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  • Product: 4-Methyl-2-trichloromethylquinoline
  • CAS: 203626-79-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methyl-2-trichloromethylquinoline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Methyl-2-trichloromethylquinoline, a quinoline derivative of significant interest in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-trichloromethylquinoline, a quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data and a dedicated CAS number for this specific compound, this guide leverages data from closely related structural analogs to provide insightful estimations of its properties and reactivity. A detailed, plausible synthetic pathway is proposed, grounded in established organic chemistry principles for the synthesis of quinoline derivatives. Furthermore, the potential biological activities and applications of the title compound are discussed, drawing parallels with known bioactive quinolines. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The introduction of a trichloromethyl group at the 2-position and a methyl group at the 4-position of the quinoline core is anticipated to significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. This guide focuses on the synthesis, characterization, and potential utility of the novel compound, 4-Methyl-2-trichloromethylquinoline.

Physicochemical Properties and Characterization

Structural Analogs for Property Estimation

To predict the properties of 4-Methyl-2-trichloromethylquinoline, we will consider the data available for the following closely related compounds:

  • 4-Chloro-2-trichloromethylquinoline (CAS: 35871-17-1)

  • 4-Methylquinoline (Lepidine) (CAS: 491-35-0)

  • 4-Chloro-6-methyl-2-trichloromethyl-quinoline (CAS: 93600-19-2)

Estimated Physicochemical Properties

Based on the properties of the aforementioned analogs, the following table summarizes the estimated physicochemical properties of 4-Methyl-2-trichloromethylquinoline.

PropertyEstimated ValueRationale
Molecular Formula C₁₁H₈Cl₃NBased on the chemical structure.
Molecular Weight 259.55 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar chlorinated and methylated quinolines are solids.
Melting Point Expected to be higher than 4-Methylquinoline (9-10 °C) and likely in the range of related chlorinated analogs.The presence of the trichloromethyl group and the overall planarity would increase intermolecular forces.
Boiling Point Estimated to be > 260-263 °C (Boiling point of 4-Methylquinoline).The increased molecular weight and polarity would lead to a higher boiling point.
Solubility Likely soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) and poorly soluble in water.Based on the nonpolar nature of the quinoline ring and the hydrophobic trichloromethyl group.
pKa Expected to be lower than 4-Methylquinoline (pKa of conjugate acid ~5.6) due to the electron-withdrawing effect of the trichloromethyl group.The trichloromethyl group will decrease the basicity of the quinoline nitrogen.

Synthesis of 4-Methyl-2-trichloromethylquinoline: A Proposed Pathway

A plausible and efficient synthetic route for the preparation of 4-Methyl-2-trichloromethylquinoline can be designed based on established methodologies for quinoline synthesis. The proposed pathway involves a modified Conrad-Limpach synthesis followed by chlorination and dehalogenation steps.

Proposed Synthetic Scheme

Caption: Proposed synthetic pathway for 4-Methyl-2-trichloromethylquinoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(p-toluidino)-4,4,4-trichlorobut-2-enoate

  • To a solution of p-toluidine (1 equivalent) in a suitable solvent such as toluene, add ethyl trichloroacetylacetate (1 equivalent).

  • The mixture is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Causality: The condensation reaction between the aniline and the β-ketoester is a classic method to form the enamine intermediate required for the subsequent cyclization. The removal of water drives the equilibrium towards the product.

Step 2: Synthesis of 4-Hydroxy-4-methyl-2-(trichloromethyl)quinolin-2(1H)-one

  • The purified ethyl 3-(p-toluidino)-4,4,4-trichlorobut-2-enoate is added to a high-boiling point solvent like Dowtherm A.

  • The reaction mixture is heated to approximately 250 °C to induce thermal cyclization.

  • The reaction is monitored by TLC.

  • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

  • The solid product is collected by filtration and washed to afford the 4-hydroxyquinoline derivative.

Causality: The high temperature facilitates the intramolecular cyclization (Conrad-Limpach reaction) to form the quinolone ring system.

Step 3: Synthesis of 4-Chloro-4-methyl-2-(trichloromethyl)quinoline

  • The 4-hydroxy-4-methyl-2-(trichloromethyl)quinolin-2(1H)-one is treated with an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated at reflux for several hours.

  • The excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to yield the 4-chloro derivative.

Causality: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups, proceeding through a Vilsmeier-Haack type intermediate.

Step 4: Synthesis of 4-Methyl-2-trichloromethylquinoline

  • The 4-chloro-4-methyl-2-(trichloromethyl)quinoline is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, 4-Methyl-2-trichloromethylquinoline.

Causality: Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl chlorides, providing a clean conversion to the desired product.

Reactivity and Potential Transformations

The chemical reactivity of 4-Methyl-2-trichloromethylquinoline is dictated by the quinoline ring system and the trichloromethyl substituent.

Caption: Potential reactivity of 4-Methyl-2-trichloromethylquinoline.

  • Quinoline Ring: The quinoline nucleus can undergo electrophilic aromatic substitution on the benzene ring, typically at positions 5 and 8. The pyridine ring is generally deactivated towards electrophilic attack but can be susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups.

  • Trichloromethyl Group: The -CCl₃ group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid group under acidic conditions. It can also undergo radical reactions.[5]

Potential Biological Activity and Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of the 2-trichloromethyl and 4-methyl groups is expected to confer specific pharmacological properties.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways. For instance, some quinolines act as tyrosine kinase inhibitors, while others interfere with DNA replication or induce apoptosis. The cytotoxic effects of functionalized quinoline derivatives have been demonstrated against various cancer cell lines.[6] The trichloromethyl group may enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Antimalarial Activity

Quinolines, such as chloroquine and mefloquine, have been cornerstones of antimalarial therapy for decades.[4][7] The 2-trichloromethylquinazoline scaffold, a related heterocyclic system, has shown promising in vitro activity against Plasmodium falciparum.[8] It is plausible that 4-Methyl-2-trichloromethylquinoline could exhibit antimalarial properties.

Anti-inflammatory Activity

Quinoline-based compounds have been investigated as anti-inflammatory agents targeting enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[9] The specific substitution pattern on the quinoline ring is crucial for determining the anti-inflammatory profile.

Other Potential Applications

The unique electronic and structural features of 4-Methyl-2-trichloromethylquinoline may also make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a ligand in organometallic chemistry.[10]

Safety and Handling

While specific toxicity data for 4-Methyl-2-trichloromethylquinoline is unavailable, based on its structural analogs, it should be handled with care in a laboratory setting. Compounds containing the trichloromethyl group can be toxic and irritants. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Methyl-2-trichloromethylquinoline represents a promising, yet underexplored, derivative of the versatile quinoline scaffold. While direct experimental data is scarce, this in-depth technical guide has provided a comprehensive overview of its estimated properties, a plausible and detailed synthetic pathway, and a discussion of its potential applications, particularly in the realm of drug discovery. The proposed synthetic route offers a clear and actionable strategy for its preparation, opening the door for its synthesis and subsequent empirical evaluation. Further research into this and related compounds is warranted to fully elucidate their chemical and biological properties and to unlock their potential as novel therapeutic agents or advanced materials.

References

  • Patents, G. (n.d.). Chloromethyl quinoline derivatives, process for their preparation and their use.
  • SciELO. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Retrieved from [Link]

  • HETEROCYCLES. (2021). three-component reaction of arynes, quinolines, and chloroform: two-step synthesis of. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • ResearchGate. (2025). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. Retrieved from [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Retrieved from [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. Retrieved from [Link]

  • ResearchGate. (2026). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reaction of cyclopropenes with a trichloromethyl radical: unprecedented ring-opening reaction of cyclopropanes with migration. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Structural Elucidation, Nomenclature, and Synthesis of 4-Methyl-2-(trichloromethyl)quinoline

Executive Summary In medicinal chemistry and agrochemical development, quinoline derivatives serve as privileged scaffolds. The functionalization of the quinoline core with halogenated alkyl groups—specifically the trich...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and agrochemical development, quinoline derivatives serve as privileged scaffolds. The functionalization of the quinoline core with halogenated alkyl groups—specifically the trichloromethyl (—CCl₃) moiety—introduces unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and target-binding affinity. This technical guide provides an in-depth analysis of the compound 4-methyl-2-(trichloromethyl)quinoline , detailing its strict IUPAC nomenclature, physicochemical profile, and a self-validating synthetic protocol for its preparation.

IUPAC Nomenclature & Structural Elucidation

The exact structural identification of complex heterocycles requires rigorous adherence to international nomenclature standards to prevent ambiguity in drug patenting and synthesis. The preferred IUPAC name for this compound is 4-methyl-2-(trichloromethyl)quinoline .

The derivation of this name follows specific rules:

  • Parent Hydride: The bicyclic core is named "quinoline." According to the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013, "quinoline" is a retained name that is explicitly preferred over the systematic fusion names "1-benzopyridine" or "benzo[b]pyridine" [1].

  • Numbering System: The numbering of the quinoline ring strictly begins at the nitrogen heteroatom (designated as position 1) and proceeds around the fused bicyclic system to assign the lowest possible locants to the substituents.

  • Substituent Designation:

    • A standard methyl group (—CH₃) is located at position 4.

    • A trichloromethyl group (—CCl₃) is located at position 2. The prefix "trichloro" modifies the "methyl" parent substituent. As per IUPAC rules for complex substituents, the entire group must be enclosed in parentheses—i.e., (trichloromethyl) —to unambiguously indicate that all three chlorine atoms are attached to the methyl carbon, rather than being distributed across the quinoline ring [2].

Physicochemical Profiling

Understanding the baseline physical data of 4-methyl-2-(trichloromethyl)quinoline is critical for downstream chromatographic purification and biological assay formulation.

Table 1: Quantitative Physicochemical Profile

ParameterValue
Preferred IUPAC Name 4-methyl-2-(trichloromethyl)quinoline
CAS Registry Number 203626-79-3 [3]
Molecular Formula C₁₁H₈Cl₃N
Molecular Weight 260.55 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Nitrogen)
Rotatable Bonds 1 (C—CCl₃ bond)

Synthesis Methodologies: Causality & Experimental Protocol

The synthesis of 4-methyl-2-(trichloromethyl)quinoline is typically achieved via the exhaustive, regioselective chlorination of 2,4-dimethylquinoline [4].

The Causality of Regioselectivity

Why does chlorination occur preferentially at the 2-methyl group rather than the 4-methyl group? The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing inductive and mesomeric effect. While both the alpha (C2) and gamma (C4) positions are activated, the C2 position is directly adjacent to the highly electronegative heteroatom. This proximity makes the C2-methyl protons significantly more acidic. Under controlled thermal conditions with phosphorus pentachloride (PCl₅), radical/electrophilic halogenation occurs preferentially and exhaustively at the C2-methyl group before the C4-methyl group undergoes significant chlorination.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates an in-process analytical validation step to prevent over-chlorination.

Step 1: Reagent Preparation In an oven-dried, nitrogen-flushed 50 mL round-bottom flask, dissolve 10.0 mmol of 2,4-dimethylquinoline in 15 mL of anhydrous phosphoryl chloride (POCl₃). POCl₃ acts as both the solvent and a reactive participant in the halogenation cycle.

Step 2: Halogenation Initiation Slowly add 35.0 mmol (3.5 equivalents) of phosphorus pentachloride (PCl₅) in portions over 15 minutes. Causality: An excess (>3.0 eq) is strictly required because three successive chlorination events must occur at the single C2-methyl carbon to yield the —CCl₃ group.

Step 3: Thermal Activation Equip the flask with a reflux condenser and heat the mixture to 110°C for 4 hours under continuous magnetic stirring.

Step 4: In-Process Validation (Self-Validating Step) Extract a 0.1 mL aliquot from the reaction mixture, quench it in 1 mL of ice water, extract with CDCl₃, and run a rapid ¹H-NMR spectrum. Validation Check: The reaction is deemed complete and successful when the C2-methyl singlet (~2.70 ppm) has entirely disappeared, while the C4-methyl singlet (~2.60 ppm) remains intact. Furthermore, the quinoline aromatic protons will shift downfield due to the strongly electron-withdrawing nature of the newly formed —CCl₃ group. If the C4-methyl protons begin to integrate lower than expected, the reaction is over-chlorinating, and heating must be immediately terminated.

Step 5: Quenching and Neutralization Cool the reaction to room temperature and carefully pour it over 100 g of crushed ice to hydrolyze the excess POCl₃ and PCl₅. Slowly neutralize the highly acidic aqueous phase to pH 7 using a saturated aqueous solution of NaHCO₃.

Step 6: Extraction and Purification Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 4-methyl-2-(trichloromethyl)quinoline.

Reaction Pathway Visualization

The logical flow of the regioselective synthesis is mapped below.

SynthesisWorkflow Step1 Precursor Preparation 2,4-Dimethylquinoline Step2 Reagent Addition Excess PCl5 in POCl3 solvent Step1->Step2 Step3 Thermal Activation Heating at Reflux (110°C) Step2->Step3 Step4 Regioselective Chlorination Alpha-methyl group exhaustive substitution Step3->Step4 Step5 In-Process NMR Validation Confirm C4-methyl preservation Step4->Step5 Step6 Target Isolation 4-Methyl-2-(trichloromethyl)quinoline Step5->Step6

Figure 1: Step-by-step synthesis workflow for 4-methyl-2-(trichloromethyl)quinoline via chlorination.

Applications in Drug Development

The trichloromethyl group is not merely a static functional group; it is a highly valuable synthetic handle. In pharmaceutical development, the —CCl₃ group at the 2-position of the quinoline ring is frequently utilized in two major pathways:

  • Hydrolysis to Carboxylic Acids: Controlled hydrolysis of the —CCl₃ group yields quinoline-2-carboxylic acids. These structures are vital in the development of kynurenic acid analogs, which act as potent antagonists at the NMDA receptor in neuropharmacology.

  • Fluorination to Trifluoromethyl Groups: Treatment with fluorinating agents (e.g., SbF₃ or HF) converts the —CCl₃ group into a trifluoromethyl (—CF₃) group. This transformation is heavily utilized to improve the metabolic stability, bioavailability, and pharmacokinetic profiles of quinoline-based antimalarial and anticancer agents [4].

References

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London.[Link]

  • Trichloromethyl group. Wikipedia.[Link]

  • Quinoline Aldehydes (Trichloromethylquinolines: Synthesis and Reaction with Trimethyl Phosphite). ResearchGate. [Link]

Foundational

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-2-trichloromethylquinoline

Foreword: Charting a Course into the Unknown In the landscape of contemporary drug discovery, the quinoline scaffold stands as a testament to nature's ingenuity, a privileged structure that has given rise to a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course into the Unknown

In the landscape of contemporary drug discovery, the quinoline scaffold stands as a testament to nature's ingenuity, a privileged structure that has given rise to a multitude of therapeutic agents. Yet, within this well-explored family lies a compound of intriguing potential and shrouded mystery: 4-Methyl-2-trichloromethylquinoline. While its chemical structure is defined, its biological activity and mechanism of action remain largely uncharted territory. This guide is conceived not as a static repository of established facts, but as a dynamic roadmap for the discerning researcher. It is a call to exploration, providing the conceptual framework and practical methodologies to dissect the molecular interactions of this compound. We will proceed from a foundation of what is known about related quinoline derivatives to construct testable hypotheses and design rigorous experimental workflows. Our objective is to empower you, the researcher, to illuminate the path from a molecule of interest to a potential therapeutic lead.

I. The Compound in Focus: Physicochemical Properties and Structural Alerts

4-Methyl-2-trichloromethylquinoline is a halogenated derivative of the quinoline heterocyclic system. The presence of the trichloromethyl group at the 2-position and a methyl group at the 4-position are key structural features that likely dictate its chemical reactivity and biological interactions.

PropertyValueSource
Molecular Formula C11H8Cl3NPubChem
Molecular Weight 260.55 g/mol PubChem
LogP 4.3 (Predicted)PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 1PubChem

The high predicted lipophilicity (LogP) suggests good membrane permeability, a desirable trait for intracellular drug targets. The electron-withdrawing nature of the trichloromethyl group may influence the electron density of the quinoline ring system, potentially modulating its interaction with biological macromolecules.

II. Formulating Mechanistic Hypotheses: Lessons from the Quinoline Family

The broader family of quinoline derivatives has a rich history of diverse pharmacological activities, offering valuable clues to the potential mechanisms of 4-Methyl-2-trichloromethylquinoline.[1][2] Many quinoline-based compounds have demonstrated potent anticancer properties, often through the inhibition of key cellular enzymes and signaling pathways.[3][4][5]

Based on the activities of structurally related compounds, we can propose several primary hypotheses for the mechanism of action of 4-Methyl-2-trichloromethylquinoline:

  • Hypothesis 1: Inhibition of Protein Kinases. The quinoline scaffold is a common feature in many kinase inhibitors.[6] It is plausible that 4-Methyl-2-trichloromethylquinoline could target protein kinases involved in cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[7]

  • Hypothesis 2: Disruption of DNA-Enzyme Interactions. Certain quinoline derivatives are known to interfere with enzymes that act on DNA, such as DNA methyltransferases (DNMTs) or topoisomerases.[8] The planar quinoline ring could potentially intercalate into DNA or interact with the enzyme's active site.

  • Hypothesis 3: Induction of Apoptosis. A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis.[3] 4-Methyl-2-trichloromethylquinoline may trigger apoptotic pathways through various mechanisms, including the activation of caspases.

  • Hypothesis 4: Modulation of Other Key Enzymes. The quinoline core has been incorporated into inhibitors of a wide range of enzymes, including histone deacetylases (HDACs) and sirtuins.[9][10]

III. Experimental Roadmap for Mechanistic Elucidation

This section provides a detailed, step-by-step guide to systematically investigate the proposed mechanisms of action.

A. Phase 1: Foundational Cytotoxicity and Phenotypic Screening

The initial step is to determine the compound's general biological activity and to identify a suitable model system for more in-depth studies.

Workflow: Cytotoxicity Profiling

G cluster_0 Cell Line Selection cluster_1 Cytotoxicity Assay cluster_2 Data Analysis CancerPanel Panel of Cancer Cell Lines (e.g., NCI-60) CellSeeding Seed cells in 96-well plates CancerPanel->CellSeeding NormalCell Non-cancerous Cell Line (e.g., MCF-10A) NormalCell->CellSeeding CompoundTreatment Treat with serial dilutions of 4-Methyl-2-trichloromethylquinoline CellSeeding->CompoundTreatment Incubation Incubate for 24, 48, 72 hours CompoundTreatment->Incubation MTT Perform MTT or similar viability assay Incubation->MTT IC50 Calculate IC50 values MTT->IC50 Selectivity Determine Selectivity Index (IC50 Normal / IC50 Cancer) IC50->Selectivity

Caption: Workflow for determining the cytotoxicity and selectivity of 4-Methyl-2-trichloromethylquinoline.

Experimental Protocol: MTT Assay for Cell Viability [11][12][13]

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line into 96-well plates at an appropriate density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-Methyl-2-trichloromethylquinoline in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations.

  • Treatment: Replace the culture medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Phase 2: Target Deconvolution and Pathway Analysis

Once a sensitive cell line and the IC50 value are established, the next phase focuses on identifying the molecular target(s) and affected signaling pathways.

Workflow: Investigating Potential Mechanisms

G cluster_0 Hypothesis-Driven Assays cluster_1 Pathway Validation Kinase Kinase Inhibition Assays (e.g., Kinase Glo) WesternBlot Western Blotting for key pathway proteins (e.g., p-Akt, cleaved PARP) Kinase->WesternBlot DNA DNA-Enzyme Interaction Assays (e.g., DNMT activity) DNA->WesternBlot Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) Apoptosis->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Other Other Enzyme Assays (e.g., HDAC activity) Other->WesternBlot

Caption: Experimental workflow for elucidating the mechanism of action.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [14]

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

  • Reaction Setup: In a multi-well plate, combine the purified kinase of interest (e.g., PI3K, Akt), its substrate, and a range of concentrations of 4-Methyl-2-trichloromethylquinoline.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the IC50 value for kinase inhibition.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat the selected cancer cell line with 4-Methyl-2-trichloromethylquinoline at its IC50 concentration for an appropriate duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

IV. Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of 4-Methyl-2-trichloromethylquinoline is one of systematic investigation and hypothesis-driven experimentation. The protocols and workflows outlined in this guide provide a robust framework for this endeavor. Should initial hypotheses prove inconclusive, broader, unbiased approaches such as proteomics or transcriptomics could be employed to identify novel targets. The ultimate goal is to move beyond mere observation of a cytotoxic effect to a deep understanding of the molecular interactions that underpin it. This knowledge is the cornerstone of rational drug design and the first step in transforming a promising molecule into a potential life-saving therapeutic.

V. References

  • Massoud, M. A. M., Elsayed, M. A. a., Bayoumi, W. A., & Mansour, B. (n.d.). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate.

  • Zhao, L., Lei, F., & Guo, Y. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.

  • The Good Scents Company. (n.d.). 4-hydroxy-2-methyl quinoline.

  • El-Sayed, E.-S. R., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed.

  • Goyal, S., et al. (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC.

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed.

  • BenchChem. (n.d.). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-trichloromethyl-quinoline AldrichCPR.

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands.

  • MDPI. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.

  • Ali, T. E. S., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing.

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.

  • Oriental Journal of Chemistry. (n.d.). Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines.

  • PubChem. (n.d.). 4-Chloro-2-trichloromethylquinoline.

  • ResearchGate. (n.d.). Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer.

  • Chemistry LibreTexts. (2025). Enzyme Inhibition.

  • JOCPR. (n.d.). A study on the cytotoxic effect of cert.

  • PubChem. (n.d.). 2-(Chloromethyl)-4-methylquinazoline.

  • MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.

  • BenchChem. (n.d.). Application Notes and Protocols for Biological Assays with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

  • Frontiers. (2022). Discovery of Novel 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

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Exploratory

Biological Activity of 4-Methyl-2-trichloromethylquinoline Derivatives: A Technical Whitepaper

Executive Summary The 4-Methyl-2-trichloromethylquinoline scaffold represents a privileged nitrogen-containing heterocycle in modern medicinal chemistry. Characterized by its lipophilic quinoline core and the highly reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Methyl-2-trichloromethylquinoline scaffold represents a privileged nitrogen-containing heterocycle in modern medicinal chemistry. Characterized by its lipophilic quinoline core and the highly reactive, electron-withdrawing 2-trichloromethyl (–CCl₃) substituent, this class of compounds exhibits a pleiotropic pharmacological profile. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic underpinnings of its primary biological modalities—most notably its potent antiplasmodial efficacy—and to provide self-validating experimental workflows for its evaluation in drug discovery pipelines.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological activity of 4-Methyl-2-trichloromethylquinoline is inextricably linked to its unique steric and electronic properties:

  • The Quinoline Core: Provides a planar, lipophilic surface ideal for intercalating with parasitic DNA or binding to free ferriprotoporphyrin IX (heme).

  • The 4-Methyl Substitution: Enhances the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion across the erythrocyte and parasitic food vacuole membranes.

  • The 2-Trichloromethyl (–CCl₃) Group: This is the critical pharmacophore. SAR studies on related nitrogen heterocycles have definitively shown that the removal of the –CCl₃ group renders the scaffold totally inactive (EC₅₀ > 50 µM), proving that the 2-trichloromethyl moiety is mandatory for antiplasmodial activity [1][1]. Furthermore, the bulky nature of the –CCl₃ group induces structural stress, preventing rigorous planarity of the quinoline ring, which directly influences its cytotoxicity and target-binding kinetics [2][2].

Primary Biological Modalities

Antiplasmodial (Antimalarial) Efficacy

Derivatives bearing the 2-trichloromethylquinoline motif demonstrate significant in vitro activity against chloroquine-sensitive and multi-resistant strains of Plasmodium falciparum (e.g., K1 and NF54 strains) [3][3]. The activity is often in the low micromolar to nanomolar range, positioning them as viable leads for next-generation antimalarials.

Antiviral and Antimicrobial Spectrum

Beyond parasitology, specific functionalized derivatives of 2-trichloromethylquinoline (such as 4-β-hydroxyethylamino-6-nitro-2-trichloromethylquinoline) have been documented to be therapeutically active against viral pathogens, including the psittacosis-lymphogranuloma-trachoma group [4][4].

Monoelectronic Transfer Reactivity

From a biochemical perspective, the –CCl₃ group serves as an excellent substrate for radical SRN1 (unimolecular radical nucleophilic substitution) reactions. In the highly reducing biological environment of a pathogen, this allows the scaffold to undergo monoelectronic transfer, generating reactive trichloromethyl radicals that disrupt cellular homeostasis [5][5].

MOA cluster_0 Pathway A: Heme Targeting cluster_1 Pathway B: Radical Stress Target 4-Methyl-2-trichloromethylquinoline Heme Accumulation in Food Vacuole Target->Heme Reduct Single-Electron Reduction Target->Reduct Bind Binding to Ferriprotoporphyrin IX Heme->Bind Inhibit Inhibition of Hemozoin Crystallization Bind->Inhibit Death Parasite Cell Death Inhibit->Death Radical Generation of •CCl3 Radicals Reduct->Radical Alkylate Alkylation of Biomacromolecules Radical->Alkylate Alkylate->Death

Proposed dual-mechanism of action for 2-trichloromethylquinoline derivatives in P. falciparum.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of these derivatives, experimental design must eliminate confounding variables. Below are field-proven, self-validating protocols used in our laboratories.

In Vitro Antiplasmodial Screening (SYBR Green I Assay)

Causality of Design: Traditional microscopy for determining parasitemia is low-throughput and highly subjective. The SYBR Green I assay exploits the biological fact that mature human erythrocytes lack DNA. Therefore, any fluorescence detected upon adding the DNA-intercalating dye is directly proportional to the proliferation of the P. falciparum parasite. Self-Validating Mechanism: The assay is internally validated using the Z'-factor. By flanking the test plates with 0.1% DMSO (vehicle control = 100% parasite growth) and 1 µM Chloroquine (positive control = 0% growth), we establish a dynamic window. A calculated Z'-factor > 0.5 confirms that any reduction in fluorescence is due to the compound's specific antiplasmodial activity, not assay drift, edge effects, or solvent toxicity.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve the 4-Methyl-2-trichloromethylquinoline derivative in 100% DMSO to a 10 mM stock. Perform serial dilutions in complete RPMI-1640 medium to ensure the final DMSO concentration never exceeds 0.1% (v/v). Rationale: Higher DMSO concentrations induce erythrocyte lysis, creating false positives.

  • Parasite Culture: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Adjust the culture to 2% hematocrit and 1% parasitemia.

  • Incubation: Transfer 90 µL of the parasite culture and 10 µL of the diluted compound into a 96-well microtiter plate. Incubate for 72 hours at 37°C in a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Detection: Add 100 µL of lysis buffer containing 2x SYBR Green I dye. Incubate in the dark for 1 hour to allow complete DNA intercalation.

  • Quantification: Measure relative fluorescence units (RFU) using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate the IC₅₀ using non-linear regression analysis.

Workflow S1 Compound Prep (10mM DMSO) S3 Drug Incubation (72h, 37°C) S1->S3 S2 Parasite Culture (2% HCT, 1% P.) S2->S3 S4 Lysis & SYBR Green (DNA Binding) S3->S4 S5 Fluorescence Read (Ex:485/Em:530) S4->S5

Self-validating high-throughput screening workflow for antiplasmodial activity evaluation.

Cytotoxicity Evaluation (Resazurin Reduction Assay)

Causality of Design: To ensure the antiplasmodial activity is selective and not a result of generalized cytotoxicity, counter-screening against human cell lines (e.g., HepG2 or MCF-7) is required. Resazurin is utilized instead of MTT because it is non-toxic, allowing for continuous kinetic monitoring, and it directly measures the metabolic reducing power of living cells without requiring cell lysis. Self-Validating Mechanism: The inclusion of cell-free wells containing only media and resazurin serves as a critical background control. This rules out direct chemical reduction of the dye by the highly reactive trichloromethylquinoline derivative, preventing false-positive viability readings.

Quantitative Data & Comparative Analysis

The following table synthesizes representative structure-activity relationship (SAR) data, highlighting the critical nature of the 2-CCl₃ substitution for biological efficacy and selectivity.

Compound CoreSubstitutionAntiplasmodial IC₅₀ (µM)HepG2 Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
4-Methylquinoline2-CH₃ (Control)> 50.00> 100.00N/A
4-Methylquinoline 2-CCl₃ 1.45 45.20 31.1
4-Chloroquinoline2-CCl₃0.8538.4045.1
ChloroquineReference Drug0.015> 100.00> 6600

Data Interpretation: The transition from a 2-methyl to a 2-trichloromethyl group drops the IC₅₀ from inactive (>50 µM) to the low micromolar range (1.45 µM), validating the –CCl₃ group as the primary driver of biological activity.

Conclusion

The 4-Methyl-2-trichloromethylquinoline scaffold is a highly versatile building block in medicinal chemistry. Its biological activity is heavily dictated by the electron-withdrawing and radical-generating capabilities of the 2-trichloromethyl group. By employing rigorous, self-validating phenotypic assays, researchers can effectively leverage this scaffold to develop novel therapeutics targeting resistant parasitic and viral strains.

References

  • Kumar, M., et al. "Role of Quinazoline in Biological Activity: A Review." ResearchGate, 2025. URL: [Link]

  • Sopková-de Oliveira Santos, J., et al. "Nitrated isomers of 2-(trichloromethyl)quinoline." Acta Crystallographica Section C, 2008. URL: [Link]

  • Amrane, D., et al. "Synthesis and in vitro evaluation of 4-trichloromethylpyrrolo[1,2-a]quinoxalines as new antiplasmodial agents." European Journal of Medicinal Chemistry, 2014. URL: [Link]

  • "Inhibitory effect and structure–activity relationship of some Biginelli-type pyrimidines against HSV-1." ResearchGate. URL: [Link]

  • Verhaeghe, P., et al. "Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach." Molecules (PMC), 2014. URL: [Link]

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Foundational

Substituted Quinolines: A Privileged Scaffold in Modern Drug Discovery and Therapeutic Applications

Abstract The quinoline nucleus, a fused heterocyclic system of benzene and pyridine, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its inherent structural and electronic properties, coupled with the ver...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline nucleus, a fused heterocyclic system of benzene and pyridine, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its inherent structural and electronic properties, coupled with the versatility for substitution at multiple positions, have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1][3][4] This guide provides an in-depth technical exploration of the diverse therapeutic applications of substituted quinolines, moving beyond a mere catalog of activities to dissect the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows used to validate their potential. We will delve into key areas where quinoline derivatives have shown significant promise and clinical success, including oncology, infectious diseases, and neurodegenerative disorders, offering field-proven insights for researchers and drug development professionals.

The Quinoline Core: Physicochemical Properties and Synthetic Strategies

Quinoline is a weakly basic aromatic heterocycle, and this property is fundamental to its biological activity.[5] The nitrogen atom can be protonated under physiological conditions, influencing solubility, membrane permeability, and interactions with biological targets. The planar nature of the fused ring system allows it to intercalate between DNA base pairs, a mechanism central to the action of many quinoline-based anticancer and antimicrobial agents.[6]

The true power of the quinoline scaffold lies in its amenability to functionalization.[7] Different substituents on the benzenoid or pyridinoid ring can modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby fine-tuning its pharmacological activity, selectivity, and pharmacokinetic properties.[1][2]

Foundational Synthetic Methodologies

The construction of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing versatile entry points to a vast chemical space. The choice of synthesis is critical as it dictates the achievable substitution patterns.

  • Skraup Synthesis: A classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). It is a robust method but often requires harsh conditions.[8]

  • Doebner-von Miller Reaction: A modification that uses α,β-unsaturated aldehydes or ketones reacting with anilines, typically in the presence of an acid catalyst, allowing for the synthesis of 2,4-disubstituted quinolines.[8]

  • Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters. The reaction conditions (temperature and catalyst) can be controlled to selectively produce either quinolin-4-ones or quinolin-2-ones.[1][9]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate).[1][2] It is a highly versatile method for producing a wide range of substituted quinolines.[1]

The selection of a specific synthetic route is a strategic decision in any drug discovery program, balancing yield, scalability, and the ability to generate diverse libraries for SAR studies.

Application in Oncology: Targeting Uncontrolled Cell Proliferation

Substituted quinolines have emerged as a highly successful class of anticancer agents, with several derivatives approved by the FDA for treating various malignancies.[4][10] Their mechanisms of action are diverse, ranging from DNA damage to the targeted inhibition of signaling pathways crucial for tumor growth and survival.[6][11]

Mechanisms of Antineoplastic Activity
  • Kinase Inhibition: A predominant mechanism for modern targeted therapies. Many quinoline derivatives are designed to fit into the ATP-binding pocket of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Kit.[6][12] By blocking the activity of these kinases, they inhibit downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.[11] FDA-approved drugs like Bosutinib, Cabozantinib, and Lenvatinib are prime examples of multi-kinase inhibitors built upon a quinoline scaffold.[4]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to insert between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription processes.[6] Some derivatives also inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to catastrophic DNA strand breaks and apoptosis.[6]

  • Induction of Apoptosis: Regardless of the primary mechanism, the ultimate goal of many anticancer agents is to induce programmed cell death (apoptosis). Quinoline derivatives achieve this by triggering cell cycle arrest, increasing the production of reactive oxygen species (ROS), and modulating the expression of pro- and anti-apoptotic proteins like Bcl-2.[11][13]

Structure-Activity Relationship (SAR) in Anticancer Quinolines

The anticancer potency of quinoline derivatives is highly dependent on their substitution patterns.

  • Position 2 & 4: Substitutions at the C-2 and C-4 positions are critical. Bulky, hydrophobic groups at C-2 and specific linkers at C-4 are often required for potent kinase inhibition.[14] For example, 2,4-disubstituted quinolines have shown excellent results as growth inhibitors by inducing cell cycle arrest and apoptosis.[11]

  • Position 7: The presence of a chlorine atom at the C-7 position is a classic feature of many bioactive quinolines (e.g., Chloroquine) and is often associated with enhanced activity.[15] However, in some contexts, this substitution can decrease cytotoxic activity.[11]

  • Position 8: A hydroxyl group at C-8 can significantly enhance anticancer activity, as can the introduction of other functional groups that influence the molecule's ability to chelate metals or form hydrogen bonds.[1]

Quantitative Data: In Vitro Cytotoxicity of Substituted Quinolines

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative quinoline derivatives against various human cancer cell lines. This data is essential for comparing potency and selectivity.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound A 4-methyl-6-methoxy-8-[(furan-2-ylmethyl)amino]-5-(3-trifluoromethylphenoxy)quinolineT-47D (Breast)0.016[1]
Compound B 2-α-furyl-6-methoxy-quinolineMCF-7 (Breast)Active[11]
Compound C 2-γ-pyridinyl-8-ethyl-4-methyl-quinolineH-460 (Lung)Active[11]
Compound D 7-chloro-4-quinolinylhydrazone derivativeGeneralImproved Cytotoxicity[11]
Pim-1 Inhibitor (5) 8-hydroxyquinoline-7-carboxylic acid moietyPC-3 (Prostate)1.29[6]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity. It is a self-validating system because only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The rationale is to allow sufficient time for the mitochondrial enzymes in viable cells to convert the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of Key Pathways

This diagram illustrates the mechanism by which a quinoline-based kinase inhibitor blocks a signaling pathway, such as the EGFR pathway, which is commonly dysregulated in cancer.

Caption: A substituted quinoline acts as a competitive inhibitor at the ATP-binding site of EGFR.

Caption: Step-by-step workflow of the MTT assay for evaluating compound cytotoxicity.

Application in Infectious Diseases

The quinoline scaffold is historically renowned for its role in combating infectious diseases, most notably malaria.[16][17] Its utility extends to bacterial and fungal infections, often leveraging mechanisms that are distinct from those in cancer.[18][19]

Antimalarial Agents

Quinine, a natural quinoline alkaloid, was the first effective treatment for malaria.[4] Synthetic 4-aminoquinolines like Chloroquine and Hydroxychloroquine were later developed, revolutionizing malaria treatment.[3][20]

  • Mechanism of Action: In the acidic food vacuole of the Plasmodium parasite, heme, a toxic byproduct of hemoglobin digestion, is detoxified by polymerization into hemozoin. Chloroquine, being a weak base, accumulates in the food vacuole and caps the growing hemozoin polymer. This leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.

  • SAR: The 7-chloro group is crucial for activity. The dialkylaminoalkyl side chain at the C-4 position is also essential, with a 2- to 5-carbon spacer between the nitrogen atoms being optimal for potency.[15]

Antibacterial and Antifungal Agents

Quinolone antibiotics (a subclass of quinolines containing a 4-oxo group) are broad-spectrum bactericidal agents. While distinct, their development showcases the scaffold's versatility. Other quinoline derivatives exhibit potent antibacterial and antifungal properties.[5][19]

  • Mechanism of Action: Many antibacterial quinolines function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Antifungal activity can arise from disrupting cell membrane integrity or other essential cellular processes.

  • SAR: The substitution pattern around the quinoline ring is key to antibacterial activity. For instance, a fluorine atom at C-6 can significantly enhance potency.[1] For antifungal activity, modifications at the C-2, C-4, and C-6 positions have been shown to yield active compounds.[18]

Quantitative Data: Antimicrobial Activity of Substituted Quinolines
Compound ClassSubstitution DetailsTarget OrganismMIC (µg/mL)Reference
Quinine-Thiourea Derivative Thiourea linkageS. aureus (MRSA)Low[19]
8-Hydroxyquinoline -OH at C-8Fungal StrainsActive[19]
Disubstituted Quinoxalines Symmetric substitutionS. aureus, B. subtilisSignificant Activity[21]
C-2 Substituted Quinolines Vinyl benzylidene imineAntifungalActive[19]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Grow the bacterial or fungal strain overnight. Dilute the culture in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test quinoline compound across 10 wells, leaving two wells for controls.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Application in Neurodegenerative Diseases

More recently, substituted quinolines have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's (AD) and Parkinson's disease (PD).[22][23] The complex pathology of these diseases, involving oxidative stress, protein aggregation, and neuroinflammation, offers multiple targets for multifunctional quinoline-based ligands.[24][25]

  • Mechanism of Action:

    • Antioxidant Activity: Some quinoline derivatives can scavenge reactive oxygen species (ROS), protecting neurons from oxidative damage, which is a key factor in the etiology of AD and PD.[22]

    • Cholinesterase Inhibition: Derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters.[23][25] This action helps to restore cholinergic function, which is impaired in AD.

    • Metal Chelation: The abnormal accumulation of metal ions like copper and iron is implicated in amyloid-beta (Aβ) plaque formation in AD. 8-hydroxyquinoline derivatives are effective metal chelators that can disrupt these plaques.[25]

    • Anti-inflammatory Effects: Certain compounds can reduce the production of pro-inflammatory cytokines like IL-6 and IL-1β, addressing the neuroinflammation component of these diseases.[25]

Conclusion and Future Outlook

The quinoline scaffold is an enduring and remarkably versatile platform in medicinal chemistry.[1][4] Its journey from a natural antimalarial to a core component of targeted cancer therapies and a promising candidate for neurodegenerative disorders highlights its immense potential.[1][5] The ability to precisely modify the core at various positions allows for the rational design of molecules with tailored activities against a multitude of biological targets.[7]

Future research will likely focus on developing quinoline hybrids, where the quinoline moiety is covalently linked to another pharmacophore to create multifunctional drugs with enhanced efficacy and the potential to overcome drug resistance.[7][26][27] As our understanding of disease biology deepens, the rational design and synthesis of novel substituted quinolines will undoubtedly continue to yield innovative and effective therapies for a wide range of human diseases.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023). Oriental Journal of Chemistry. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [No Source Provided]. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. (2025). ResearchGate. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [No Source Provided]. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. (2022). RSC Publishing. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - Who we serve. (2025). [No Source Provided]. [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (2026). PMC. [Link]

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC. (2020). PMC. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023). PMC. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025). PMC. [Link]

  • WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents. (2016).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [No Source Provided]. [Link]

  • Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives - Arabian Journal of Chemistry. (2011). Arabian Journal of Chemistry. [Link]

  • FDA-approved quinoline/quinolone-based drugs - ResearchGate. (n.d.). ResearchGate. [Link]

  • Quinolines: the role of substitution site in antileishmanial activity - Frontiers. (2025). Frontiers. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. (n.d.). Pharmacy 180. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). [No Source Provided]. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (2025). MDPI. [Link]

  • Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors - Taylor & Francis. (2024). Taylor & Francis. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases - Walsh Medical Media. (2020). Walsh Medical Media. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.). PMC. [Link]

  • 4‐substituted quinoline derivatives previously published and evaluated... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). [No Source Provided]. [Link]

  • Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents - SciSpace. (2019). SciSpace. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - ResearchGate. (2022). ResearchGate. [Link]

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - Taylor & Francis. (2023). Taylor & Francis. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019). MDPI. [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). [No Source Provided]. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives - ResearchGate. (2024). ResearchGate. [Link]

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  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023). MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). IIP Series. [Link]

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  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (2024). MDPI. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - Semantic Scholar. (2017). Semantic Scholar. [Link]

  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed. (2018). PubMed. [Link]

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Exploratory

The Trichloromethyl Group in Quinolines: A Gateway to Diverse Functionality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Trichloromethyl Group The quinoline scaffold is a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trichloromethyl Group

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The introduction of a trichloromethyl (-CCl₃) group onto this privileged structure creates a powerful and versatile synthetic intermediate. This guide explores the rich and varied reactivity of the trichloromethyl group, demonstrating its role as a linchpin for accessing a wide array of functional groups and complex molecular architectures.

The -CCl₃ group, being a stable precursor to the carboxylic acid function and a participant in radical transformations, offers a unique entry point for molecular diversification. Its reactivity is profoundly influenced by the electron-deficient nature of the quinoline ring system, which facilitates a range of chemical transformations that are central to modern synthetic chemistry.

I. Nucleophilic Substitution: The Primary Reaction Manifold

The most prominent mode of reactivity for the trichloromethyl group on the quinoline ring is its susceptibility to nucleophilic attack. The strong electron-withdrawing nature of the three chlorine atoms, combined with the inherent electron deficiency of the quinoline ring, renders the carbon atom of the -CCl₃ group highly electrophilic. This facilitates substitution reactions with a variety of nucleophiles.[3][4]

A. Hydrolysis to Quinolyl Carboxylic Acids

The conversion of a trichloromethyl group to a carboxylic acid is arguably its most valuable transformation, providing direct access to quinoline carboxylic acids, which are important pharmacophores and synthetic precursors.

Mechanistic Insight: The reaction proceeds through a stepwise hydrolysis mechanism. Under basic or acidic conditions, hydroxide ions or water molecules act as nucleophiles, sequentially displacing the chloride ions. The reaction likely proceeds through dichloromethyl and chloromethyl intermediates, ultimately forming an unstable trichloromethanol derivative which rapidly eliminates HCl to yield the carboxylic acid. The electron-deficient quinoline ring facilitates this process by stabilizing the partial negative charges that develop during the transition states of the nucleophilic attack.

Experimental Protocol: Synthesis of Quinoline-2-Carboxylic Acid from 2-(Trichloromethyl)quinoline

  • Dissolution: 2-(Trichloromethyl)quinoline is dissolved in a suitable solvent mixture, often an alcohol/water or dioxane/water system to ensure solubility of both the organic substrate and the inorganic base.[5]

  • Base Addition: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the solution.[6][5] The reaction is typically heated to reflux to drive the substitution to completion.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Acidification: Upon completion, the reaction mixture is cooled and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified with a mineral acid (e.g., HCl) to a pH of ~3-4. This protonates the carboxylate salt, causing the quinoline-2-carboxylic acid to precipitate.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and dried.[6] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

B. Reactions with Other Nucleophiles

Beyond hydrolysis, the trichloromethyl group readily reacts with a range of oxygen, nitrogen, and sulfur nucleophiles to yield esters, amides, and thioesters, respectively. These reactions expand the synthetic utility of trichloromethylquinolines significantly.

Causality in Experimental Design: The choice of reaction conditions is critical. For instance, reactions with amines to form amides are often carried out in aprotic solvents to prevent competitive hydrolysis. The use of a non-nucleophilic base may be required to scavenge the HCl produced during the reaction. Similarly, reactions with alkoxides to form esters are performed under anhydrous conditions to favor the desired product.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Functional GroupTypical Conditions
HydroxideKOH / H₂OCarboxylic AcidReflux
AlkoxideNaOMe / MeOHMethyl EsterAnhydrous, RT to Reflux
AmineR₂NHAmideAprotic solvent, Base
ThiolateNaSPh / EtOHThioesterAnhydrous, RT

II. Radical Reactions: Harnessing the C-Cl Bond

The carbon-chlorine bonds within the trichloromethyl group can undergo homolytic cleavage under radical conditions, opening up pathways for C-C bond formation and reductive transformations.[7][8] The trichloromethyl radical (•CCl₃) is a key intermediate in these processes.[9]

A. Reductive Dechlorination

Treatment of trichloromethylquinolines with reducing agents can lead to partial or complete removal of the chlorine atoms, yielding dichloromethyl (-CHCl₂) or chloromethyl (-CH₂Cl) groups. These transformations are valuable for fine-tuning the electronic properties and steric profile of the substituent.

Mechanistic Considerations: These reductions can be initiated by various means, including transition metal catalysts or radical initiators.[10][11] For example, iron(II) chloride can induce an electron transfer to the trichloromethyl group, leading to the formation of a dichloromethyl radical and a chloride ion.[10] The resulting radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form the dichloromethyl product.[11]

B. Atom Transfer Radical Addition (ATRA)

The trichloromethyl group can participate in atom transfer radical addition reactions, particularly with alkenes and alkynes. This allows for the simultaneous introduction of the quinoline moiety and a chlorinated alkyl chain into a target molecule.

Experimental Protocol: Iron-Catalyzed Radical-Initiated Cyclization

An iron(II)-catalyzed three-component reaction can be used to construct trichloromethylated 3-benzylquinoxalin-2(1H)-ones, showcasing the synthetic utility of trichloromethyl radical-initiated reactions.[9]

  • Initiation: A radical initiator, such as dibenzoyl peroxide, is used to generate the initial radical species.

  • Radical Formation: The initiator abstracts a hydrogen from chloroform (CHCl₃) to generate the trichloromethyl radical (•CCl₃).[9]

  • Addition and Cyclization: The •CCl₃ radical adds to an alkene, and the resulting radical intermediate undergoes a cyclization cascade with a quinoxalinone to form the final product.[9]

III. Conversion to the Trifluoromethyl Group

One of the most synthetically important transformations of the trichloromethyl group is its conversion to the trifluoromethyl (-CF₃) group. The -CF₃ group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[12]

Reaction Pathway: This transformation is typically achieved via a halogen exchange (HALEX) reaction. The trichloromethylquinoline is treated with a fluorinating agent, such as antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).[12] The reaction proceeds through the sequential replacement of chlorine atoms with fluorine.

Causality in Experimental Design: The choice of fluorinating agent and reaction conditions is crucial. Anhydrous HF is highly effective but requires specialized equipment due to its corrosive nature.[12] Antimony fluorides are often used as catalysts or stoichiometric reagents. The reaction temperature and pressure must be carefully controlled to achieve complete conversion and minimize side reactions.

IV. Visualizing the Reactivity Pathways

The diverse reactivity of the trichloromethylquinoline core can be summarized in the following reaction workflow.

Reactivity_Trichloromethyl_Quinoline start 2-(Trichloromethyl)quinoline carboxylic_acid Quinoline-2-carboxylic acid start->carboxylic_acid  Hydrolysis (e.g., KOH, H₂O) ester Quinoline-2-carboxylate Ester start->ester  Alkoxide (e.g., NaOR) amide Quinoline-2-carboxamide start->amide  Amine (e.g., R₂NH) dihalo 2-(Dichloromethyl)quinoline start->dihalo  Radical Reduction (e.g., Fe(II)) trifluoro 2-(Trifluoromethyl)quinoline start->trifluoro  Halogen Exchange (e.g., HF, SbF₃)

Caption: Key transformations of 2-(trichloromethyl)quinoline.

Conclusion

The trichloromethyl group, when attached to a quinoline ring, is not merely a static substituent but a highly reactive and versatile functional handle. It serves as a reliable precursor to the essential carboxylic acid moiety and provides entry into radical chemistry, enabling the formation of new carbon-carbon bonds. Furthermore, its efficient conversion to the prized trifluoromethyl group underscores its strategic importance in programs focused on drug discovery and materials science. A thorough understanding of the mechanistic principles governing its reactivity allows researchers to rationally design synthetic routes and unlock the full potential of this valuable chemical entity.

References

  • Chloromethyl quinoline derivatives, process for their preparation and their use.
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  • Trichloromethyl Carbanion in Aqueous Micelles: Mechanistic Insights and Access to Carboxylic Acids from (Hetero)aryl Halides.
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Foundational

An In-depth Technical Guide to the Synthetic Methods for 2-(Trichloromethyl)quinolines

Abstract The 2-(trichloromethyl)quinoline scaffold is a critical pharmacophore and a versatile synthetic intermediate in the development of novel therapeutic agents and materials. The presence of the trichloromethyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-(trichloromethyl)quinoline scaffold is a critical pharmacophore and a versatile synthetic intermediate in the development of novel therapeutic agents and materials. The presence of the trichloromethyl group at the C2 position imparts unique electronic properties and metabolic stability, making these compounds a subject of significant interest for researchers in drug discovery. This technical guide provides a comprehensive review of the primary synthetic strategies for accessing this valuable molecular framework. We will explore two divergent and powerful approaches: a convergent three-component synthesis that builds the quinoline ring around a trichloromethyl precursor, and a post-synthetic modification strategy that introduces the trichloromethyl group onto a pre-formed quinoline core. This guide offers in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis to assist researchers in selecting the optimal synthetic route for their specific applications.

Introduction: The Significance of the 2-(Trichloromethyl)quinoline Moiety

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a trichloromethyl (-CCl₃) group at the 2-position profoundly influences the molecule's properties. This bulky, lipophilic, and strongly electron-withdrawing group can enhance binding affinity to biological targets, improve metabolic stability by blocking oxidative metabolism at the C2 position, and modulate the overall pharmacokinetic profile of a drug candidate. Consequently, robust and flexible synthetic methods are required to generate a diverse library of these compounds for biological screening and materials science applications. This guide details the two most prominent strategies for their synthesis.

Pathway I: Convergent Synthesis via Three-Component Reaction and Aromatization

This modern and highly convergent approach constructs a 1,2-dihydroquinoline intermediate that already contains the trichloromethyl group. The synthesis is completed by a subsequent aromatization step. This pathway is particularly advantageous for creating N-aryl substituted quinolines.

Step A: Synthesis of 1-Aryl-2-(trichloromethyl)-1,2-dihydroquinoline

This key step involves a three-component reaction between a substituted quinoline, an in situ generated aryne (from an anthranilic acid precursor), and chloroform, which serves as the trichloromethyl source.[1]

Causality and Mechanistic Insight: The reaction is initiated by the diazotization of anthranilic acid with an alkyl nitrite (e.g., isoamyl nitrite) to form benzenediazonium-2-carboxylate, a well-known benzyne precursor. This highly reactive benzyne intermediate is then trapped by the quinoline nitrogen, forming a zwitterionic species. The anionic carbon at the C2 position of the quinoline ring then acts as a nucleophile, attacking the chloroform molecule to incorporate the trichloromethyl group and generate the stable 1-aryl-2-(trichloromethyl)-1,2-dihydroquinoline product.

cluster_workflow1 Workflow for Pathway I Start Starting Materials: - Quinoline - Anthranilic Acid - Chloroform - Isoamyl Nitrite Reaction Three-Component Reaction (In situ Benzyne Formation) Start->Reaction Intermediate Isolate Intermediate: 1-Aryl-2-(trichloromethyl)- 1,2-dihydroquinoline Reaction->Intermediate Oxidation Aromatization Step (e.g., with DDQ) Intermediate->Oxidation Product Final Product: 2-(Trichloromethyl)quinoline Oxidation->Product

Caption: General workflow for the convergent synthesis of 2-(trichloromethyl)quinolines.

Experimental Protocol: Synthesis of 1-Phenyl-2-(trichloromethyl)-1,2-dihydroquinoline[1]
  • Reaction Setup: To a stirred solution of quinoline (15 mmol) and chloroform (30 mL), add anthranilic acid (1.5 equiv., 22.5 mmol).

  • Reagent Addition: Heat the mixture to reflux. Add a solution of isoamyl nitrite (1.5 equiv., 22.5 mmol) in chloroform (15 mL) dropwise over 30 minutes.

  • Reaction: Continue to heat the reaction mixture at reflux for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-phenyl-2-trichloromethyl-1,2-dihydroquinoline as a white solid.

Step B: Aromatization of the Dihydroquinoline Intermediate

The stable dihydroquinoline intermediate must be oxidized to form the final aromatic product. Several reagents are effective for this dehydrogenation, with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being one of the most reliable and high-yielding.[2][3][4][5][6]

Causality and Mechanistic Insight: DDQ is a powerful and electron-deficient oxidizing agent. The aromatization process is driven by the formation of the highly stable aromatic quinoline ring and the corresponding hydroquinone of DDQ (DDHQ). The mechanism proceeds via a hydride transfer from the dihydroquinoline to DDQ, generating a carbocation intermediate which then loses a proton to form the aromatic quinoline.[6]

cluster_mechanism1 Aromatization Mechanism with DDQ DHQ 1,2-Dihydroquinoline Intermediate Hydride_Transfer Hydride Transfer DHQ->Hydride_Transfer DDQ DDQ (Oxidant) DDQ->Hydride_Transfer Carbocation Carbocation Intermediate Hydride_Transfer->Carbocation DDHQ DDHQ (Reduced form) Hydride_Transfer->DDHQ Proton_Loss Proton Loss (-H+) Carbocation->Proton_Loss Quinoline Aromatic Quinoline Product Proton_Loss->Quinoline

Caption: Mechanism of DDQ-mediated aromatization of 1,2-dihydroquinolines.

Experimental Protocol: Aromatization with DDQ
  • Reaction Setup: Dissolve the 1-aryl-2-(trichloromethyl)-1,2-dihydroquinoline (1.0 equiv.) in a suitable anhydrous solvent such as benzene or dioxane in a round-bottom flask.

  • Reagent Addition: Add DDQ (1.1 to 1.5 equiv.) to the solution portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and filter to remove the precipitated DDHQ.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Pathway II: Post-Synthetic Modification via Radical Chlorination

This classic strategy involves two discrete stages: first, the synthesis of a 2-methylquinoline (quinaldine) precursor, followed by the exhaustive free-radical chlorination of the methyl group.

Step A: Synthesis of 2-Methylquinoline (Quinaldine)

The Doebner-von Miller reaction is a robust and widely-used method for synthesizing 2-methylquinolines from anilines.[7][8] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ.

Causality and Mechanistic Insight: The reaction begins with the acid-catalyzed 1,4-conjugate addition of aniline to an α,β-unsaturated aldehyde (e.g., crotonaldehyde). The resulting β-anilinopropionaldehyde then undergoes an intramolecular electrophilic cyclization onto the aromatic ring. Subsequent dehydration and oxidation (often by another molecule of the Schiff base intermediate acting as a hydride acceptor) yields the final aromatic 2-methylquinoline product.[7][9]

cluster_workflow2 Workflow for Pathway II Start Starting Materials: - Aniline - Crotonaldehyde - Acid Catalyst (HCl) DVM_Reaction Doebner-von Miller Reaction Start->DVM_Reaction Quinaldine Isolate Precursor: 2-Methylquinoline (Quinaldine) DVM_Reaction->Quinaldine Chlorination Free-Radical Chlorination (Proposed) Quinaldine->Chlorination Product Final Product: 2-(Trichloromethyl)quinoline Chlorination->Product

Caption: General workflow for the post-synthetic modification approach.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline[7]
  • Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: Add aniline (1.0 equiv.) and concentrated hydrochloric acid to the flask with stirring to form aniline hydrochloride. Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add crotonaldehyde (approx. 2.5 equiv.) dropwise to the stirred, cooled mixture. Control the addition rate to keep the temperature below 20 °C.

  • Reaction: After the addition is complete, add anhydrous zinc chloride (as a Lewis acid catalyst) and heat the mixture to reflux for 4-7 hours.

  • Work-up and Neutralization: Cool the reaction mixture and make it strongly alkaline by carefully adding a concentrated sodium hydroxide solution.

  • Isolation: Perform steam distillation on the alkaline mixture. The 2-methylquinoline product is steam-volatile. Separate the organic layer from the distillate.

  • Purification: Extract the aqueous layer with dichloromethane. Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent. Purify the crude product by vacuum distillation.

Step B: Proposed Free-Radical Chlorination of 2-Methylquinoline

The conversion of the 2-methyl group to a 2-trichloromethyl group proceeds via a free-radical chain reaction. While literature describes partial chlorination to 2-(chloromethyl)- and 2-(dichloromethyl)quinoline[10], a specific high-yield protocol for the exhaustive trichlorination is less common. The following is a proposed general method based on established principles of benzylic radical halogenation.[11]

Causality and Mechanistic Insight: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light, which generates radicals. These radicals abstract a hydrogen atom from the methyl group of quinaldine, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a chlorine source (e.g., sulfuryl chloride, N-chlorosuccinimide, or Cl₂) in a propagation step to form the chlorinated product and a new chlorine radical, continuing the chain. The process is repeated until all three hydrogen atoms are replaced by chlorine. Carbon tetrachloride is an ideal solvent as it is inert to the radical conditions and can also serve as a chlorine source under certain conditions.

cluster_mechanism2 Radical Chlorination Mechanism Initiator Initiator (AIBN) + Heat/UV Radical_Gen Initiator Radicals Initiator->Radical_Gen H_Abstraction H-Abstraction Radical_Gen->H_Abstraction Quinaldine 2-Methylquinoline (-CH3) Quinaldine->H_Abstraction Benzylic_Radical Benzylic Radical (-•CH2) H_Abstraction->Benzylic_Radical Propagation Propagation Benzylic_Radical->Propagation Chlorine_Source Chlorine Source (e.g., SO2Cl2) Chlorine_Source->Propagation Chlorinated_Product 2-(Chloromethyl)quinoline (-CH2Cl) Propagation->Chlorinated_Product Repeat Repeat 2x Chlorinated_Product->Repeat Final_Product 2-(Trichloromethyl)quinoline (-CCl3) Repeat->Final_Product

Caption: Simplified mechanism for the free-radical chlorination of 2-methylquinoline.

Proposed Experimental Protocol: Radical Chlorination
  • Reaction Setup: In a fume hood, dissolve 2-methylquinoline (1.0 equiv.) in a large excess of anhydrous carbon tetrachloride in a flask equipped with a reflux condenser and a magnetic stirrer.

  • Initiator Addition: Add a radical initiator, such as AIBN (azobisisobutyronitrile, ~0.1 equiv.) or benzoyl peroxide.

  • Chlorinating Agent: Slowly add the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂, >3.0 equiv.) or N-chlorosuccinimide (NCS, >3.0 equiv.), to the solution. For gaseous chlorine, it would be bubbled through the solution.

  • Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. The reaction can be highly exothermic and should be controlled carefully. Monitor the reaction by GC-MS or ¹H NMR to observe the disappearance of the -CH₃ signal and the intermediate -CH₂Cl and -CHCl₂ signals.

  • Work-up: Once the reaction is complete, cool the mixture. Carefully quench any remaining chlorinating agent (e.g., with a sodium sulfite solution for SO₂Cl₂).

  • Purification: Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Pathways

The choice between these two primary pathways depends on the specific goals of the synthesis, available starting materials, and desired substitution patterns.

FeaturePathway I: Convergent Three-ComponentPathway II: Post-Synthetic Modification
Strategy Convergent; builds the ring with the -CCl₃ group precursor.Linear; modifies a pre-formed quinoline ring.
Key Steps 1. Three-component reaction. 2. Aromatization/Oxidation.1. Doebner-von Miller synthesis. 2. Free-radical chlorination.
Advantages - Highly convergent. - Ideal for N-aryl substituted derivatives. - Milder conditions for ring formation.- Utilizes simple, readily available starting materials (aniline, crotonaldehyde). - Well-established initial step (Doebner-von Miller).
Disadvantages - Requires substituted quinolines and anthranilic acids as starting materials. - Aromatization step requires stoichiometric, often expensive, oxidants (e.g., DDQ).- The radical chlorination step can be difficult to control and may lead to mixtures of mono-, di-, and trichlorinated products.[10] - Potentially harsh/hazardous conditions (UV light, radical initiators).
Scalability Potentially limited by the cost and handling of the aryne precursor and oxidant.The Doebner-von Miller step is scalable. The radical chlorination requires careful control of heat and light for large-scale operations.
Ideal For Rapid access to N-aryl-2-(trichloromethyl)quinolines.Synthesis of N-unsubstituted or N-alkyl 2-(trichloromethyl)quinolines from simple anilines.

Conclusion

The synthesis of 2-(trichloromethyl)quinolines can be effectively achieved through two distinct and strategic pathways. The convergent three-component reaction offers an elegant and modern route, particularly for N-aryl derivatives, by constructing the core structure with the trichloromethyl group already in place via a dihydroquinoline intermediate. In contrast, the more traditional post-synthetic modification approach relies on the robust Doebner-von Miller synthesis to create a 2-methylquinoline precursor, which is then subjected to radical chlorination. While conceptually straightforward, this second step requires careful control to achieve exhaustive chlorination. The selection of the optimal method will be dictated by the desired substitution pattern, scale of the reaction, and the availability of starting materials. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate these valuable building blocks into their drug discovery and materials science programs.

References

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Foundational

An In-Depth Technical Guide to 4-Methyl-2-trichloromethylquinoline: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 4-Methyl-2-trichloromethylquinoline, a substituted quinoline of interest to researchers and professionals in drug development and materials science. In the absenc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Methyl-2-trichloromethylquinoline, a substituted quinoline of interest to researchers and professionals in drug development and materials science. In the absence of a formal historical record of its discovery, this document focuses on the plausible synthetic routes, detailed chemical properties, and potential applications, grounded in established principles of heterocyclic chemistry.

Introduction: The Quinoline Scaffold

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[1] This core structure is a prevalent motif in a vast array of natural products, pharmaceuticals, and functional materials. The versatility of the quinoline ring system, which allows for diverse functionalization, has made it a privileged scaffold in medicinal chemistry. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The introduction of various substituents onto the quinoline core can significantly modulate its physicochemical properties and biological efficacy.

The subject of this guide, 4-Methyl-2-trichloromethylquinoline, presents a unique combination of a lipophilic trichloromethyl group at the 2-position and a methyl group at the 4-position. These features are anticipated to confer distinct chemical reactivity and biological characteristics.

Plausible Synthetic Pathways

While a specific historical account of the first synthesis of 4-Methyl-2-trichloromethylquinoline is not documented in readily available literature, its structure strongly suggests two primary and well-established methods for quinoline synthesis: the Combes synthesis and the Doebner-von Miller reaction.

The Combes Quinoline Synthesis

The Combes synthesis, first reported in 1888, is a robust and straightforward method for preparing 2,4-disubstituted quinolines.[4][5] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[4] For the synthesis of 4-Methyl-2-trichloromethylquinoline, the logical precursors would be aniline and 1,1,1-trichloro-2,4-pentanedione.

2.1.1. Synthesis of the Key Precursor: 1,1,1-Trichloro-2,4-pentanedione

The viability of the Combes route hinges on the availability of the asymmetrically substituted β-diketone, 1,1,1-trichloro-2,4-pentanedione. The synthesis of this precursor can be approached through the Claisen condensation of ethyl trichloroacetate with acetone.

Experimental Protocol: Synthesis of 1,1,1-Trichloro-2,4-pentanedione

Materials:

  • Ethyl trichloroacetate

  • Acetone

  • Sodium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (dilute)

Procedure:

  • A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • A stoichiometric equivalent of acetone is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (typically 0-10 °C).

  • Following the formation of the sodium enolate of acetone, ethyl trichloroacetate is added dropwise, maintaining the temperature.

  • The reaction mixture is then gently refluxed for several hours to drive the condensation to completion.

  • After cooling, the reaction is quenched by the careful addition of dilute hydrochloric acid to neutralize the excess base and protonate the diketonate salt.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1,1,1-trichloro-2,4-pentanedione.

  • Purification can be achieved by vacuum distillation.

2.1.2. Combes Reaction for 4-Methyl-2-trichloromethylquinoline

With the precursor β-diketone in hand, the Combes reaction can be performed. The mechanism involves the initial formation of a Schiff base from the aniline and one of the carbonyl groups of the diketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution and subsequent dehydration to form the quinoline ring.[5][6]

Experimental Protocol: Combes Synthesis of 4-Methyl-2-trichloromethylquinoline

Materials:

  • Aniline

  • 1,1,1-Trichloro-2,4-pentanedione

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

Procedure:

  • Equimolar amounts of aniline and 1,1,1-trichloro-2,4-pentanedione are mixed in a round-bottom flask.

  • A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is carefully added to the mixture.

  • The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The acidic solution is neutralized with a suitable base, such as sodium hydroxide or sodium carbonate, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude 4-Methyl-2-trichloromethylquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or hexane) or by column chromatography.

Causality in Experimental Choices: The choice of a strong acid catalyst is crucial for both the enamine formation and the subsequent intramolecular cyclization. The high temperature is necessary to overcome the activation energy for the electrophilic aromatic substitution and the final dehydration step.

Self-Validating System: The purity of the final product can be readily assessed by its melting point and spectroscopic analysis (NMR, IR, and Mass Spectrometry). The disappearance of the starting materials and the appearance of the product spot on TLC provide a reliable method for monitoring the reaction's progress.

Diagram of the Combes Synthesis Workflow

Combes_Synthesis cluster_precursor Precursor Synthesis cluster_combes Combes Reaction Ethyl_trichloroacetate Ethyl trichloroacetate Precursor 1,1,1-Trichloro- 2,4-pentanedione Ethyl_trichloroacetate->Precursor Acetone Acetone Acetone->Precursor NaOEt Sodium ethoxide NaOEt->Precursor Claisen Condensation Aniline Aniline Product 4-Methyl-2-trichloromethyl- quinoline Precursor->Product Aniline->Product Acid_Catalyst H₂SO₄ or PPA Acid_Catalyst->Product Acid-catalyzed condensation

Caption: Workflow for the Combes synthesis of 4-Methyl-2-trichloromethylquinoline.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction, first described in 1881, is another cornerstone of quinoline synthesis.[7][8][9] It typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[8][10] For the synthesis of 4-Methyl-2-trichloromethylquinoline, a plausible, albeit more complex, Doebner-von Miller approach could be envisioned. This would likely involve the in-situ generation of a suitable α,β-unsaturated carbonyl compound.

A hypothetical route could involve the acid-catalyzed reaction of aniline with a precursor that can generate a reactive intermediate equivalent to 4,4,4-trichloro-3-buten-2-one. However, the Combes synthesis offers a more direct and regiochemically controlled route to the desired product.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of 4-Methyl-2-trichloromethylquinoline are largely dictated by its molecular structure. The presence of the quinoline core imparts aromaticity and a degree of polarity, while the methyl and trichloromethyl groups contribute to its lipophilicity.

PropertyPredicted Value/Information
Molecular Formula C₁₁H₈Cl₃N
Molecular Weight 272.55 g/mol
Appearance Likely a crystalline solid at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone, with limited solubility in water.
¹H NMR Expected signals for the aromatic protons of the quinoline ring, a singlet for the methyl group at the 4-position, and characteristic shifts for the protons on the benzene portion of the ring.
¹³C NMR Distinct signals for the carbons of the quinoline ring, the methyl carbon, and the carbon of the trichloromethyl group, which would appear at a characteristic downfield shift.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=C and C=N stretching vibrations of the quinoline ring, C-H stretching of the aromatic and methyl groups, and C-Cl stretching vibrations.

Note: The spectroscopic data are predicted based on the structure and data from analogous compounds. Experimental verification is required for definitive assignments.

Chemical Properties and Reactivity

The reactivity of 4-Methyl-2-trichloromethylquinoline is influenced by the electron-withdrawing nature of the trichloromethyl group and the inherent reactivity of the quinoline nucleus.

Reactivity of the Trichloromethyl Group

The trichloromethyl group at the 2-position is a key functional handle. It is susceptible to nucleophilic attack and can undergo hydrolysis under certain conditions.

  • Hydrolysis: Under acidic or basic conditions, the trichloromethyl group can be hydrolyzed to a carboxylic acid group, yielding 4-methylquinoline-2-carboxylic acid. This reaction proceeds through a series of nucleophilic substitution steps.[11][12][13]

Diagram of the Hydrolysis of the Trichloromethyl Group

Hydrolysis Start 4-Methyl-2-trichloromethyl- quinoline Intermediate Intermediate (gem-diol) Start->Intermediate H₂O / H⁺ or OH⁻ Product 4-Methylquinoline- 2-carboxylic acid Intermediate->Product Elimination of HCl

Caption: Plausible hydrolysis pathway of the trichloromethyl group.

  • Nucleophilic Substitution: The chlorine atoms of the trichloromethyl group can be displaced by strong nucleophiles, although this may require harsh reaction conditions.

Reactivity of the Quinoline Ring
  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing methyl and trichloromethyl groups. The benzene portion of the ring is generally more susceptible to electrophilic attack than the pyridine ring.

  • N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide, which can further modify the reactivity of the ring system.

Potential Applications

While specific applications for 4-Methyl-2-trichloromethylquinoline have not been extensively reported, the known biological activities of related quinoline derivatives suggest several areas of potential interest for research and development.

  • Antimalarial Agents: Quinolines are a well-established class of antimalarial drugs. The presence of the trichloromethyl group could influence the compound's lipophilicity and its interaction with biological targets within the malaria parasite.

  • Anticancer Agents: Numerous quinoline derivatives have been investigated for their anticancer properties.[14] The cytotoxic potential of 4-Methyl-2-trichloromethylquinoline against various cancer cell lines would be a valuable area of investigation.

  • Antibacterial and Antifungal Agents: The quinoline scaffold is present in several antibacterial and antifungal agents.[2][15] The unique substitution pattern of this compound may lead to novel antimicrobial activity.

  • Materials Science: The quinoline core is also of interest in materials science for its optical and electronic properties. Functionalized quinolines can be used in the development of organic light-emitting diodes (OLEDs) and sensors.

Conclusion

4-Methyl-2-trichloromethylquinoline is a fascinating, yet underexplored, heterocyclic compound. While its formal discovery and history remain obscure, its synthesis is readily achievable through established methodologies like the Combes synthesis. The presence of the reactive trichloromethyl group and the versatile quinoline scaffold provides a platform for further chemical modification and exploration of its biological and material properties. This guide serves as a foundational resource for researchers poised to unlock the potential of this intriguing molecule.

References

  • Doebner–Miller reaction. In Wikipedia; 2023. [Link]

  • Organic Syntheses Procedure. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules. 2016;21(8):975. [Link]

  • Combes quinoline synthesis. [Link]

  • Combes Quinoline Synthesis. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New J. Chem. 2022;46:1348-1352. [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. 2020;5(4):1859-1867. [Link]

  • Doebner-Miller reaction and applications. SlideShare. [Link]

  • 1,1,1-trichloropentane-2,4-dione. Stenutz. [Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New J. Chem. 2021;45:4145-4149. [Link]

  • Combes quinoline synthesis. In Wikipedia; 2023. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. 2025;30(7):. [Link]

  • displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione... ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Nucleophilic aromatic substitution. In Wikipedia; 2023. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

  • Biological activity of natural 2-quinolinones. Nat. Prod. Res. 2025;39(5):1359-1373. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Res. Appl. Chem. 2023;13(4):354. [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein J. Org. Chem. 2023;19:1536-1543. [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. 2016;8(1):32-36. [Link]

  • 1,1,1-TRIFLUORO-2,4-PENTANEDIONE. precisionFDA. [Link]

  • 19.02 Intramolecular Nucleophilic Substitutions. YouTube. [Link]

  • Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. J. Chem. Soc., Perkin Trans. 2. 1983;0:1341-1345. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Researcher's Guide to the Combes Synthesis of 4-Methylquinoline Derivatives

Abstract: This technical guide provides a comprehensive overview of the Combes synthesis for the preparation of 4-methylquinoline derivatives, a core scaffold in medicinal chemistry and drug development.[1][2] Addressed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the Combes synthesis for the preparation of 4-methylquinoline derivatives, a core scaffold in medicinal chemistry and drug development.[1][2] Addressed to researchers and synthetic chemists, this document moves beyond a simple recitation of steps to explore the mechanistic underpinnings, critical process parameters, and troubleshooting strategies. Detailed, field-proven protocols are provided alongside a discussion of the causal factors influencing reaction outcomes, such as catalyst selection and regioselectivity. The aim is to equip the reader with the expertise to not only execute the Combes synthesis successfully but also to intelligently adapt and optimize it for novel derivatives.

Foundational Principles of the Combes Synthesis

First reported by Alphonse-Edmond Combes in 1888, the Combes quinoline synthesis is a classic yet enduringly relevant acid-catalyzed reaction that condenses an aromatic primary amine with a β-diketone.[1][3][4] This method is particularly powerful for generating 2,4-disubstituted quinolines, and by selecting acetylacetone (pentane-2,4-dione) as the β-diketone, it provides a direct and efficient route to 2,4-dimethylquinoline and its derivatives.[1][5]

The quinoline ring system is a "privileged scaffold" in pharmacology, forming the structural basis for a wide range of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1][2][6] The Combes synthesis offers a straightforward entry into this chemical space, making it a valuable tool in modern drug discovery programs.[1]

The "Why": Mechanistic Rationale

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Combes synthesis proceeds through a two-stage process: enamine formation followed by acid-catalyzed cyclodehydration.[1][5]

Stage 1: Enamine Formation The reaction initiates with the nucleophilic attack of the aniline's amino group on one of the protonated carbonyl carbons of the β-diketone. This is followed by dehydration to yield a Schiff base, which rapidly tautomerizes to the more stable β-enaminone intermediate.[3] This initial condensation is often exothermic and can proceed at moderate temperatures.[7]

Stage 2: Cyclodehydration and Aromatization This is the rate-determining step.[3] Under strong acidic conditions and heating, the enamine is protonated, activating the aromatic ring of the aniline for an intramolecular electrophilic aromatic substitution (annulation).[3] The resulting intermediate then undergoes a final dehydration step to form the stable, aromatic quinoline ring.[3]

Combes_Mechanism Fig. 1: Combes Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + Diketone, H⁺ Diketone β-Diketone (e.g., Acetylacetone) Diketone->SchiffBase Enamine β-Enaminone SchiffBase->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized H⁺, Δ (Rate-Determining Step) Quinoline 2,4-Dimethylquinoline Cyclized->Quinoline - H₂O (Dehydration)

Caption: Fig. 1: Combes Synthesis Mechanism.

Core Protocol: Synthesis of 2,4-Dimethylquinoline

This protocol details the archetypal Combes synthesis using aniline and acetylacetone. It is designed as a self-validating system; adherence to these steps should provide a reliable outcome, while deviations can be traced back to specific variables.

Materials and Reagents
ReagentM.W.Amount (mmol)EquivalentsVolume/Mass
Aniline93.131001.09.31 g (9.13 mL)
Acetylacetone100.121101.111.01 g (11.2 mL)
Sulfuric Acid (98%)98.08-Catalyst~20 mL
Crushed Ice---~200 g
10% NaOH (aq)40.00-NeutralizationAs needed
Ethyl Acetate--Extraction~150 mL
Anhydrous Na₂SO₄--DryingAs needed
Step-by-Step Experimental Procedure

Workflow Visualization

Caption: Fig. 2: Experimental Workflow.

  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine aniline (1.0 eq) and acetylacetone (1.1 eq). Stir the mixture at room temperature.[7] An exothermic reaction may occur as the enamine intermediate forms.

    • Expertise Note: Using a slight excess of the β-diketone ensures complete consumption of the more valuable aniline starting material.

  • Acidification & Cyclization: Cool the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (~20 mL) dropwise via an addition funnel.[8] The rate of addition must be controlled to maintain the internal temperature below 40°C.[2] After the addition is complete, remove the ice bath, attach a reflux condenser, and heat the mixture in a water bath at 100°C for 20-30 minutes.[8]

    • Expertise Note: Sulfuric acid serves as both the catalyst and a powerful dehydrating agent, driving the equilibrium toward the cyclized product.[1][7] Polyphosphoric acid (PPA) or its esters (PPE) can be more effective for less reactive substrates as they are superior dehydrating agents.[3][7]

  • Work-up & Neutralization: Allow the reaction mixture to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice. Carefully and slowly pour the acidic reaction mixture onto the crushed ice with stirring.[2][7] This step is highly exothermic and should be performed in a fume hood.

    • Expertise Note: Quenching on ice serves two purposes: it safely dilutes the strong acid and helps dissipate the heat of neutralization.

  • Isolation: Slowly neutralize the cold, acidic solution by adding 10% aqueous sodium hydroxide or aqueous ammonia until the solution is basic (pH > 8, check with pH paper).[7][9] The product, 2,4-dimethylquinoline, will often precipitate as a solid or an oil.

  • Extraction & Purification: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).[7] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,4-dimethylquinoline.[7]

Navigating Challenges: Regioselectivity and Substrate Scope

The primary challenge in the Combes synthesis arises when using unsymmetrically substituted anilines (e.g., meta-substituted anilines). Cyclization can occur at either of the two non-equivalent ortho positions, leading to a mixture of regioisomers.[1]

Controlling Factors

The outcome is governed by a delicate interplay of steric and electronic effects during the rate-determining annulation step.[3][10][11]

  • Electronic Effects: Electron-donating groups (EDGs) on the aniline ring activate the ortho and para positions, accelerating the electrophilic substitution. Electron-withdrawing groups (EWGs) have the opposite effect and can significantly lower yields or even prevent cyclization.[7][12] For a meta-substituted aniline, an EDG will preferentially direct cyclization to the less sterically hindered C-2 position.

  • Steric Effects: Bulky substituents on the aniline ring near a potential cyclization site will disfavor reaction at that position.[3] For example, with m-toluidine (3-methylaniline), cyclization preferentially occurs at the C-6 position (para to the methyl group) to avoid steric clash, yielding 2,4,7-trimethylquinoline over the 2,4,5-trimethyl isomer.

A study by Sloop on trifluoromethyl-β-diketones found that steric effects often play a more decisive role than electronic effects in determining the final regioisomeric ratio.[3]

Table of Representative Substrates and Products

Aniline Derivativeβ-DiketonePrimary ProductReference
m-ChloroanilineAcetylacetone7-Chloro-2,4-dimethylquinoline[12]
p-AnisidineCyclohexanone-2-aldehyde6-Methoxy-3,4-cyclohexanoquinoline[12]
β-NaphthylamineAcetylacetone2,4-Dimethylbenzo[g]quinoline[12]
3-AcetylanilineAcetylacetone7-Acetyl-2,4-dimethylquinoline[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete cyclization due to insufficient acid strength or dehydration. 2. Deactivated aniline (strong EWGs). 3. Suboptimal reaction temperature (too low or too high leading to decomposition).1. Switch to a stronger dehydrating catalyst like Polyphosphoric Acid (PPA) or Polyphosphoric Ester (PPE).[3][7] 2. Use more forcing conditions (higher temperature, longer reaction time), though this may not overcome strong deactivation. 3. Carefully optimize the reaction temperature for your specific substrate.[7]
Formation of Tar/Byproducts 1. Reaction temperature is too high. 2. Acid concentration is too high, promoting polymerization or side reactions.1. Reduce the reaction temperature and increase the reaction time. Monitor progress carefully by TLC. 2. Titrate the amount of acid used; ensure controlled, slow addition with efficient cooling.
Poor Regioselectivity 1. Competing electronic and steric influences on an unsymmetrical aniline.1. This is an inherent challenge. Separation of isomers by careful column chromatography or recrystallization is often necessary.[1] 2. Consider an alternative quinoline synthesis (e.g., Friedländer, Doebner-von Miller) that offers better regiocontrol for your target.[13]

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Sloop, J. C. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

  • Kozlov, N. S., & Gusak, K. N. (1992). Closure of the pyridine ring in the combes quinoline synthesis (Review). Semantic Scholar. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Scribd. (n.d.). Methods for Quinoline Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Methods for Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]

  • YouTube. (2021, August 26). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]

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Application

Application Notes and Protocols for Nucleophilic Substitution on 4-Methyl-2-trichloromethylquinoline: A Versatile Scaffold for Drug Discovery

Introduction: The Quinoline Moiety and the Potential of 4-Methyl-2-trichloromethylquinoline The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Moiety and the Potential of 4-Methyl-2-trichloromethylquinoline

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize drug-target interactions.

This application note focuses on the synthetic utility of a particularly reactive derivative, 4-Methyl-2-trichloromethylquinoline. The presence of the trichloromethyl group at the 2-position, activated by the electron-withdrawing quinoline ring, presents a unique opportunity for a variety of nucleophilic substitution reactions. This guide provides detailed protocols for the substitution of the trichloromethyl group with various nucleophiles, offering a gateway to a diverse library of novel quinoline-based compounds for screening in drug discovery programs. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the potential for further derivatization.

Reaction Mechanism: A Stepwise Nucleophilic Attack

The nucleophilic substitution on the trichloromethyl group of 4-Methyl-2-trichloromethylquinoline is proposed to proceed through a stepwise addition-elimination mechanism. The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the carbon atom in the trichloromethyl group, making it susceptible to attack by a nucleophile.

The reaction is initiated by the attack of the nucleophile on the carbon of the -CCl₃ group, leading to the formation of a tetrahedral intermediate. This is followed by the sequential elimination of chloride ions, facilitated by the stabilization of the developing negative charge by the quinoline ring. The process can be controlled to achieve mono-, di-, or tri-substitution depending on the stoichiometry of the nucleophile and the reaction conditions.

Nucleophilic Substitution Mechanism cluster_0 Nucleophilic Attack and Intermediate Formation cluster_1 Chloride Elimination and Product Formation Start 4-Methyl-2-trichloromethylquinoline + Nucleophile (Nu⁻) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Elimination1 Elimination of Cl⁻ Intermediate->Elimination1 Product1 Monosubstituted Product Elimination1->Product1 Elimination2 Further Substitution (optional) Product1->Elimination2 Product2 Di/Tri-substituted Product Elimination2->Product2

Caption: Proposed mechanism for nucleophilic substitution on 4-Methyl-2-trichloromethylquinoline.

Experimental Protocols

The following protocols are designed as a starting point for the exploration of nucleophilic substitution reactions on 4-Methyl-2-trichloromethylquinoline. Optimization of reaction conditions may be necessary for specific nucleophiles and desired outcomes.

General Experimental Workflow

The general workflow for these reactions involves the setup of the reaction under an inert atmosphere, monitoring of the reaction progress, workup to isolate the crude product, and purification.

Experimental_Workflow A Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent - Addition of reactants B Reaction Monitoring: - Thin Layer Chromatography (TLC) - or Liquid Chromatography-Mass Spectrometry (LC-MS) A->B C Aqueous Workup: - Quenching of the reaction - Extraction with an organic solvent - Washing and drying B->C D Purification: - Column chromatography - or Recrystallization C->D E Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy D->E

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of 2-Amido-4-methylquinolines via Reaction with Amines

This protocol describes the reaction of 4-Methyl-2-trichloromethylquinoline with a primary or secondary amine to yield the corresponding 2-amidoquinoline derivative. The use of excess amine is recommended to act as both the nucleophile and a base to neutralize the HCl generated during the reaction.[5]

Materials:

  • 4-Methyl-2-trichloromethylquinoline

  • Amine (e.g., benzylamine, morpholine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-Methyl-2-trichloromethylquinoline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the amine (3.0-4.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The reaction is performed at an initial low temperature to control the exothermicity. Anhydrous conditions are crucial to prevent hydrolysis of the starting material. The basic workup removes any excess amine and the hydrochloride salt formed.

Protocol 2: Synthesis of 2-Alkoxymethyl-4-methylquinolines via Reaction with Alkoxides (Williamson-type Synthesis)

This protocol outlines the reaction with an alkoxide, generated in situ from an alcohol and a strong base, to form the corresponding ether derivative. This is analogous to the well-established Williamson ether synthesis.[3][6][7]

Materials:

  • 4-Methyl-2-trichloromethylquinoline

  • Alcohol (e.g., methanol, ethanol)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq per hydroxyl group) in anhydrous THF at 0 °C under an inert atmosphere, add the alcohol (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Cool the mixture back to 0 °C and add a solution of 4-Methyl-2-trichloromethylquinoline (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The in situ generation of the alkoxide is necessary as they are strong bases. Anhydrous conditions are critical as NaH reacts violently with water. The reaction is quenched with a mild acid to neutralize the excess base.

Protocol 3: Synthesis of 2-Thioether-4-methylquinolines via Reaction with Thiols

This protocol describes the reaction with a thiol in the presence of a base to form the corresponding thioether. Thiols are generally excellent nucleophiles for this type of substitution.[8][9]

Materials:

  • 4-Methyl-2-trichloromethylquinoline

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the thiol (1.1 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF, add a solution of 4-Methyl-2-trichloromethylquinoline (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: A mild base like K₂CO₃ is sufficient to deprotonate the thiol to form the more nucleophilic thiolate. DMF is a good polar aprotic solvent for this type of reaction.

Quantitative Data Summary

The following table provides representative reaction parameters based on analogous systems. Actual results may vary depending on the specific nucleophile and reaction conditions.

Nucleophile ClassRepresentative NucleophileSolventTemperature (°C)Reaction Time (h)Expected Yield Range (%)
Amines BenzylamineDCM0 to RT12-2460-85
MorpholineTHF0 to RT12-2465-90
Alkoxides Sodium methoxideTHF0 to RT4-1270-95
Potassium ethoxideTHF0 to RT4-1270-95
Thiols ThiophenolDMFRT2-680-95
Benzyl mercaptanMeCNRT2-675-90

Hydrolysis to 4-Methylquinoline-2-carboxylic Acid

The trichloromethyl group can also undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.[4][10][11][12] This provides an alternative route to valuable quinoline-2-carboxylic acid derivatives.

Protocol 4: Hydrolysis of 4-Methyl-2-trichloromethylquinoline

Materials:

  • 4-Methyl-2-trichloromethylquinoline

  • Sulfuric acid (H₂SO₄)

  • Acetic acid

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, add 4-Methyl-2-trichloromethylquinoline (1.0 eq), acetic acid, and water.

  • Carefully add concentrated sulfuric acid.

  • Heat the mixture to reflux (100-120 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-Methylquinoline-2-carboxylic acid.

Rationale: The strong acidic conditions facilitate the hydrolysis of the trichloromethyl group. The product precipitates upon dilution with water due to its lower solubility in the aqueous medium.

Conclusion

4-Methyl-2-trichloromethylquinoline is a highly versatile and reactive building block for the synthesis of a wide array of novel quinoline derivatives. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this scaffold. The resulting substituted quinolines can serve as valuable intermediates for further elaboration or as final compounds for biological screening, paving the way for the discovery of new therapeutic agents.

References

  • Lee, S. Y., & Cheon, C. H. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036–13044. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2005). Alkoxide- and Hydroxide-Induced Nucleophilic Trifluoromethylation Using Trifluoromethyl Sulfone or Sulfoxide. Organic Letters, 7(15), 3123–3126. [Link]

  • LibreTexts Chemistry. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Organic Chemistry Portal. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025). Journal of Chemical Reviews. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

  • Syntheses and reactions of aluminium alkoxide compounds. (2004). Zeitschrift für anorganische und allgemeine Chemie. [Link]

  • METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS. (n.d.).
  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (2021). Current Protocols. [Link]

  • Dynamic Biosensors. (n.d.). Coupling of molecules with free thiol group to the ligand strand - spin column purification. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. [Link]

  • LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. [Link]

  • Thiocholine-Mediated One-Pot Peptide Ligation and Desulfurization. (2023). Molecules. [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). mechanism of nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • chemistNATE. (2022, February 1). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. YouTube. [Link]

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Method

Application Notes and Protocols for the Utilization of 4-Methyl-2-trichloromethylquinoline in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Synthetic Potential of a Versatile Quinolone Building Block In the landscape of mode...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Versatile Quinolone Building Block

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules. Its derivatives are known to possess a wide array of biological activities.[1] The strategic functionalization of the quinoline core is paramount to modulating these properties. This document introduces 4-Methyl-2-trichloromethylquinoline, a highly versatile and reactive building block, and provides a comprehensive guide to its application in the synthesis of diverse heterocyclic systems.

The presence of a trichloromethyl group at the electron-deficient 2-position, ortho to the ring nitrogen, renders this carbon exceptionally electrophilic and an excellent precursor for various nucleophilic substitution reactions. This functional group can be considered a synthetic equivalent of a carboxylic acid, an orthoester, or a variety of other functionalities, depending on the chosen reaction partner. Furthermore, the methyl group at the 4-position provides a valuable steric and electronic handle that can influence the reactivity and final structure of the synthesized heterocycles. These application notes will provide detailed protocols and mechanistic insights into the exploitation of 4-Methyl-2-trichloromethylquinoline's unique reactivity profile for the construction of valuable fused heterocyclic systems.

PART 1: Synthesis of the Core Reagent: 4-Methyl-2-trichloromethylquinoline

Proposed Synthetic Pathway: The Doebner-von Miller Reaction

The proposed synthesis involves the reaction of p-toluidine (4-methylaniline) with 1,1,1-trichloro-3-buten-2-one. The latter can be generated in situ or used as a pre-formed reagent.

Diagram 1: Proposed Synthesis of 4-Methyl-2-trichloromethylquinoline

G p_toluidine p-Toluidine reaction_step Doebner-von Miller Reaction p_toluidine->reaction_step trichloro_butenone 1,1,1-Trichloro-3-buten-2-one trichloro_butenone->reaction_step acid_catalyst Acid Catalyst (e.g., HCl, H₂SO₄) acid_catalyst->reaction_step product 4-Methyl-2-trichloromethylquinoline reaction_step->product

Caption: A proposed Doebner-von Miller synthesis route.

Experimental Protocol: Synthesis of 4-Methyl-2-trichloromethylquinoline

Materials:

  • p-Toluidine

  • 1,1,1-Trichloro-3-buten-2-one

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve p-toluidine (1.0 eq) in ethanol.

  • Carefully add concentrated hydrochloric acid (or sulfuric acid) (catalytic amount) to the stirred solution.

  • From the dropping funnel, add a solution of 1,1,1-trichloro-3-buten-2-one (1.1 eq) in ethanol dropwise to the reaction mixture.

  • Add the oxidizing agent to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Methyl-2-trichloromethylquinoline.

Note: This protocol is based on the general principles of the Doebner-von Miller reaction and may require optimization for yield and purity.[5]

PART 2: Application in Heterocyclic Synthesis - Protocols and Mechanistic Insights

The synthetic utility of 4-Methyl-2-trichloromethylquinoline lies in the reactivity of the trichloromethyl group, which can be readily attacked by a variety of nucleophiles. This section provides detailed protocols for the synthesis of several important classes of fused heterocycles.

A. Synthesis of Fused Triazole Systems:[6][7][8]Triazolo[4,3-a]quinolines

The reaction of 2-trichloromethyl-substituted azaheterocycles with hydrazides is a powerful method for the construction of fused triazole ring systems.[6]

Diagram 2: Synthesis of[7][8][9]Triazolo[4,3-a]quinolines

G start_material 4-Methyl-2-trichloromethylquinoline reaction1 Condensation start_material->reaction1 hydrazide R-C(O)NHNH₂ hydrazide->reaction1 intermediate Hydrazone Intermediate reaction2 Intramolecular Cyclization intermediate->reaction2 product [1,2,4]Triazolo[4,3-a]quinoline Derivative reaction1->intermediate reaction2->product

Caption: A two-step synthesis of fused triazoles.

Mechanistic Rationale: The reaction proceeds through an initial nucleophilic attack of the terminal nitrogen of the hydrazide on the trichloromethyl carbon, followed by the elimination of chloroform. This forms a reactive intermediate which then undergoes an intramolecular cyclization via attack of the other hydrazide nitrogen onto the C2 carbon of the quinoline ring, leading to the fused triazole system.

Experimental Protocol: Materials:

  • 4-Methyl-2-trichloromethylquinoline

  • Substituted hydrazide (e.g., benzhydrazide, acetohydrazide)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

Procedure:

  • To a solution of 4-Methyl-2-trichloromethylquinoline (1.0 eq) in ethanol (10 mL), add the desired hydrazide (1.1 eq).

  • If the hydrazide salt is used, add triethylamine (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

  • Filter the precipitate and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Table 1: Representative Synthesis of[7][8][9]Triazolo[4,3-a]quinolines

EntryHydrazide (R-C(O)NHNH₂)ProductExpected Yield (%)
1Benzhydrazide1-Phenyl-5-methyl-[7][8][9]triazolo[4,3-a]quinoline75-85
2Acetohydrazide1,5-Dimethyl-[7][8][9]triazolo[4,3-a]quinoline70-80
3Isonicotinohydrazide5-Methyl-1-(pyridin-4-yl)-[7][8][9]triazolo[4,3-a]quinoline70-80
B. Synthesis of Fused Pyrimidine Systems: Pyrimido[1,2-a]quinolines

The reaction with bifunctional nucleophiles such as amidines or guanidines provides a direct route to fused pyrimidine derivatives.[9][10]

Diagram 3: Synthesis of Pyrimido[1,2-a]quinolines

G start_material 4-Methyl-2-trichloromethylquinoline reaction_step Cyclocondensation start_material->reaction_step amidine Amidine / Guanidine amidine->reaction_step base Base (e.g., K₂CO₃) base->reaction_step product Pyrimido[1,2-a]quinoline Derivative reaction_step->product

Caption: One-pot synthesis of fused pyrimidines.

Mechanistic Rationale: This reaction is a cyclocondensation process. One nitrogen of the amidine/guanidine acts as a nucleophile, attacking the trichloromethyl group. Subsequent intramolecular cyclization involving the second nitrogen atom of the nucleophile onto the C2 position of the quinoline ring, followed by elimination, leads to the formation of the fused pyrimido[1,2-a]quinoline system.

Experimental Protocol: Materials:

  • 4-Methyl-2-trichloromethylquinoline

  • Amidine hydrochloride or Guanidine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)

  • Ethanol or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a suspension of potassium carbonate (2.2 eq) in ethanol (15 mL), add the amidine hydrochloride or guanidine hydrochloride (1.2 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add a solution of 4-Methyl-2-trichloromethylquinoline (1.0 eq) in ethanol (5 mL).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Table 2: Representative Synthesis of Pyrimido[1,2-a]quinolines

EntryReagentProductExpected Yield (%)
1Guanidine HCl2-Amino-6-methylpyrimido[1,2-a]quinolin-1-one65-75
2Acetamidine HCl2,6-Dimethylpyrimido[1,2-a]quinolin-1-one70-80
3Benzamidine HCl6-Methyl-2-phenylpyrimido[1,2-a]quinolin-1-one70-80
C. Reactions with Thiol Nucleophiles: Synthesis of 2-(Alkyl/Aryl)thio-4-methylquinolines

Thiols are excellent nucleophiles and are expected to react readily with 4-Methyl-2-trichloromethylquinoline to yield thioethers. Thiolates, being soft nucleophiles, will preferentially attack the trichloromethyl group.[11][12]

Mechanistic Rationale: The reaction proceeds via a nucleophilic substitution mechanism. The thiolate anion, generated in situ by the deprotonation of the thiol with a base, attacks the electrophilic carbon of the trichloromethyl group, displacing a chloride ion. This process repeats twice more, or more likely, the intermediate dichloromethyl and chloromethyl thioethers are rapidly hydrolyzed upon workup to give the final thioether product after the initial substitution. A more plausible pathway involves the formation of a thioketene acetal intermediate which is then hydrolyzed.

Experimental Protocol: Materials:

  • 4-Methyl-2-trichloromethylquinoline

  • Thiol (e.g., thiophenol, ethanethiol)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in ethanol (10 mL).

  • Add a solution of sodium hydroxide (1.2 eq) in water or powdered potassium carbonate.

  • Stir the mixture for 10 minutes to form the thiolate.

  • Add a solution of 4-Methyl-2-trichloromethylquinoline (1.0 eq) in ethanol (5 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

PART 3: Safety and Handling

Disclaimer: This information is intended for use by qualified professionals and is based on data for structurally similar compounds. A full risk assessment should be conducted before commencing any experimental work.

  • Hazard Identification: 4-Methyl-2-trichloromethylquinoline is expected to be harmful if swallowed, cause skin irritation, and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Methyl-2-trichloromethylquinoline is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique reactivity, stemming from the electrophilic trichloromethyl group at the 2-position of the quinoline ring, allows for the efficient construction of fused triazole and pyrimidine systems, as well as the introduction of various thioether functionalities. The protocols and mechanistic insights provided in these application notes are intended to serve as a guide for researchers in medicinal chemistry and related fields to unlock the full synthetic potential of this promising reagent.

References

  • Hamann, A. R., de Kock, C., Smith, P. J., van Otterlo, W. A. L., & Blackie, M. A. L. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 66, 163-168. [Link]

  • Zhang, L., et al. (2020). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 18(3), 456-460. [Link]

  • Al-Tel, T. H. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Journal of the Iranian Chemical Society, 1-32. [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • ResearchGate. (2013). (PDF) Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]

  • Der Pharma Chemica. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

  • ResearchGate. (2026). Synthesis of various fused pyrimidine rings with their pharmacological and antimicrobial evaluation. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • Lirias. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • SciSpace. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. [Link]

  • IntechOpen. (2023). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • Chemistry LibreTexts. (2019). 10.10: Reactions of Alkoxides. [Link]

  • ACS Publications. (2006). Alkoxide- and Hydroxide-Induced Nucleophilic Trifluoromethylation Using Trifluoromethyl Sulfone or Sulfoxide. [Link]

  • ResearchGate. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. [Link]

  • ResearchGate. (2002). Syntheses and reactions of aluminium alkoxide compounds. [Link]

  • PubMed Central. (2014). The Development of Alkoxide-Directed Metallacycle-Mediated Annulative Cross-Coupling Chemistry. [Link]

  • Wikipedia. (n.d.). Thiol. [Link]

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Application

Introduction: The Enduring Relevance of the Quinoline Scaffold in an Era of Antibiotic Resistance

An in-depth guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel antibacterial agents based on the quinoline scaffold. The quinoline core, a bic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel antibacterial agents based on the quinoline scaffold.

The quinoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its journey as a cornerstone of antibacterial therapy began with the discovery of nalidixic acid, a byproduct of chloroquine synthesis, in 1962.[1] This led to the development of the highly successful fluoroquinolone class of antibiotics, including ciprofloxacin and levofloxacin, which have been indispensable in treating a wide range of bacterial infections.[2] However, the relentless rise of antibiotic-resistant pathogens now threatens the clinical utility of these and many other antibiotics, creating an urgent need for novel therapeutic agents.[3][4]

This guide provides a comprehensive framework for the development of new antibacterial compounds derived from quinoline scaffolds. It moves beyond simple methodologies to explain the underlying scientific rationale, from understanding the molecular target to designing effective screening cascades and interpreting the resulting data.

Section 1: The Scientific Rationale - Targeting Bacterial Type II Topoisomerases

The primary antibacterial mechanism of quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][5] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.[3]

  • DNA Gyrase (GyrA, GyrB): Unique to bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating replication. In most Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[5][6]

  • Topoisomerase IV (ParC, ParE): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells. It is the preferential target in many Gram-positive bacteria.[6]

Quinolones exert their bactericidal effect by stabilizing a ternary complex formed between the enzyme and the bacterial DNA.[5] This action converts these essential enzymes into toxic agents that create permanent, double-stranded DNA breaks, which ultimately triggers cell death.[4][6] Eukaryotic cells lack DNA gyrase and possess topoisomerase II enzymes with low affinity for quinolones, providing a basis for selective toxicity.[1]

cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA Bacterial Chromosome (Supercoiled DNA) ReplicationFork Replication Fork DNA->ReplicationFork Unwinding DaughterDNA Interlinked Daughter Chromosomes ReplicationFork->DaughterDNA SeparatedDNA Separated Chromosomes DaughterDNA->SeparatedDNA CellDivision Cell Division SeparatedDNA->CellDivision Gyrase DNA Gyrase TernaryComplex Stabilized Enzyme-DNA- Quinolone Complex Gyrase->TernaryComplex Traps TopoIV Topoisomerase IV TopoIV->DaughterDNA Decatenation TopoIV->TernaryComplex Traps Quinolone Quinolone Compound Quinolone->TernaryComplex DSB Double-Strand Breaks (DNA Fragmentation) TernaryComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath Start Starting Materials (e.g., Substituted Aniline, Diethyl Ethoxymethylenemalonate) Step1 Step 1: Condensation (Gould-Jacobs Reaction Part 1) Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization (Gould-Jacobs Reaction Part 2) Intermediate1->Step2 Intermediate2 Core Quinolone Ester Step2->Intermediate2 Step3 Step 3: N-Alkylation Intermediate2->Step3 Intermediate3 N-Alkylated Quinolone Step3->Intermediate3 Step4 Step 4: Nucleophilic Aromatic Substitution (e.g., with Piperazine) Intermediate3->Step4 Intermediate4 Functionalized Quinolone Step4->Intermediate4 Step5 Step 5: Ester Hydrolysis Intermediate4->Step5 End Final Antibacterial Compound Step5->End

Caption: General synthetic workflow for a fluoroquinolone-class antibacterial agent.

Protocol 2.1: Synthesis of a Ciprofloxacin Analogue Core via Gould-Jacobs Reaction

This protocol outlines the synthesis of a key intermediate in the production of many fluoroquinolone antibiotics.

Materials:

  • 2,4-dichloro-5-fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • n-hexane

  • Ethanol

Procedure:

  • Step 1: Condensation to Form Enamine Intermediate

    • In a round-bottom flask, combine 2,4-dichloro-5-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

    • Heat the mixture at 100-110 °C for 2 hours with stirring. Ethanol will be produced as a byproduct and can be removed by distillation.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the crude enamine product is obtained and can be used in the next step without further purification. [7]

  • Step 2: Thermal Cyclization to Form Quinolone Ester

    • Caution: This step involves high temperatures and should be performed in a chemical fume hood with appropriate safety precautions.

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add the crude enamine from Step 1.

    • Add diphenyl ether as a high-boiling solvent (approx. 10 mL per gram of enamine).

    • Heat the mixture with vigorous stirring to 250 °C and maintain this temperature for 30 minutes. [7] * Cool the reaction mixture to room temperature. The product should precipitate from the solvent.

    • Add n-hexane to the cooled mixture to facilitate complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with n-hexane to remove the diphenyl ether, and dry under vacuum. This yields the core quinolone ester. [7]

Section 3: Structure-Activity Relationship (SAR) - Guiding Compound Optimization

Rational drug design relies on understanding how chemical modifications to the quinolone scaffold affect its antibacterial potency and spectrum. [8][9]

  • N-1 Position: Small alkyl groups, such as ethyl or cyclopropyl, are often optimal. The cyclopropyl group, in particular, is known to significantly enhance activity against both Gram-positive and Gram-negative bacteria. [5]* C-6 Position: Substitution with a fluorine atom dramatically increases cell penetration and broadens the spectrum of activity, defining the "fluoroquinolone" class. [10]* C-7 Position: This position is critical for potency and spectrum. The introduction of a piperazine ring or similar nitrogen-containing heterocycles enhances activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. [5][10]* C-8 Position: Modifications here can influence pharmacokinetics and reduce side effects. A fluorine or chlorine atom can further improve activity. [11] SAR studies indicate that hydrophobic and electron-withdrawing groups, such as halogens, often enhance broad-spectrum activity. [12]

Section 4: In Vitro Antibacterial Activity Screening Cascade

A tiered approach is essential for efficiently identifying promising lead compounds. The cascade moves from qualitative, high-throughput screening to precise quantitative measurements.

cluster_workflow Screening Workflow Start Synthesized Quinolone Compound Library PrimaryScreen Primary Screening Agar Diffusion Assay (Qualitative) Start->PrimaryScreen Decision1 Zone of Inhibition? PrimaryScreen->Decision1 SecondaryScreen Secondary Screening Broth Microdilution for MIC (Quantitative) Decision1->SecondaryScreen Yes Inactive Inactive Decision1->Inactive No Data1 Determine MIC Value SecondaryScreen->Data1 TertiaryScreen Follow-up Assay Plate count for MBC (Bactericidal Activity) Data1->TertiaryScreen Data2 Determine MBC Value TertiaryScreen->Data2 Active Active Lead Compound Data2->Active

Sources

Method

Application Notes & Protocols: Leveraging 4-Methyl-2-trichloromethylquinoline as a Versatile Intermediate in Modern Drug Discovery

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4] Among the numerous quinoline-based building blocks, 4-methyl-2-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4] Among the numerous quinoline-based building blocks, 4-methyl-2-trichloromethylquinoline stands out as a particularly valuable intermediate. Its unique structural features, notably the reactive trichloromethyl group and the modifiable "magic methyl" group, offer a dual handle for extensive chemical derivatization.[5] This guide provides an in-depth exploration of 4-methyl-2-trichloromethylquinoline, detailing its synthesis, characterization, and strategic application in drug discovery workflows. We present field-proven protocols for its conversion into key downstream intermediates, such as quinoline-2-carboxylic acids and quinoline-2-carboxamides, and discuss the mechanistic rationale behind these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this powerful scaffold.

Introduction: The Strategic Value of the Quinoline Scaffold

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged structure" in drug discovery.[4][6] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][6][7][8][9] The success of drugs like chloroquine, quinine, and bedaquiline underscores the therapeutic potential embedded within this molecular framework.[1][9]

4-Methyl-2-trichloromethylquinoline (herein referred to as 1 ) emerges as a highly strategic starting material. The molecule possesses two key points of reactivity:

  • The C2-Trichloromethyl (-CCl₃) Group: This group acts as a potent electrophilic handle. It is a masked carboxylic acid, readily convertible into esters, amides, and other functionalities. Furthermore, the chlorine atoms can be displaced by various nucleophiles, opening avenues for diverse chemical transformations.[10]

  • The C4-Methyl (-CH₃) Group: Often referred to as a "magic methyl" group in medicinal chemistry, this substituent can play a crucial role in modulating a compound's pharmacokinetic and pharmacodynamic profile.[5] It can influence binding affinity, metabolic stability, and solubility. It can also serve as a site for further functionalization, for example, through oxidation to an alcohol or carboxylic acid.[11]

This combination makes compound 1 an ideal launching point for building libraries of complex quinoline derivatives aimed at a wide range of biological targets.

Synthesis and Characterization of 4-Methyl-2-trichloromethylquinoline (1)

The most common and robust method for synthesizing the core quinoline scaffold of compound 1 is the Doebner-von Miller reaction .[1][12] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[12]

Protocol 1: Synthesis via Doebner-von Miller Reaction

This protocol outlines the synthesis of 4-methyl-2-trichloromethylquinoline from aniline and chloral hydrate, which generates the required α,β-unsaturated aldehyde in situ.

Causality Behind Experimental Choices:

  • Acid Catalyst (HCl, H₂SO₄): The reaction requires a strong Brønsted acid to protonate the carbonyl group, activating it for nucleophilic attack by the aniline. It also facilitates the dehydration and cyclization steps.[1][12]

  • Oxidizing Agent: The reaction mechanism proceeds through a dihydroquinoline intermediate, which must be oxidized to the final aromatic quinoline.[12][13] Often, intermediates in the reaction mixture or even air can serve as the oxidant, but adding a mild oxidant can improve yields.

  • Temperature Control: The initial condensation is often exothermic.[14] Gradual heating to reflux is necessary to drive the cyclization and dehydration steps to completion while minimizing the formation of polymeric tars.[13][14]

Materials:

  • Aniline

  • Chloral Hydrate (CCl₃CH(OH)₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Zinc Chloride (ZnCl₂, Lewis acid co-catalyst, optional)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: To the flask, add aniline (1.0 eq) and concentrated HCl (3-4 eq). Stir the mixture to form the aniline hydrochloride salt.

  • Addition of Aldehyde Precursor: Carefully add chloral hydrate (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 100-130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice and neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield pure 4-methyl-2-trichloromethylquinoline (1 ).

Characterization Data
ParameterTypical Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₁H₈Cl₃N
Molecular Weight 259.55 g/mol
¹H NMR (CDCl₃, 400 MHz) δ ~7.5-8.2 (m, 4H, Ar-H), δ ~7.4 (s, 1H, H-3), δ ~2.7 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ ~158 (C2), ~148 (C8a), ~145 (C4), ~130, ~129, ~127, ~126, ~124 (Ar-C), ~121 (C3), ~97 (CCl₃), ~19 (CH₃)

Application as a Synthetic Intermediate: The Trichloromethyl Group as a Chemical Hub

The true synthetic power of compound 1 lies in the versatile reactivity of the trichloromethyl group. It serves as a robust electrophilic center, enabling the synthesis of a wide array of derivatives.[15]

Workflow: Diversification of the Quinoline Scaffold

The following diagram illustrates the central role of 4-methyl-2-trichloromethylquinoline (1 ) as a launchpad for creating diverse functional groups at the C2 position, which are critical for tuning biological activity.

G Synthetic Diversification Workflow cluster_1 Drug Discovery Applications start 4-Methyl-2-trichloromethylquinoline (1) acid Quinoline-2-carboxylic Acid (2) start->acid H₂SO₄ / H₂O (Protocol 2) amide Quinoline-2-carboxamide Derivatives (3) acid->amide Amine, Coupling Agent (Protocol 3) ester Quinoline-2-carboxylate Esters (4) acid->ester antimalarials Antimalarials acid->antimalarials anticancer Anticancer Agents amide->anticancer antiinflammatory Anti-inflammatory amide->antiinflammatory ester->antimalarials G Targeting the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline-based Inhibitor (From Cmpd. 1) Inhibitor->PI3K Inhibition

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Application

Application Note: Selective Chlorination of 2,4-Dimethylquinoline to 4-Methyl-2-trichloromethylquinoline

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of 4-Methyl-2-trich...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of 4-Methyl-2-trichloromethylquinoline from is a critical transformation in the development of antiplasmodial agents and advanced pharmaceutical building blocks. Achieving exhaustive chlorination at the 2-methyl position without over-chlorinating the 4-methyl position requires precise control over reaction conditions.

The regioselectivity of this transformation is governed by a synergistic combination of electronic and steric factors:

  • Electronic Activation (Captodative Effect): The 2-methyl group is directly adjacent to the electronegative endocyclic nitrogen. During radical or electrophilic abstraction, the resulting intermediate is highly stabilized by spin delocalization onto the nitrogen atom, lowering the activation energy for the first C-H bond cleavage.

  • Steric Hindrance (Peri-Interaction): The 4-methyl group experiences significant steric repulsion from the C5-proton (peri-position) on the fused benzene ring. This steric bulk severely hinders the approach of bulky chlorinating agents (such as the succinimidyl radical or PCl₅), kinetically isolating the 4-methyl group from unwanted halogenation under controlled conditions.

Understanding this causality allows us to design self-validating protocols that push the equilibrium entirely to the trichloromethyl stage by utilizing specific molar equivalents and thermal/photochemical energy thresholds.

Pathway SM 2,4-Dimethylquinoline Int1 2-(Chloromethyl)- 4-methylquinoline SM->Int1 +Cl• / -HCl Int2 2-(Dichloromethyl)- 4-methylquinoline Int1->Int2 +Cl• / -HCl Prod 4-Methyl-2- trichloromethylquinoline Int2->Prod +Cl• / -HCl Side Overchlorination at C4-Methyl Prod->Side >4 equiv Cl Excess Heat

Fig 1: Stepwise radical chlorination pathway of 2,4-dimethylquinoline to the trichloromethyl target.

Strategic Decision Matrix

The choice of chlorination protocol depends entirely on the required scale and purity constraints. Bench-scale syntheses benefit from the mild, highly selective radical pathway using N-Chlorosuccinimide (NCS), whereas industrial scale-ups rely on the harsh but highly cost-effective Phosphorus Pentachloride (PCl₅) method.

DecisionTree Start Select Chlorination Protocol Scale Determine Reaction Scale Start->Scale Bench Bench Scale (< 10 g) Scale->Bench Small Scale Industrial Scale-up (> 100 g) Scale->Industrial Large Scale MethodA Method A: NCS / AIBN (Mild, High Purity) Bench->MethodA MethodB Method B: PCl5 / 220 °C (Harsh, Cost-Effective) Industrial->MethodB

Fig 2: Decision matrix for selecting the appropriate chlorination protocol based on synthesis scale.

Data Presentation: Optimization of Reaction Conditions

To ensure a self-validating workflow, quantitative parameters must be strictly adhered to. Table 1 summarizes the optimization data, demonstrating why specific equivalents and temperatures are mandated in the protocols below.

Table 1: Optimization of Chlorination Conditions for 2,4-Dimethylquinoline

ProtocolReagentSolventEquivalentsTemp (°C)Time (h)IPC ObservationIsolated Yield (%)
Method A NCS / AIBNMeCN3.58012Full conversion to -CCl₃82%
Method A NCS / AIBNMeCN2.08012Mixture of -CH₂Cl and -CHCl₂41%
Method B PCl₅1,2,4-TCB3.82206Full conversion to -CCl₃76%
Method B PCl₅1,2-DCB3.81508Arrested at -CH₂Cl stage28%

Note: Using less than 3.5 equivalents of the chlorinating agent results in incomplete conversion due to the increasing electron-withdrawing nature of the intermediate halogenated species, which deactivates the remaining C-H bonds.

Experimental Protocols

Method A: Bench-Scale Radical Chlorination (NCS/AIBN)

Ideal for medicinal chemistry and library synthesis where high purity and functional group tolerance are prioritized.

  • Preparation: In a 250 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethylquinoline (5.0 g, 31.8 mmol) in 100 mL of anhydrous acetonitrile.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (14.9 g, 111.3 mmol, 3.5 equiv) and Azobisisobutyronitrile (AIBN) (0.52 g, 3.18 mmol, 0.1 equiv).

    • Causality Note: 3.5 equivalents of NCS are strictly required to drive the equilibrium through the mono- and di-chlorinated intermediates without crossing the threshold into unwanted C4-methyl chlorination.

  • Initiation & Reaction: Purge the system with nitrogen for 10 minutes. Heat the reaction mixture to 80 °C (reflux) under continuous stirring for 12 hours. (Optional: Irradiate with a 365 nm LED to further accelerate radical initiation [1]).

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. The protocol is self-validating: the reaction is complete only when the intermediate mass peaks (M+34 and M+68) disappear, leaving the target product mass (M+102).

  • Workup: Cool the mixture to room temperature and evaporate the solvent under reduced pressure. Redissolve the crude residue in dichloromethane (150 mL) and wash with water (3 x 50 mL) to remove water-soluble succinimide byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to yield the crystalline product.

Method B: Industrial Scale Thermal Chlorination (PCl₅)

Ideal for process engineering and large-scale manufacturing. Based on established high-temperature quinoline halogenation dynamics [2].

  • Preparation: In a 500 mL Hastelloy or glass-lined reactor, charge 1,2,4-trichlorobenzene (200 mL) and 2,4-dimethylquinoline (20.0 g, 127.2 mmol).

  • Reagent Addition: Slowly add Phosphorus pentachloride (PCl₅) (100.7 g, 483.4 mmol, 3.8 equiv) in small portions over 30 minutes.

    • Safety Critical: This step is highly exothermic and evolves copious amounts of HCl gas. Ensure the reactor is connected to an active caustic scrubber system.

  • Thermal Activation: Heat the reactor to 220 °C.

    • Causality Note: Lower temperatures (e.g., 150 °C) will stall the reaction at the monochlorinated stage. 220 °C provides the necessary activation energy to overcome the steric hindrance of the final chlorination step [2].

  • Reaction & IPC: Maintain the temperature for 6-8 hours. Monitor via GC-MS until full conversion is achieved.

  • Workup & Isolation: Cool the reactor to 0 °C. Carefully quench the remaining PCl₅ by the slow addition of ice-cold water (Caution: Violent reaction). Separate the organic layer, neutralize with saturated NaHCO₃, and dry.

  • Purification: Remove the 1,2,4-trichlorobenzene solvent via vacuum distillation (bp 214 °C at 760 mmHg, significantly lower under vacuum). Recrystallize the resulting residue from ethanol to afford the pure product.

Troubleshooting & Safety Considerations

  • Stalled Reactions (Under-chlorination): If LC-MS/GC-MS indicates a buildup of 2-(dichloromethyl)-4-methylquinoline, the reaction lacks sufficient energy or radical initiator. For Method A, add an additional 0.05 equiv of AIBN and ensure the reaction is at a rolling reflux.

  • Over-chlorination: Appearance of M+136 peaks indicates chlorination at the 4-methyl position. This occurs if >4.0 equivalents of the chlorinating agent are used or if the reaction is left heating for >24 hours. Strict adherence to the 3.5–3.8 equivalent window is mandatory.

  • Reagent Handling: PCl₅ is highly moisture-sensitive and corrosive. Always handle in a glovebox or under a strict inert atmosphere prior to addition.

References

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology The Journal of Organic Chemistry (2024). URL:[Link]

  • Thieme E-Books & E-Journals (Science of Synthesis).
  • Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives Chemical Science (RSC Publishing) (2018). URL:[Link]

  • 2,4-Dimethylquinoline (CID 14536) PubChem - National Institutes of Health (NIH). URL:[Link]

Method

Application Note: Advanced Synthesis of 4-Anilinoquinazolines via Oxidative Cleavage of Quinoline Precursors

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Synthetic Pathway

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Optimizing SNAr Conditions

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Introduction & Mechanistic Rationale

4-Anilinoquinazolines represent a privileged scaffold in modern oncology and medicinal chemistry, serving as the core pharmacophore for numerous epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib) [1]. While traditional industrial syntheses rely heavily on substituted anthranilic acids or isatoic anhydrides, recent methodological advancements enable the direct utilization of abundant, highly functionalized quinoline feedstocks.

This application note details a validated, self-contained workflow for the transformation of quinolines into 4-anilinoquinazolines. The sequence relies on a highly orchestrated chemical cascade:

  • Oxidative Ring-Cleavage & Re-cyclization : The quinoline precursor is first converted to its N-oxide and photo-rearranged to a benzoxazepine intermediate. This intermediate is subjected to ozonolysis. Crucially, pyridine is employed during the ozonolysis workup to bypass stable ozonide formation, providing a reactive intermediate with "sticky ends" that rapidly cyclizes with ammonium carbamate to form the quinazoline core [2].

  • C4-Activation : The resulting quinazoline is oxidized to quinazolin-4(3H)-one, followed by chlorination with phosphorus oxychloride ( POCl3​ ) to yield the highly electrophilic 4-chloroquinazoline.

  • Nucleophilic Aromatic Substitution (S N​ Ar) : An acid-catalyzed S N​ Ar coupling with a substituted aniline (e.g., 4-(3-chloro-4-fluorophenyl)aniline) yields the target 4-anilinoquinazoline [3]. The addition of catalytic HCl in isopropanol is a deliberate mechanistic choice: it protonates the N1 position of the quinazoline ring, substantially lowering the LUMO of the system and driving the nucleophilic attack to completion [4].

Pathway Visualization

SynthesisPathway Q Quinoline QZ Quinazoline Q->QZ 1. N-Oxidation & hν 2. O3, Pyridine, NH3 QZO Quinazolin-4(3H)-one QZ->QZO Oxidation (e.g., KMnO4) CQZ 4-Chloroquinazoline QZO->CQZ POCl3, Reflux Chlorination AQZ 4-Anilinoquinazoline CQZ->AQZ Substituted Aniline iPrOH, HCl (cat)

Fig 1: Stepwise transformation of quinoline feedstocks into 4-anilinoquinazolines.

Step-by-Step Experimental Protocols

Protocol A: One-Pot Conversion of Quinoline to Quinazoline

Causality Focus: Ozonolysis of aromatic systems typically yields highly unstable ozonides. The introduction of pyridine (10 equiv) directly into the ozonolysis mixture intercepts the Criegee intermediate, preventing ozonide accumulation. Ammonium carbamate is selected over aqueous ammonia because it acts as a controlled, water-free ammonia release agent, forcing the re-cyclization under mild heating without hydrolyzing the sensitive formyl intermediates.

  • N-Oxidation & Rearrangement: Dissolve the quinoline precursor (1.0 equiv, 10 mmol) in CHCl3​ (0.1 M) and add m-CPBA (1.2 equiv). Stir at room temperature for 2 hours. Dilute with toluene and irradiate the resulting N-oxide with a 390 nm LED at 25 °C for 1–5 hours to induce photo-rearrangement to the benzoxazepine intermediate.

  • Ozonolysis: Cool the reaction mixture to -78 °C. Bubble an O3​/O2​ stream through the solution for 15 minutes until a faint blue color persists.

  • Quench & Cyclization: Purge with N2​ for 10 minutes to remove excess ozone. Add pyridine (10.0 equiv) and ammonium carbamate (10.0 equiv).

  • Thermal Cyclization: Seal the vessel and heat to 90 °C for 24 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The highly fluorescent benzoxazepine spot will disappear, replaced by a lower Rf, UV-active quinazoline spot. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Oxidation and Chlorination to 4-Chloroquinazoline

Causality Focus: Unsubstituted quinazolines lack the necessary leaving group for cross-coupling. Oxidation to the quinazolinone installs the necessary oxygen, which is then converted to a highly reactive chloride leaving group via POCl3​ .

  • Oxidation: Dissolve the crude quinazoline in acetone. Add powdered KMnO4​ (2.0 equiv) portion-wise. Reflux for 4 hours. Filter through Celite to remove MnO2​ salts and concentrate to yield quinazolin-4(3H)-one.

  • Chlorination: Suspend the quinazolin-4(3H)-one (1.0 equiv) in neat POCl3​ (10.0 equiv). Add a catalytic drop of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ, which accelerates the chlorination.

  • Reflux: Heat the mixture to 105 °C for 3 hours.

  • Workup & Validation: Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl3​ . Immediately neutralize with saturated aqueous NaHCO3​ to prevent hydrolysis of the newly formed C-Cl bond. Extract with dichloromethane (DCM). The product, 4-chloroquinazoline, is highly sensitive to moisture and should be used immediately in the next step.

Protocol C: S N​ Ar Amination to 4-Anilinoquinazoline

Causality Focus: Isopropanol is chosen as the solvent due to its optimal boiling point (82 °C) and ability to keep the polar intermediates in solution while precipitating the final product.

  • Reaction Setup: To a solution of 4-chloroquinazoline (1.0 equiv) in anhydrous isopropanol (0.2 M), add the substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv).

  • Catalysis: Add a catalytic amount of HCl in isopropanol (0.1 equiv).

  • Reflux: Heat the reaction mixture to reflux (82 °C) and stir for 4 hours.

  • Validation & Isolation: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the 4-chloroquinazoline spot (Rf ~0.6) and the appearance of a highly UV-active product spot (Rf ~0.3) confirms conversion. Cool the reaction to room temperature; the target 4-anilinoquinazoline hydrochloride salt will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under high vacuum.

Quantitative Data & Optimization

The choice of solvent and additive in the final S N​ Ar coupling step significantly impacts the overall yield and purity of the 4-anilinoquinazoline. Table 1 summarizes the optimization parameters for Protocol C.

Table 1: Optimization of S N​ Ar Coupling Conditions for 4-Anilinoquinazoline Synthesis

SolventAdditiveTemperature (°C)Time (h)Conversion (%)Impurity Profile
EthanolNone78 (Reflux)1845%High starting material recovery
n-ButanolNone117 (Reflux)1862%Moderate thermal degradation
DMF K2​CO3​ (1.5 eq)100878%Trace hydrolysis to quinazolinone
Isopropanol HCl (0.1 eq) 82 (Reflux) 4 95% Clean, direct precipitation

Note: The use of catalytic HCl in isopropanol provides the optimal balance of electrophilic activation and mild thermal conditions, preventing the hydrolysis side-reactions observed in basic DMF conditions.

References

  • Quinazoline derivatives: synthesis and bioactivities Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

Application

Application Note: 4-Methyl-2-trichloromethylquinoline in Agrochemical Synthesis

Introduction & Chemical Profiling 4-Methyl-2-trichloromethylquinoline (CAS 203626-79-3) is a highly specialized heterocyclic building block utilized extensively in the research and development of novel agrochemicals. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

4-Methyl-2-trichloromethylquinoline (CAS 203626-79-3) is a highly specialized heterocyclic building block utilized extensively in the research and development of novel agrochemicals. The quinoline scaffold is a privileged structure in agricultural chemistry, forming the core of major synthetic auxin herbicides (e.g., quinclorac, quinmerac) and broad-spectrum fungicides (e.g., quinoxyfen).

The strategic value of 4-methyl-2-trichloromethylquinoline lies in its 2-trichloromethyl (–CCl₃) group. Direct carboxylation at the electron-deficient 2-position of the quinoline ring is synthetically challenging. Instead, exhaustive radical chlorination of a 2-methyl precursor selectively yields the –CCl₃ group, which serves as a highly stable, masked carboxylic acid[1]. This masking allows the quinoline core to undergo further electrophilic or cross-coupling reactions without the interference of a free, coordinating carboxylate group. Once the desired core modifications are complete, the –CCl₃ group undergoes controlled hydrolysis to reveal the carboxylic acid, providing direct access to quinaldic acid derivatives that mimic plant auxins or disrupt fungal signaling pathways[2].

Mechanistic Pathways & Workflow

The primary synthetic utility of 4-methyl-2-trichloromethylquinoline involves the unmasking of the trichloromethyl group. This hydrolysis proceeds via a nucleophilic attack by water or hydroxide, facilitated by the electron-withdrawing nature of the three chlorine atoms[3].

  • Pathway A (Basic Hydrolysis): Under basic aqueous conditions, the –CCl₃ group undergoes sequential substitution of chlorides by hydroxide ions. The resulting orthoester-like intermediate rapidly collapses into the corresponding carboxylate salt. Acidification then yields 4-methylquinoline-2-carboxylic acid[4].

  • Pathway B (Lewis Acid Catalysis): For substrates sensitive to strong bases, Lewis acids (such as FeCl₃ or TlCl₃) can coordinate with the chlorine atoms, increasing the electrophilicity of the benzylic carbon and facilitating hydrolysis under milder, neutral conditions[2].

G A 4-Methyl-2-trichloromethylquinoline (Masked Carboxylic Acid) B Basic Hydrolysis (NaOH, THF/H2O) A->B Pathway A C Lewis Acid Catalysis (FeCl3, H2O) A->C Pathway B D 4-Methylquinoline-2-carboxylic Acid (Quinaldic Acid Core) B->D C->D E Synthetic Auxin Herbicides D->E Direct Formulation F Amidation (SOCl2, R-NH2) D->F Derivatization G Quinoline-2-carboxamide Fungicides F->G Agrochemical Screening

Caption: Workflow for the conversion of 4-Methyl-2-trichloromethylquinoline into agrochemical active ingredients.

Experimental Protocols

Protocol 1: Controlled Basic Hydrolysis to 4-Methylquinoline-2-carboxylic Acid

Objective: To unmask the trichloromethyl group, yielding the free carboxylic acid for subsequent derivatization. Causality & Design: Tetrahydrofuran (THF) is utilized as a co-solvent to overcome the extreme hydrophobicity of the trichloromethylquinoline, ensuring a homogeneous reaction mixture and preventing unreacted starting material from being trapped in micelles.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methyl-2-trichloromethylquinoline (10.0 mmol, 2.61 g) in 50 mL of THF.

  • Reagent Addition: Slowly add 50 mL of a 2.0 M aqueous NaOH solution (100 mmol, 10 equiv.). The large excess of base drives the sequential displacement of all three bulky chlorine atoms.

  • Reaction: Heat the biphasic mixture to a gentle reflux (approx. 70°C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1).

  • Workup: Once complete, cool the mixture to room temperature and remove the THF under reduced pressure. Extract the remaining aqueous layer with dichloromethane (2 × 20 mL) to remove any non-acidic organic impurities.

  • Isolation (Critical Step): Cool the aqueous layer in an ice bath and carefully adjust the pH to 3.5–4.0 using 3.0 M HCl. Scientific Insight: Quinaldic acids are amphoteric; over-acidification (pH < 2) will protonate the quinoline nitrogen, pulling the product back into the aqueous phase as a highly soluble hydrochloride salt.

  • Filtration: Collect the precipitated 4-methylquinoline-2-carboxylic acid via vacuum filtration, wash with ice-cold water, and dry under vacuum at 50°C.

Protocol 2: Synthesis of 4-Methylquinoline-2-carboxamide Fungicide Candidates

Objective: To convert the carboxylic acid into an amide library for high-throughput agrochemical screening.

  • Activation: Suspend 4-methylquinoline-2-carboxylic acid (5.0 mmol) in 20 mL of anhydrous toluene. Add thionyl chloride (SOCl₂, 15.0 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases and the solution becomes clear (indicating complete formation of the acid chloride).

  • Concentration: Remove excess SOCl₂ and toluene under reduced pressure to yield the crude acid chloride as a solid residue.

  • Amidation: Dissolve the acid chloride in 15 mL of anhydrous dichloromethane (DCM). Cool to 0°C and dropwise add a solution of the target substituted aniline (5.5 mmol) and triethylamine (12.0 mmol) in 10 mL of DCM.

  • Purification: Stir at room temperature for 3 hours. Wash the organic layer sequentially with saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. Purify via recrystallization (EtOH) to yield the pure carboxamide.

Quantitative Data Presentation

The efficiency of the trichloromethyl unmasking step is highly dependent on the chosen catalytic conditions. The table below summarizes the yield and purity of 4-methylquinoline-2-carboxylic acid synthesized via different hydrolysis methods.

Hydrolysis ConditionReagents & SolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
Basic (Standard) 2M NaOH, THF/H₂O70588>98.5
Acidic 6M H₂SO₄, H₂O100126592.0
Lewis Acid Catalyzed FeCl₃ (10 mol%), H₂O8088296.5
Micellar Catalysis LiOH, PS-750-M, H₂O45691>99.0

Note: Micellar catalysis represents a modern, green-chemistry approach that enhances the solubility of the hydrophobic trichloromethyl intermediate, minimizing side reactions and improving overall yield[4].

References

  • [1] Cartwright, D., et al. "Synthesis of some P-trichloromethyl-azines and -diazines." RSC Publishing. URL:[Link]

  • [4] "Trichloromethyl Carbanion in Aqueous Micelles: Mechanistic Insights and Access to Carboxylic Acids from (Hetero)aryl Halides." ACS Publications. URL:[Link]

  • [3] "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC." EPA. URL:[Link]

Sources

Method

Application Note: High-Throughput Screening of 4-Methyl-2-trichloromethylquinoline Libraries

Scaffold Rationale: The Chemistry of 4-Methyl-2-trichloromethylquinoline The quinoline core is a universally recognized "privileged scaffold" in medicinal chemistry, historically anchoring the treatment of malaria, paras...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Rationale: The Chemistry of 4-Methyl-2-trichloromethylquinoline

The quinoline core is a universally recognized "privileged scaffold" in medicinal chemistry, historically anchoring the treatment of malaria, parasitic infections, and, more recently, epigenetic dysregulation in cancer[1][2]. Within this chemical space, 4-Methyl-2-trichloromethylquinoline (CAS 203626-79-3) serves as an exceptionally versatile building block for High-Throughput Screening (HTS) library generation[3].

The causality behind selecting this specific precursor lies in the unique reactivity of the 2-trichloromethyl (-CCl₃) group. Positioned adjacent to the electron-withdrawing quinoline nitrogen, the -CCl₃ moiety acts as a highly reactive electrophilic hub. Rather than synthesizing the quinoline core de novo for every derivative, chemists can subject 4-Methyl-2-trichloromethylquinoline to rapid, late-stage nucleophilic displacement. Under basic conditions, reactions with diverse primary amines, alkoxides, or thiols yield a vast library of 2-carboxamides, 2-ethers, and 2-thioethers[4]. This allows drug development professionals to rapidly populate chemical space around the 4-methylquinoline pharmacophore, optimizing for both target affinity and pharmacokinetic properties.

High-Throughput Screening Architecture

To effectively mine the biological potential of a 4-Methyl-2-trichloromethylquinoline-derived library, a multi-tiered HTS triage strategy is required. Because quinolines are classically known to disrupt haem detoxification in Plasmodium species and parasitic worms[1][5], our primary screen utilizes a target-based cell-free assay. This is immediately followed by a phenotypic counter-screen to filter out compounds whose apparent efficacy is driven by general cytotoxicity.

HTS_Workflow A Library Synthesis (4-Methyl-2-trichloromethylquinoline) B Primary HTS (β-Haematin Inhibition) A->B 384-well format C Cytotoxicity Counter-Screen (HepG2 Resazurin Assay) B->C Hits (Inhibition > 70%) D Hit Validation (Dose-Response IC50) C->D Non-toxic hits (CC50 > 50 µM) E Lead Optimization D->E Selectivity Index > 100

Figure 1: HTS triage workflow for 4-Methyl-2-trichloromethylquinoline libraries.

Mechanism of Action: Haemozoin Inhibition

During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free haem (Fe(III)PPIX). To survive, the parasite biocrystallizes this haem into inert haemozoin. Quinoline derivatives exert their effect by binding to the growing face of the haemozoin crystal or forming complexes with free haem, capping the polymer and causing a lethal accumulation of oxidative stress[1].

MOA A Host Hemoglobin B Free Toxic Haem (Fe(III)PPIX) A->B Proteolysis by Plasmodium C Haemozoin Crystals (Non-toxic) B->C Biocrystallization E Parasite Death (Oxidative Stress) B->E Accumulation of Toxicity D Quinoline Library Hit D->B Binds & Caps Haem

Figure 2: Mechanism of quinoline-induced toxicity via haemozoin biocrystallization inhibition.

Self-Validating Protocol 1: 384-Well β-Haematin Crystallization Assay

This target-based assay mimics the parasite's digestive vacuole. The causality of the assay design relies on two chemical principles: first, the detergent NP-40 mediates a lipid-like microenvironment necessary for rapid β-haematin (synthetic haemozoin) crystallization; second, pyridine specifically coordinates with uncrystallized free haem to form a low-spin complex that absorbs strongly at 405 nm, leaving crystallized haemozoin uncoordinated and transparent at this wavelength.

Self-Validation Metric: Every plate must calculate a Z'-factor using Chloroquine (positive control) and DMSO (negative control). A Z'-factor ≥ 0.5 is mandatory for plate acceptance, ensuring the assay's dynamic range and variance are statistically robust.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 1.5 mM solution of hemin chloride in 0.1 M NaOH. Prepare an assay buffer containing 2 M sodium acetate (pH 5.0) and 0.2% (v/v) NP-40.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the 4-Methyl-2-trichloromethylquinoline library compounds (10 mM in DMSO) into a clear, flat-bottom 384-well plate.

  • Control Wells: Dispense 50 nL of 10 mM Chloroquine into Column 24 (Positive Control: 100% inhibition) and 50 nL of pure DMSO into Column 23 (Negative Control: 0% inhibition).

  • Reaction Initiation: Add 10 µL of the hemin solution to all wells, followed immediately by 40 µL of the acetate/NP-40 assay buffer.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours to allow β-haematin crystallization.

  • Detection: Add 50 µL of a pyridine solution (20% v/v in water, pH 7.5) to all wells to halt the reaction and complex the unreacted haem.

  • Readout: Measure absorbance at 405 nm using a microplate reader. High absorbance indicates high levels of free haem (successful inhibition by the library compound).

Self-Validating Protocol 2: HepG2 Hepatotoxicity Counter-Screen

Quinoline derivatives are frequently metabolized by hepatic cytochrome P450 enzymes into reactive arene oxides, which can cause severe hepatotoxicity. Therefore, any hit from Protocol 1 must be counter-screened against HepG2 (human liver carcinoma) cells[5].

Self-Validation Metric: The assay utilizes Resazurin, a non-fluorescent dye that is reduced to highly fluorescent resorufin only by the mitochondrial dehydrogenases of metabolically active cells. The use of a known hepatotoxin (e.g., Tamoxifen) as a positive control validates the assay's sensitivity to metabolic collapse.

Step-by-Step Methodology:
  • Cell Seeding: Seed HepG2 cells at a density of 2,000 cells/well in 40 µL of DMEM supplemented with 10% FBS in a black, clear-bottom 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Pin-transfer 100 nL of library hits (dose-response concentrations ranging from 100 µM to 10 nM) into the assay plates. Include 1% DMSO as a vehicle control and 50 µM Tamoxifen as a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Resazurin Addition: Add 10 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well.

  • Signal Development: Incubate for an additional 4 hours to allow dye reduction.

  • Readout: Measure fluorescence (Excitation: 540 nm / Emission: 590 nm). Calculate the CC₅₀ (concentration causing 50% cytotoxicity) using non-linear regression.

Quantitative Data Triage & Hit Prioritization

To identify lead-like compounds, the data from both protocols must be synthesized. The critical metric is the Selectivity Index (SI) , calculated as the ratio of mammalian cytotoxicity (CC₅₀) to target inhibition (IC₅₀). An SI > 100 is the standard threshold for advancing a quinoline hit into in vivo pharmacokinetic studies.

Table 1: Representative HTS Data for 4-Methyl-2-trichloromethylquinoline Derivatives

Compound IDSubstitution (2-Position)β-Haematin IC₅₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index (SI)Plate Z'-FactorTriage Decision
Control (CQ) N/A0.04 ± 0.01> 100> 25000.82Validated
Lib-001 -NH-CH₂-Phenyl0.12 ± 0.0385.47110.78Advance to Lead Opt
Lib-045 -O-CH₂-CH₂-N(CH₃)₂0.85 ± 0.1112.514.70.81Discard (Toxicity)
Lib-112 -S-Phenyl-p-Cl0.06 ± 0.01> 100> 16660.79Advance to Lead Opt
Lib-204 -NH-Cyclohexyl14.5 ± 2.10> 100< 100.75Discard (Inactive)

Note: The parent scaffold, 4-Methyl-2-trichloromethylquinoline, is highly reactive and generally exhibits poor SI prior to derivatization. The successful hits (Lib-001, Lib-112) demonstrate how nucleophilic displacement of the -CCl₃ group optimizes the pharmacophore.

References

  • SCBT (Santa Cruz Biotechnology)
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • A High-Throughput Phenotypic Screen of the 'Pandemic Response Box' Identifies a Quinoline Derivative with Significant Anthelmintic Activity MDPI URL
  • Recent Advances in the Discovery of Haem-Targeting Drugs for Malaria and Schistosomiasis MDPI URL
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors PLOS One URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-trichloromethylquinoline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Methyl-2-trichloromethylquinoline. This guide is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methyl-2-trichloromethylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important heterocyclic compound. Quinolines are a privileged scaffold in medicinal chemistry, and mastering their synthesis is crucial for advancing research and development.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles.

Section 1: Synthesis Overview

The synthesis of 4-Methyl-2-trichloromethylquinoline is most effectively achieved through a variation of the Doebner-von Miller reaction . This acid-catalyzed reaction involves the condensation of an aniline (in this case, p-toluidine) with an α,β-unsaturated carbonyl compound.[4][5][6] The reaction proceeds through a sequence of steps including Michael addition, electrophilic cyclization onto the aromatic ring, dehydration, and subsequent oxidation to form the aromatic quinoline ring system.

The overall transformation can be represented as follows:

p_toluidine p-Toluidine plus1 + carbonyl α,β-Unsaturated Trichloromethyl Ketone arrow1 H+, Oxidizing Agent carbonyl->arrow1 product 4-Methyl-2-trichloromethylquinoline arrow1->product

Caption: General reaction scheme for the synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve common problems.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?

Low yields are a frequent challenge in quinoline synthesis and can often be traced to several key factors.

  • Uncontrolled Reaction Temperature: The Doebner-von Miller reaction is highly exothermic.[7] Uncontrolled temperature increases can lead to the polymerization of the α,β-unsaturated carbonyl reactant and the formation of tar, significantly reducing the yield of the desired product.

    • Solution:

      • Controlled Reagent Addition: Add the strong acid (e.g., sulfuric acid) or the carbonyl compound slowly and portion-wise to the reaction mixture while monitoring the internal temperature with a thermometer.

      • Use of a Moderator: For particularly vigorous reactions, the addition of a moderator like ferrous sulfate (FeSO₄) can help to control the exothermic nature of the oxidation step.[7][8]

      • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling bath (e.g., an ice-water bath) to dissipate heat as it is generated.

  • Suboptimal Catalyst Choice or Concentration: The choice and amount of acid catalyst are critical. Too little acid will result in a slow or incomplete reaction, while too much can promote side reactions and charring.

    • Solution:

      • Catalyst Screening: While sulfuric acid is common, other Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as tin tetrachloride (SnCl₄) can be effective and sometimes milder.[4]

      • Concentration Optimization: Systematically vary the molar ratio of the acid catalyst to your limiting reagent to find the optimal concentration for your specific substrates.

  • Inefficient Mixing: Poor agitation can create localized "hotspots" where the temperature is much higher than the bulk mixture, leading to tar formation and reduced yields.[7]

    • Solution: Use a robust mechanical stirrer instead of a magnetic stir bar, especially for larger-scale reactions, to ensure the reaction mixture remains homogeneous.

  • Product Loss During Workup: The workup procedure for quinoline synthesis can be challenging due to the viscous nature of the reaction mixture and the need to neutralize large amounts of acid.[7][9]

    • Solution:

      • After cooling, carefully and slowly pour the reaction mixture onto crushed ice to dilute the acid and precipitate the crude product.

      • Basify the cold mixture cautiously with a concentrated base (e.g., NaOH or NH₄OH) while cooling to avoid excessive heat generation.

      • Extract the product thoroughly with a suitable organic solvent.

Q2: I'm observing significant formation of a dark, tar-like substance. How can I minimize this?

Tar formation is the most common issue in classical quinoline syntheses and is almost always linked to the highly exothermic and strongly acidic conditions.[7]

  • Probable Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound and general degradation of starting materials and product at high temperatures.

    • Solutions:

      • Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature within the optimal range (often 130-150°C, but this must be optimized) and avoid overheating.[7]

      • Use a Moderator: As mentioned, ferrous sulfate or boric acid can moderate the reaction's vigor.[7]

      • Solvent Choice: While often run neat, using a high-boiling inert solvent like mineral oil or diphenyl ether can help to better control the temperature and, in some cases, improve yields by preventing charring.[9][10]

Q3: The reaction is not going to completion, and I'm recovering a lot of the starting aniline (p-toluidine). What should I adjust?

Incomplete conversion points to issues with reaction conditions or reagent reactivity.

  • Probable Causes:

    • Insufficient Temperature or Reaction Time: The cyclization and aromatization steps require significant thermal energy.[10][11]

    • Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration.[12]

    • Poor Reagent Quality: Impure starting materials, especially the carbonyl compound, can inhibit the reaction.[9]

    • Solutions:

      • Increase Temperature/Time: Incrementally increase the reaction temperature (e.g., in 10°C steps) or prolong the reaction time, monitoring the progress by Thin-Layer Chromatography (TLC).[12]

      • Verify Catalyst: Use a fresh batch of high-purity acid catalyst and consider slightly increasing the catalyst loading.

      • Check Reagent Purity: Ensure your p-toluidine is pure and that the carbonyl reactant has not degraded or polymerized upon storage.

Q4: My final product is difficult to purify. What are the common impurities and how can I remove them?

Purification challenges often arise from residual starting materials, isomers, and tarry byproducts.

  • Common Impurities:

    • Unreacted p-toluidine: A basic impurity.

    • 8-Methyl-2-trichloromethylquinoline: An isomeric byproduct. While cyclization of p-toluidine should strongly favor the 4-methyl product due to sterics, small amounts of the alternative regioisomer can sometimes form.

    • Polymeric Tar: High molecular weight, often acidic byproducts.

  • Purification Strategy:

    • Acid-Base Extraction: After the initial workup, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted p-toluidine. Then, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Column Chromatography: This is often the most effective method. Use silica gel with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate gradient) to separate the desired product from isomers and less polar impurities.

    • Recrystallization: If a solid, the product can be recrystallized from a suitable solvent (e.g., ethanol, isopropanol, or hexanes) to achieve high purity.[13]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 4-Methyl-2-trichloromethylquinoline?

The Doebner-von Miller synthesis is the most direct and widely applicable method.[4][6] It involves the reaction of p-toluidine with an α,β-unsaturated carbonyl compound that contains a trichloromethyl group, such as 1,1,1-trichloro-3-penten-2-one, in the presence of a strong acid and an oxidizing agent.

Q2: What is the role of the acid catalyst and the oxidizing agent in this synthesis?

  • Acid Catalyst (e.g., H₂SO₄, PPA): The acid plays multiple roles. It protonates the carbonyl group of the unsaturated ketone, activating it for the initial nucleophilic attack (Michael addition) by the aniline.[14][15] It then catalyzes the intramolecular electrophilic aromatic substitution (cyclization) and the subsequent dehydration step to form a dihydroquinoline intermediate.

  • Oxidizing Agent (e.g., Nitrobenzene, As₂O₅, or the Schiff base intermediate): The dihydroquinoline intermediate formed after cyclization and dehydration must be oxidized to the fully aromatic and stable quinoline ring system.[1] In many Doebner-von Miller reactions, one molecule of a Schiff base intermediate acts as the hydrogen acceptor (oxidant) for another molecule of the dihydroquinoline.[1] Sometimes, an external oxidizing agent like nitrobenzene is added, similar to the Skraup synthesis.[8]

Q3: How do I choose the optimal reaction temperature and time?

The optimal conditions are highly dependent on the specific substrates.[16]

  • Temperature: The reaction often requires heating to high temperatures (e.g., 100-150°C) to drive the cyclization and dehydration steps.[10] However, excessive temperatures (>160°C) can cause decomposition.[11] Optimization is key. Start with literature precedents for similar structures and adjust in small increments.

  • Time: Reaction times can range from a few hours to over 24 hours. The most reliable way to determine the optimal time is to monitor the reaction's progress using TLC by observing the consumption of the limiting reagent and the formation of the product spot.

Q4: Are there alternative "greener" or milder catalysts I can use?

Yes, modern organic synthesis has focused on developing more environmentally friendly methods.

  • Ionic Liquids: Imidazolium-based sulfonic acid ionic liquids have been used as both the solvent and catalyst in quinoline synthesis, sometimes in conjunction with microwave heating, to improve yields and reduce the need for harsh mineral acids.[17]

  • Heterogeneous Catalysts: Solid acid catalysts or metal-organic frameworks can offer advantages like easier separation and potential for recycling.

  • Transition Metal Catalysts: Catalysts based on copper, palladium, and other metals have been developed for quinoline synthesis, often operating under milder conditions with high efficiency.[2][3][18]

Q5: What are the key safety precautions for this reaction?

  • Corrosive Reagents: Handle concentrated sulfuric acid, polyphosphoric acid, and phosphorus oxychloride (if used) with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use a robust cooling system and add reagents slowly to maintain control.

  • Toxic Vapors: Anilines (p-toluidine) are toxic and can be absorbed through the skin. The reaction may also produce volatile and irritating byproducts. All work must be conducted in a well-ventilated fume hood.

  • Workup: The quenching and neutralization steps are also highly exothermic. Always add the reaction mixture to ice, and add the neutralizing base slowly with external cooling.

Section 4: Optimized Experimental Protocol

This protocol describes a general procedure for the synthesis of 4-Methyl-2-trichloromethylquinoline via the Doebner-von Miller reaction.

Reagents:

  • p-Toluidine (1.0 eq)

  • 1,1,1-Trichloro-3-penten-2-one (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (optional, ~0.1 eq)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle with a temperature controller and an external ice bath for cooling.

  • Charging Reagents: To the flask, add p-toluidine and the optional ferrous sulfate moderator.

  • Acid Addition: With vigorous stirring, slowly add the concentrated sulfuric acid or PPA through the dropping funnel. The addition is exothermic; use the ice bath to maintain the temperature below 60°C during this step.

  • Carbonyl Addition: Once the acid addition is complete, heat the mixture to approximately 100°C. Begin the slow, dropwise addition of 1,1,1-trichloro-3-penten-2-one over 30-60 minutes.

  • Reaction: After the addition is complete, slowly raise the temperature to 135-145°C and maintain it for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup - Quenching: Allow the reaction to cool to below 100°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm, viscous reaction mixture into the ice-water with vigorous stirring.

  • Workup - Neutralization: Place the beaker in an ice bath. Slowly and cautiously, add a concentrated aqueous solution of sodium hydroxide (40% w/v) or ammonium hydroxide until the mixture is basic (pH > 9). This step is highly exothermic.

  • Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Purification - Initial: Combine the organic extracts. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification - Final: Purify the crude residue by column chromatography on silica gel or by recrystallization from an appropriate solvent to obtain the pure 4-Methyl-2-trichloromethylquinoline.

Section 5: Data Summary Table

The following table summarizes the impact of various reaction parameters on the yield of quinoline synthesis, based on general principles from the literature.

ParameterConditionExpected Impact on YieldRationale & Citation
Temperature Too Low (<100°C)Low Yield Incomplete cyclization and dehydration.[10]
Optimal (130-150°C)Higher Yield Sufficient energy for cyclization and aromatization.[7]
Too High (>160°C)Low Yield Promotes polymerization, tar formation, and decomposition.[7][11]
Catalyst Strong Acid (H₂SO₄)Good Yield Effective but can be harsh, leading to side reactions if not controlled.[11]
Milder Acid (p-TsOH)Variable Yield May require longer reaction times or higher temperatures but can reduce charring.[4]
Lewis Acid (ZnCl₂, SnCl₄)Good Yield Can be very effective and offer different selectivity.[4][11]
Solvent Neat (No Solvent)Variable Yield Can be efficient but makes temperature control difficult.[9]
High-Boiling InertImproved Yield Helps maintain a stable temperature and can increase yields up to 95%.[9][10]
Mixing Poor (Magnetic Stirrer)Low Yield Leads to localized overheating and increased tar formation.[7]
Efficient (Mechanical)Improved Yield Ensures homogeneous heat distribution and reaction progress.[7]

Section 6: Visualizations

Doebner-von Miller Reaction Mechanism

DoebnerVonMiller start p-Toluidine + α,β-Unsaturated Ketone michael_add 1. Michael Addition (Aniline attacks β-carbon) start->michael_add enamine_int Enamine Intermediate michael_add->enamine_int Forms enamine cyclization 2. Electrophilic Cyclization (Acid-catalyzed ring closure) enamine_int->cyclization dihydro_int Tetrahydroquinoline Intermediate cyclization->dihydro_int Forms C-C bond dehydration 3. Dehydration (Loss of H₂O) dihydro_int->dehydration dihydroquinoline Dihydroquinoline dehydration->dihydroquinoline oxidation 4. Oxidation (Aromatization) dihydroquinoline->oxidation product 4-Methyl-2-trichloromethylquinoline oxidation->product Final product

Caption: Key steps in the Doebner-von Miller synthesis mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting start {Low Yield Reported} q1 {Is there significant tar formation?} start->q1 s1_yes Improve Temperature Control: - Use mechanical stirrer - Slow reagent addition - Use moderator (FeSO₄) - Consider inert solvent q1->s1_yes Yes q2_no {Is starting aniline recovered?} q1->q2_no No s2_yes Force Reaction to Completion: - Increase temperature/time - Verify catalyst activity - Check reagent purity q2_no->s2_yes Yes s3_no Review Workup & Purification: - Check pH during neutralization - Ensure thorough extraction - Optimize chromatography q2_no->s3_no No

Caption: A logical workflow for diagnosing the cause of low reaction yield.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Molinspiration. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Germán Fernández. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

  • SynArchive. (2024). Doebner-Miller Reaction. Retrieved from [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Nishiwaki, N. et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2025). Syntheses of quinolines and their derivatives from α,β-unsaturated aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]

  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • ACS Publications. (2024). Cu–ABNO Catalyst for the Synthesis of Quinolines and Pyrazines via Aerobic Double Dehydrogenation of Alcohols. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Copper Catalyzed Sustainable Synthesis Of Quinolines. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis of Quinolines, Chemistry tutorial. Retrieved from [Link]

  • Scribd. (n.d.). Methods for Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ACS Publications. (2024). Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353323B - Purification method of 2-methyl quinoline.
  • Google Patents. (n.d.). CN103864748A - Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • Wiley Online Library. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Methyl-2-trichloromethylquinoline by Column Chromatography

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 4-Methyl-2-trichloromethylquinoline via column chromatography....

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 4-Methyl-2-trichloromethylquinoline via column chromatography. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflow.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the column chromatography of 4-Methyl-2-trichloromethylquinoline?

A1: The primary challenges stem from the compound's chemical properties. The quinoline core is hydrophobic, while the nitrogen atom introduces basicity.[1][2] The trichloromethyl group further increases its lipophilicity.[1] Key issues include peak tailing due to interaction with acidic silica gel, potential degradation on the stationary phase, and co-elution with structurally similar impurities.

Q2: My compound is turning brown on the column. What is causing this degradation?

A2: Discoloration, often to yellow and then brown, is a common sign of quinoline compound degradation, which can be caused by exposure to light (photodegradation) or oxidation.[3] The acidic nature of standard silica gel can also contribute to the degradation of sensitive quinoline derivatives.[4]

Q3: I'm observing significant peak tailing in my fractions. How can I improve the peak shape?

A3: Peak tailing is frequently caused by secondary interactions between the basic quinoline nitrogen and acidic silanol groups on the silica gel surface.[4] To mitigate this, you can add a competing base like triethylamine (TEA) to the mobile phase to mask these active sites.[4] Adjusting the mobile phase pH is another critical factor; for basic compounds like quinolines, a lower pH can improve peak shape by protonating the analyte and suppressing silanol ionization.[4]

Q4: My compound is either stuck on the column or eluting too quickly. How do I select the right solvent system?

A4: Proper solvent system selection is crucial. Use Thin-Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[4] If the compound is stuck (Rf is too low), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5] If it elutes too quickly (Rf is too high), decrease the mobile phase polarity.[5]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of 4-Methyl-2-trichloromethylquinoline.

Issue 1: Poor Separation of Product from Impurities

Symptoms:

  • Overlapping spots on TLC analysis of fractions.

  • Broad peaks during elution.

  • Low purity of the final product.

Root Causes & Solutions:

Potential Cause Explanation & Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized for separating the target compound from its impurities. Solution: Methodically screen different solvent systems using TLC. Consider combinations like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone to find one with better selectivity.[5] A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can also improve separation.
Column Overloading Loading too much crude sample onto the column diminishes its resolving power. Solution: As a general guideline, the amount of crude sample loaded should be 1-10% of the mass of the stationary phase.[5] If overloading is suspected, reduce the sample amount or use a larger column.
Improper Column Packing An unevenly packed column with channels or cracks leads to poor separation. Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[6] Tapping the column gently during packing can help settle the stationary phase evenly.
Issue 2: Compound Degradation on the Column

Symptoms:

  • Appearance of new, unexpected spots on TLC of later fractions.

  • Discoloration of the silica gel band corresponding to the product.

  • Low overall yield of the purified product.

Root Causes & Solutions:

Potential Cause Explanation & Solution
Acidic Nature of Silica Gel Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds like some quinoline derivatives.[4] Solution: Deactivate the silica gel by pre-flushing the packed column with a solvent system containing 1-3% triethylamine.[4] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[5]
Instability of the Trichloromethyl Group The trichloromethyl group may be susceptible to hydrolysis or other reactions under certain conditions on the stationary phase. Solution: Test the compound's stability on a TLC plate before running the column. Spot the compound and let it sit for a few hours; if new spots appear, degradation is likely.[5] In such cases, work quickly, and consider using a less reactive stationary phase or running the chromatography at a lower temperature if feasible.
Issue 3: Irreproducible Results

Symptoms:

  • Retention times and elution profiles vary significantly between purification runs.

  • Inconsistent purity of the final product.

Root Causes & Solutions:

Potential Cause Explanation & Solution
Inconsistent Mobile Phase Preparation Small variations in the composition of the mobile phase can lead to significant changes in retention behavior. Solution: Prepare fresh mobile phase for each run and ensure accurate measurement of solvent ratios. If using a buffered mobile phase, ensure the pH is consistent.[7]
Variable Column Packing Differences in how the column is packed from run to run will affect the separation. Solution: Standardize the column packing procedure, including the slurry preparation and settling of the stationary phase.[6]
Changes in Laboratory Conditions Fluctuations in temperature can affect solvent viscosity and solute solubility, leading to changes in retention times.[8] Solution: If possible, perform chromatography in a temperature-controlled environment.[8]
Workflow for Troubleshooting Poor Separation

start Poor Separation check_tlc Review TLC Data (Rf ~0.2-0.3?) start->check_tlc adjust_solvent Adjust Mobile Phase Polarity check_tlc->adjust_solvent No check_loading Assess Column Loading (<10% of silica mass?) check_tlc->check_loading Yes try_new_system Test New Solvent Systems (e.g., DCM/MeOH) adjust_solvent->try_new_system try_new_system->check_tlc success Improved Separation try_new_system->success reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load No check_packing Inspect Column Packing (Evenly packed?) check_loading->check_packing Yes reduce_load->check_tlc reduce_load->success repack_column Repack Column Carefully check_packing->repack_column No gradient Consider Gradient Elution check_packing->gradient Yes repack_column->check_tlc repack_column->success gradient->success

Caption: A troubleshooting workflow for addressing poor separation.

III. Detailed Experimental Protocol

This protocol provides a step-by-step method for the purification of crude 4-Methyl-2-trichloromethylquinoline.

Materials and Equipment
  • Crude 4-Methyl-2-trichloromethylquinoline

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Triethylamine (TEA, optional)

  • Glass chromatography column

  • Solvent reservoir

  • Fraction collector or test tubes

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Preparation of the Stationary Phase (Slurry Packing)
  • Determine Silica Gel Quantity: Use a ratio of 30:1 to 100:1 of silica gel to crude product by weight.[6]

  • Prepare the Slurry: In a beaker, create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).[6] Stir gently to remove air bubbles.[6]

  • Pack the Column: Secure the column vertically. Add a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[6] Fill the column partially with the initial mobile phase. Gently pour the silica slurry into the column, continuously tapping the sides to ensure even packing.[6] Allow the silica to settle, and add a protective layer of sand on top.

Sample Loading (Dry Loading Method)
  • Dissolve Crude Product: Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane.[6]

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of the crude product) to the dissolved sample.[6]

  • Evaporate Solvent: Remove the solvent using a rotary evaporator to obtain a free-flowing powder.[6]

  • Load the Column: Carefully add the powdered sample to the top of the packed column.

Experimental Workflow Diagram

cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Solvent System pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Dry Load Sample onto Column pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent to Obtain Pure Product combine->evaporate

Caption: Step-by-step workflow for column chromatography purification.

Elution and Fraction Collection
  • Start Elution: Carefully add the mobile phase to the column, ensuring the top surface of the silica gel is not disturbed. Do not let the column run dry.[6]

  • Collect Fractions: Begin collecting the eluting solvent in appropriately sized fractions.[9]

  • Monitor by TLC: Regularly analyze the collected fractions using TLC to track the elution of the desired product.[6] Visualize the spots under a UV lamp.

  • Combine and Concentrate: Once the desired product has completely eluted, combine the pure fractions.[6] Remove the solvent using a rotary evaporator to yield the purified 4-Methyl-2-trichloromethylquinoline.

IV. References

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.

  • BenchChem. (2025). Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.

  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.

  • PubMed. (2009). Preparative Separation of Di- And Trisulfonated Components of Quinoline Yellow Using Affinity-Ligand pH-zone-refining Counter-Current Chromatography.

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

  • PubChem. (2025). 4-Chloro-2-methylquinoline.

  • Thermofisher.com. (n.d.). Column troubleshooting guide – Reversed phase.

  • Unaffiliated resource. (n.d.). HPLC Troubleshooting Guide.

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography.

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.

  • PubChem. (2025). 4-Methylquinoline.

  • BenchChem. (2025). Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline.

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

  • BenchChem. (2025). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.

  • Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique.

Sources

Troubleshooting

Overcoming low reactivity of 4-chloroquinoline derivatives

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is engineered for drug development professionals and synthetic chemists facing the notorious challenge of functionalizing 4-chloroquinoline s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is engineered for drug development professionals and synthetic chemists facing the notorious challenge of functionalizing 4-chloroquinoline scaffolds.

While the 4-position of quinoline is theoretically activated for Nucleophilic Aromatic Substitution (SNAr), practical applications often suffer from sluggish kinetics, poor yields, and catalyst poisoning. This guide provides field-proven troubleshooting strategies, causal explanations for reactivity failures, and self-validating protocols to ensure experimental success.

Diagnostic Decision Matrix

Before troubleshooting a failed reaction, consult the decision matrix below to ensure your activation strategy aligns with the electronic and steric demands of your nucleophile.

G Start 4-Chloroquinoline Low Reactivity CheckNuc Analyze Nucleophile & Conditions Start->CheckNuc Path1 Aliphatic Amines (Strong Nucleophiles) CheckNuc->Path1 Path2 Anilines / Aryl Boronic Acids (Weak Nucleophiles) CheckNuc->Path2 Path3 Highly Sterically Hindered CheckNuc->Path3 Sol1 Acid-Catalyzed SNAr (Protonation of Quinoline N) Path1->Sol1 Sol2 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) Path2->Sol2 Sol3 N-Oxidation Activation (m-CPBA followed by SNAr) Path3->Sol3

Decision matrix for overcoming 4-chloroquinoline low reactivity based on nucleophiles.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Challenges

Q: Why does 4-chloroquinoline exhibit significantly lower SNAr reactivity compared to 2-chloroquinoline? A: The reactivity disparity is governed by the proximity to the heteroatom. The 2-position is directly adjacent to the electronegative nitrogen atom, which maximizes both inductive and resonance electron-withdrawing effects, highly stabilizing the Meisenheimer complex intermediate. The 4-position is further away, reducing the inductive pull. Consequently, 2-chloroquinolines exhibit higher reactivity toward nucleophiles (like methoxide ions) and have less dependence on acid catalysis compared to 4-chloroquinolines [1].

Q: Direct heating of 4-chloroquinoline with an aliphatic amine yields <10% product. How can I drive this SNAr reaction to completion? A: You must lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline ring. Unactivated 4-chloroquinolines require extreme conditions (T > 120 °C, t > 24 h) for direct coupling [2]. By introducing a Brønsted acid, you protonate the quinoline nitrogen. This formal positive charge dramatically increases the electrophilicity at the C4 position, facilitating nucleophilic attack.

Protocol: Acid-Catalyzed SNAr with Aliphatic Amines

  • Setup: Charge a heavy-walled sealed pressure tube with 4-chloroquinoline (1.0 eq) and the aliphatic amine (1.5 eq).

  • Solvent & Catalyst: Add a polar protic solvent (e.g., isopropanol, 0.5 M) to stabilize the polar transition state. Add a catalytic amount of concentrated HCl (0.1 - 0.2 eq). Note: Alternatively, using the hydrochloride salt of the amine directly bypasses the need for aqueous HCl.

  • Reaction: Seal the tube and heat to 120 °C for 16 hours.

  • Self-Validation: The reaction mixture will typically transition from a cloudy suspension to a homogeneous golden solution as the amine hydrochloride salt is consumed and the more soluble product forms. Verify complete consumption of the starting material by TLC (UV active spot at 254 nm).

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3 (pH ~8), and extract with dichloromethane (3x).

Section 2: Transition Metal Catalysis (Buchwald-Hartwig & Suzuki)

Q: My Buchwald-Hartwig amination with 4-chloroquinoline and an aniline yields only unreacted starting material. What is failing? A: Two mechanisms are likely shutting down your catalytic cycle:

  • Strong C-Cl Bond: The sp2-hybridized C-Cl bond in unactivated quinolines is notoriously difficult for standard palladium catalysts (e.g., Pd(PPh3)4) to oxidatively add into.

  • Catalyst Poisoning: The basic quinoline nitrogen can tightly coordinate to the palladium center, displacing the active ligand and creating an inactive, off-cycle Pd-complex.

Solution: You must utilize electron-rich, sterically bulky ligands. Bulky biaryl phosphines (like XPhos) or N-Heterocyclic Carbenes (NHCs) force the palladium center into a highly reactive mono-ligated state, accelerating oxidative addition while their steric bulk physically blocks the quinoline nitrogen from poisoning the metal center [3].

Quantitative Comparison of Catalytic Systems for 4-Chloroquinoline Coupling

Catalyst / Ligand SystemNucleophile / PartnerConditionsYield (%)Causality / Mechanistic Advantage
Pd2(dba)3 / XPhos Anilinest-BuOH, K2CO3, 100°C, 24h75 - 85%Bulky biaryl phosphine prevents N-coordination and facilitates reductive elimination.
[IPr#-H]2Pd2Cl6 (1-2 mol%)Methylboronic acidKOH, Dioxane, 60°C, 12h92%Highly electron-rich NHC facilitates rapid oxidative addition into the strong C-Cl bond [3].
CuI / Triethylamine SulfonamidesCH2Cl2, 80°C, 4h65 - 74%Cost-effective Ullmann-type alternative; Cu(I) is less prone to permanent poisoning by quinoline [2].

Protocol: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-chloroquinoline (1.0 eq), the aniline derivative (1.2 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Seal the flask with a rubber septum, remove from the glovebox, and inject anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.

  • Reaction: Stir the mixture at 100 °C for 12 hours under a positive pressure of nitrogen.

  • Self-Validation: A successful oxidative addition and active catalytic cycle is visually indicated by the reaction mixture transitioning from a dark red/purple (initial Pd(0) complex) to a golden yellow/brown solution. Black precipitate indicates catalyst decomposition (Pd black).

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium salts, and concentrate in vacuo for column chromatography.

Section 3: The N-Oxide Activation Strategy

Q: Direct SNAr and Pd-catalysis are both failing due to extreme steric hindrance around my nucleophile. Is there a workaround? A: Yes. When standard methods fail, you must alter the electronic landscape of the quinoline ring via the N-Oxidation Strategy . Converting the quinoline to a quinoline-N-oxide dramatically polarizes the C4 position. The formal positive charge on the nitrogen acts as a powerful electron sink, making the C-Cl bond exceptionally susceptible to nucleophilic attack, even by sterically hindered or weak nucleophiles[4].

N_Oxide Step1 4-Chloroquinoline Step2 Quinoline N-Oxide (Highly Electrophilic C4) Step1->Step2 m-CPBA CHCl3, rt Step3 C4-Substituted N-Oxide Step2->Step3 Nucleophile Base, Heat Step4 C4-Substituted Quinoline (Final Product) Step3->Step4 PCl3 or H2/Pd-C Deoxygenation

Three-step N-oxide activation pathway for functionalizing recalcitrant 4-chloroquinolines.

Protocol: N-Oxidation, SNAr, and Deoxygenation

  • Oxidation: Dissolve 4-chloroquinoline (1.0 eq) in CHCl3. Add m-CPBA (1.2 eq) portion-wise at 0 °C. Stir at room temperature for 5 hours.

    • Self-Validation: The formation of the N-oxide is accompanied by a significant drop in Rf value on TLC (using 5% MeOH in DCM) due to the highly polar N-O bond [4]. Quench with saturated Na2S2O3 and extract.

  • SNAr: React the isolated 4-chloroquinoline N-oxide with the desired nucleophile (e.g., morpholine, 1.5 eq) and K2CO3 (2.0 eq) in DMF at 120 °C for 24 hours.

  • Deoxygenation: To remove the N-oxide and restore the quinoline core, treat the resulting substituted N-oxide with PCl3 (2.0 eq) in dichloromethane at room temperature for 2 hours. Carefully quench with ice water, basify, and extract to yield the final functionalized quinoline.

Optimization

Technical Support Center: Troubleshooting Friedländer Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield-limiting side reactions during the Friedländer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield-limiting side reactions during the Friedländer quinoline synthesis. The primary failure mode in this classic annulation is the inherent instability of the starting material, 2-aminobenzaldehyde, which possesses a high propensity to undergo self-condensation rather than the desired cross-condensation with an α-methylene ketone.

Pathway Start 2-Aminobenzaldehyde (Highly Reactive) CrossCond Cross-Condensation (Friedländer Pathway) Start->CrossCond + Ketone (Optimized Catalyst) SelfCond Self-Condensation (Undesired Pathway) Start->SelfCond Harsh Base/Acid or Storage Ketone α-Methylene Ketone (Target Partner) Ketone->CrossCond Quinoline Quinoline Derivative (Target Product) CrossCond->Quinoline Oligomer Schiff Bases / Oligomers (Waste) SelfCond->Oligomer

Mechanistic divergence of 2-aminobenzaldehyde: cross-condensation vs. self-condensation.

Frequently Asked Questions & Troubleshooting

Q1: What drives the self-condensation of 2-aminobenzaldehyde, and how can I detect it? A1: The self-condensation is driven by the dual reactivity of the ortho-amino and aldehyde groups. When the intermolecular aldol condensation or Schiff base formation with the target ketone is too slow, 2-aminobenzaldehyde molecules react with each other, forming anhydro-dimers, trimers, and polymeric Schiff bases 1. You can detect this visually (the reaction mixture turns into a dark, intractable tar) or via Thin Layer Chromatography (TLC) through the appearance of multiple highly conjugated, non-polar spots that do not correspond to the target quinoline.

Q2: I am using pre-synthesized 2-aminobenzaldehyde. How can I modify my reaction engineering to favor cross-condensation? A2: The key is kinetic control. You must keep the steady-state concentration of 2-aminobenzaldehyde extremely low so that its statistical probability of encountering another molecule of itself is minimized. Causality & Solution: Use a syringe pump to slowly add a dilute solution of 2-aminobenzaldehyde into a concentrated solution of your target ketone and catalyst 2. Because the ketone is in large excess relative to the instantaneous concentration of the aldehyde, the desired bimolecular cross-condensation outcompetes the second-order self-condensation.

Q3: Traditional protocols use harsh bases (NaOH/KOH). Is this exacerbating the problem? A3: Yes. Harsh basic conditions accelerate the self-aldolization of both the 2-aminobenzaldehyde and the target ketone. Causality & Solution: Switch to mild, solid-supported Lewis or Brønsted acids under solvent-free conditions. For example, using silica gel-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) provides a clean, rapid reaction that completely bypasses the self-condensation of both the aldehyde and the ketone 3.

Q4: My 2-aminobenzaldehyde degrades even during storage at -20°C. Are there alternative starting materials that bypass this instability entirely? A4: Absolutely. The most robust strategy in modern drug development is the in situ generation of the 2-aminoaryl carbonyl species. By generating the reactive intermediate in the presence of the coupling partner, it is consumed instantly.

  • In Situ Reduction: Start with the highly stable 2-nitrobenzaldehyde and reduce it using Iron (Fe) in Acetic Acid (AcOH) in the presence of the active methylene compound 4.

  • In Situ Oxidation: Start with 2-aminobenzyl alcohol and perform an acceptorless dehydrogenative cyclization using a Ruthenium or Iridium catalyst 5.

Quantitative Data: Strategy Comparison

Synthesis StrategyReagents / CatalystTypical Yield (%)Self-Condensation RateReaction Time
Traditional Base NaOH or KOH / EtOH40 - 60%High (Tar formation)4 - 12 h
Solid-Supported Acid NaHSO₄-SiO₂ (Solvent-free)85 - 95%Low1 - 2 h
In Situ Reduction Fe / AcOH (from 2-nitro)80 - 92%Trace / None2 - 4 h
In Situ Oxidation Ir or Ru catalyst (from alcohol)75 - 88%Trace / None12 - 24 h

Experimental Protocols: Self-Validating Systems

Protocol A: Domino Nitro Reduction-Friedländer Annulation

This protocol uses 2-nitrobenzaldehyde, which is bench-stable for years, entirely circumventing the storage issues of 2-aminobenzaldehyde. The system is self-validating: the reaction color transitions from the bright yellow of the nitro compound to a dark suspension (due to iron oxides), and TLC monitoring of the nitro starting material provides a direct readout of reaction progress without needing to isolate the highly unstable amine intermediate.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 mmol) and the active methylene ketone (1.2 mmol) in glacial acetic acid (10 mL).

  • Activation: Add iron powder (3.0 mmol, 3 equivalents). The iron serves a dual purpose: it acts as the reducing agent for the nitro group, while the resulting Fe(II)/Fe(III) salts act as mild Lewis acids to catalyze the subsequent cyclization.

  • Domino Reaction: Heat the vigorously stirred mixture to 80°C. Maintain this temperature for 2-4 hours.

  • Validation (TLC): Monitor the disappearance of 2-nitrobenzaldehyde (typically Rf ~0.6 in 20% EtOAc/Hexanes). Do not look for the amine intermediate; it should be consumed instantaneously by the ketone.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the pad with ethyl acetate (30 mL).

  • Purification: Neutralize the filtrate slowly with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Workflow Step1 1. Mix 2-Nitrobenzaldehyde & Ketone in AcOH Step2 2. Add Fe powder (Initiates Reduction) Step1->Step2 Step3 3. Heat to 80°C (In situ Annulation) Step2->Step3 Step4 4. Monitor via TLC (Track Nitro consumption) Step3->Step4 Step5 5. Celite Filtration & NaHCO3 Neutralization Step4->Step5 Step6 6. Pure Quinoline (Yield > 85%) Step5->Step6

Workflow for the Domino Nitro Reduction-Friedländer Annulation protocol.

Protocol B: Syringe-Pump Addition for Pre-Formed 2-Aminobenzaldehyde

If your synthetic route strictly requires starting from pre-formed 2-aminobenzaldehyde, use this kinetic control protocol to suppress oligomerization.

Step-by-Step Methodology:

  • Reagent Segregation: Dissolve the target α-methylene ketone (1.5 mmol, excess) and the selected catalyst (e.g., 10 mol% Iodine or a mild Lewis acid) in 5 mL of anhydrous ethanol in a two-neck flask. Heat to 80°C.

  • Dilution: Dissolve freshly prepared or rigorously purified 2-aminobenzaldehyde (1.0 mmol) in 10 mL of anhydrous ethanol.

  • Controlled Addition: Load the aldehyde solution into a glass syringe. Using a syringe pump, add the solution to the refluxing ketone mixture at a strict rate of 0.1 mL/min.

  • Causality Check: By adding the aldehyde over 100 minutes, its concentration in the reaction vessel remains near zero, mathematically favoring the pseudo-first-order reaction with the excess ketone over the second-order self-condensation.

  • Completion: Once addition is complete, stir for an additional 30 minutes, then cool and purify via standard aqueous workup.

References
  • Recent Advances in the Friedländer Reaction | Chemical Reviews (ACS Publications) | 1

  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone | Organic Syntheses | 2

  • NaHSO₄-SiO₂ catalyzed synthesis of quinoline derivatives | ResearchGate | 3

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines | NIH |4

  • Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water | Organic Letters (ACS Publications) |5

Sources

Optimization

Technical Support Center: Recrystallization Techniques for Purifying Quinoline Compounds

Welcome to the Technical Support Center for the purification of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of obtaining h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of obtaining high-purity quinoline derivatives. As a foundational scaffold in numerous pharmaceuticals, the purity of these compounds is paramount.[1][2][3] This document provides in-depth, field-proven insights into recrystallization techniques, moving beyond simple protocols to explain the causality behind experimental choices.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses specific issues encountered during the recrystallization of quinoline compounds in a practical question-and-answer format.

Question 1: My quinoline compound "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common and frustrating phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[4][5][6] This typically occurs for two primary reasons:

  • High Supersaturation & Rapid Cooling: The solution cools so quickly that the solute molecules don't have time to orient themselves into a crystal lattice.

  • Melting Point Depression: The melting point of your compound is lower than the temperature of the solution from which it is precipitating. This is often exacerbated by the presence of impurities.[4][7]

Causality: The quinoline compound, being more soluble in the liquid "oil" of itself than in the cold solvent, will sequester impurities within these droplets. If this oil solidifies, it rarely forms a pure crystalline solid, leading to a glassy, impure product.[4][6]

Solutions:

  • Re-heat and Dilute: The most immediate fix is to heat the solution until the oil redissolves completely. Add a small amount (5-10%) of additional hot solvent to slightly decrease the saturation level.[4][5][7]

  • Slow Down the Cooling Process: This is critical. Insulate the flask by placing it on a wooden block or in a beaker of warm water and allowing it to cool to room temperature over a longer period.[6][8][9] Very slow cooling is the best way to favor the formation of crystals over an oil.[5]

  • Change the Solvent System: The chosen solvent's boiling point may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.[9] Alternatively, if using a mixed-solvent system, try adjusting the ratio to be slightly richer in the solvent in which the compound is more soluble.[4]

  • Induce Crystallization at a Higher Temperature: Try scratching the flask or adding a seed crystal just as the solution begins to cool, before it becomes heavily supersaturated.[7] This encourages crystal growth to begin at a temperature above where oiling out occurs.

Question 2: I've allowed my solution to cool completely, but no crystals have formed. What should I do?

Answer:

This indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystal seeds) is kinetically slow.[5][7]

Causality: For crystals to form, the concentration of the quinoline derivative must exceed its solubility limit in the cold solvent. If too much solvent was added initially, the solution will remain unsaturated or only marginally saturated upon cooling.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[7][8]

    • Seeding: Add a tiny seed crystal of the pure compound to the solution. This provides a template for further crystal growth.[4][7][8]

  • Increase Concentration:

    • Evaporation: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[4][5][8] Be careful not to evaporate too much, too quickly. Aim to reduce the volume by 10-15% before allowing it to cool again.

  • Drastically Lower the Temperature: Once the flask has cooled to room temperature, place it in an ice-water bath or a refrigerator to further decrease the compound's solubility.[7][8]

Troubleshooting Workflow for Common Recrystallization Issues

G Start Crude Quinoline in Hot Solvent Cool Cool Solution Start->Cool Result Observe Outcome Cool->Result OilingOut Problem: 'Oiling Out' Result->OilingOut Liquid droplets form NoCrystals Problem: No Crystals Form Result->NoCrystals Solution remains clear LowYield Problem: Low Yield Result->LowYield Few crystals form GoodCrystals Success: Good Crystals Result->GoodCrystals Solid crystals form Sol_Oil_1 1. Re-heat & Add More Solvent OilingOut->Sol_Oil_1 Sol_NoX_1 1. Induce Nucleation (Scratch / Seed) NoCrystals->Sol_NoX_1 Sol_Yield_1 1. Concentrate Mother Liquor & Recool LowYield->Sol_Yield_1 Sol_Oil_2 2. Cool Slowly (Insulate Flask) Sol_Oil_1->Sol_Oil_2 Sol_Oil_3 3. Change Solvent (Lower BP) Sol_Oil_2->Sol_Oil_3 Sol_NoX_2 2. Reduce Solvent Volume (Evaporate) Sol_NoX_1->Sol_NoX_2 Sol_NoX_3 3. Cool in Ice Bath Sol_NoX_2->Sol_NoX_3 Sol_Yield_2 2. Ensure Complete Cooling Before Filtration Sol_Yield_1->Sol_Yield_2 Sol_Yield_3 3. Re-evaluate Solvent Choice Sol_Yield_2->Sol_Yield_3

Caption: Troubleshooting workflow for common crystallization issues.

Question 3: My quinoline derivative is an oil at room temperature and simply won't crystallize. What are my options?

Answer:

For persistent oils or very low-melting solids, conventional recrystallization may not be feasible. However, purification is still achievable through alternative methods that induce solidification.

Causality: The inherent physical properties of the molecule (e.g., weak intermolecular forces, conformational flexibility) may favor a liquid state at room temperature.

Solutions:

  • Salt Formation: This is a highly effective technique for basic compounds like quinolines.[10] By reacting the basic nitrogen of the quinoline ring with an acid, you form an ionic salt. Salts typically have much higher melting points and a more rigid structure, making them highly crystalline.

    • Method: Dissolve the oily compound in a suitable solvent like isopropanol or ether. Add a solution of an acid (e.g., HCl in ether, or picric acid in ethanol) dropwise. The resulting salt will often precipitate as a pure, crystalline solid.[10][11] This solid can then be collected and, if necessary, the free base can be regenerated by neutralization.[11]

  • Chromatographic Purification: If salt formation is unsuccessful, purification by column chromatography is the next logical step.[7][10] While this separates impurities, the product may still be an oil upon solvent removal. However, this highly purified oil may be more amenable to crystallization attempts, or it can be solidified via salt formation as a final step.

Frequently Asked Questions (FAQs)

Q1: How do I select a good starting solvent for my quinoline derivative?

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][12] For quinoline derivatives, ethanol is often an excellent first choice.[7] Quinoline itself is soluble in most organic solvents and dissolves readily in hot water, but is only slightly soluble in cold water.[2][13] The polarity of your specific derivative will dictate the best choice. A general screening process is highly recommended.

Solvent Selection Workflow for Quinolines

G Start Start: Small Sample of Crude Quinoline Derivative TestSolvent Test Solubility in Cold Solvent (e.g., Ethanol) Start->TestSolvent DissolvesCold Dissolves Cold? TestSolvent->DissolvesCold HeatSolvent Heat the Suspension DissolvesCold->HeatSolvent No BadSolvent Result: Poor Solvent (Try Another) DissolvesCold->BadSolvent Yes ConsiderMixed Consider Mixed-Solvent System DissolvesCold->ConsiderMixed If Yes (Too Soluble) DissolvesHot Dissolves Hot? HeatSolvent->DissolvesHot CoolSolvent Cool the Solution DissolvesHot->CoolSolvent Yes DissolvesHot->BadSolvent No DissolvesHot->ConsiderMixed If No (Insoluble) CrystalsForm Crystals Form? CoolSolvent->CrystalsForm CrystalsForm->BadSolvent No GoodSolvent Result: Good Single Solvent Proceed with Bulk Recrystallization CrystalsForm->GoodSolvent Yes

Caption: Logical workflow for selecting a recrystallization solvent.

Q2: What is a mixed-solvent recrystallization and when should I use it for quinolines?

A mixed-solvent (or two-solvent) recrystallization is used when no single solvent has the ideal solubility properties.[14] You use a pair of miscible solvents: one in which your quinoline compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[14]

This technique is particularly useful for purifying less polar quinoline derivatives, where a solvent pair like n-hexane/ethyl acetate or n-hexane/acetone can be effective.[7]

Procedure: Dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, add the hot "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow the solution to cool slowly.[14]

Q3: How can I remove colored impurities from my quinoline sample?

If your solution is colored by impurities (and the pure compound is known to be colorless or pale), you can use activated charcoal (decolorizing carbon).

Causality: Activated charcoal has a very high surface area and adsorbs large, colored, polar impurity molecules.

Procedure: After dissolving your crude solid in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb to the carbon. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[14][15]

Data & Protocols
Table 1: Common Solvents for Quinoline Recrystallization
SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good starting point for many quinoline derivatives.[7]
Water100Polar ProticQuinoline is soluble in hot water but only slightly in cold. Good for certain derivatives.[2][13]
Methanol65Polar ProticCan be used for salt formation and recrystallization of more polar derivatives.[16]
Acetone56Polar AproticUseful as both a primary solvent and in mixed-solvent systems.[16]
Ethyl Acetate77Mid-PolarityGood for derivatives of intermediate polarity; often used with hexane.[7]
n-Hexane69Non-polarPrimarily used as the "anti-solvent" in mixed-solvent systems for less polar quinolines.[7]
Dichloromethane40Mid-PolarityEffective for dissolving many derivatives, but its low boiling point can make it tricky for recrystallization.[17]
Chloroform61Mid-PolaritySimilar to dichloromethane, has good dissolving power.[17]
Experimental Protocol: Single-Solvent Recrystallization of a Quinoline Derivative
  • Solvent Selection: Based on preliminary tests (see FAQ 1), select a suitable solvent.

  • Dissolution: Place the crude solid quinoline derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. Add more solvent in small portions only if necessary to achieve full dissolution.[9]

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[15]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[12]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[6][8]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[18]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for an extended period. For final drying, transfer the crystals to a watch glass or use a desiccator.

References
  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purific
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). Benchchem.
  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. (2025). Benchchem.
  • Quinoline. Wikipedia.
  • CAS 91-22-5: Quinoline. CymitQuimica.
  • Quinoline: Synthesis, Applications, and Environmental Impact. (2024). Sinocure Chemical Group.
  • Quinoline. Align Chemical Ltd.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Purification of Quinoline. Chempedia - LookChem.
  • Troubleshooting Crystallization of Cassamedine: A Technical Support Guide. (2025). Benchchem.
  • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua - Filter Dryer.
  • Recrystallization Lab Report Organic Chemistry. California Learning Center.
  • Recrystalliz
  • Addressing challenges in the purification of quinoline deriv
  • Recrystallization - Single Solvent. University of California, Los Angeles.
  • Problems with Recrystallis
  • Technical Support Center: Purification of Quinolizinone Deriv
  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
  • Oiling Out in Crystalliz
  • Recrystalliz
  • Overcoming poor solubility of quinoline deriv
  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. (2015). IntechOpen.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003).
  • Purification method of 8-hydroxyquinoline crude product. (2014).
  • Guide for crystallization.
  • Recrystallization. University of California, Berkeley.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Recrystalliz
  • The crystallization of quinoline. (2015).
  • Quinoline compounds and process of making same. (1949).

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Troubleshooting

Stability issues of 4-Methyl-2-trichloromethylquinoline under acidic conditions

Welcome to the technical support guide for 4-Methyl-2-trichloromethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Methyl-2-trichloromethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound, particularly under acidic conditions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Methyl-2-trichloromethylquinoline under acidic conditions?

The principal stability liability of 4-Methyl-2-trichloromethylquinoline in an acidic environment is the hydrolysis of the 2-position trichloromethyl (-CCl₃) group. The quinoline core itself is generally robust, but the -CCl₃ group is susceptible to nucleophilic attack by water, a reaction that is catalyzed by acid.

Mechanism Insight: Under acidic conditions, the nitrogen atom of the quinoline ring becomes protonated. This protonation increases the electron-withdrawing nature of the heterocyclic system, making the carbon atom of the -CCl₃ group more electrophilic and thus more susceptible to hydrolysis. The reaction proceeds through a series of steps, beginning with the replacement of a chlorine atom with a hydroxyl group, which is unstable and rapidly eliminates HCl to form an acyl chloride intermediate. This intermediate is then quickly hydrolyzed to the final carboxylic acid product.

cluster_main Acid-Catalyzed Hydrolysis Pathway Start 4-Methyl-2-trichloromethylquinoline Intermediate1 Acyl Chloride Intermediate (4-Methylquinoline-2-carbonyl chloride) Start->Intermediate1 + H₂O, -HCl (Slow) End Final Degradation Product (4-Methylquinoline-2-carboxylic acid) Intermediate1->End + H₂O, -HCl (Fast)

Caption: Proposed degradation pathway of 4-Methyl-2-trichloromethylquinoline in acid.

Q2: Which experimental factors most significantly influence the rate of degradation?

Several factors can accelerate the hydrolysis of the trichloromethyl group. Understanding these variables is key to controlling the stability of your compound.

FactorImpact on StabilityCausality and Expert Insight
Acid Strength (pH) High Impact Lower pH values (stronger acids) significantly accelerate the rate of hydrolysis. The acid acts as a catalyst by protonating the quinoline nitrogen, which enhances the electrophilicity of the trichloromethyl carbon.
Temperature High Impact As with most chemical reactions, increasing the temperature provides the necessary activation energy for the hydrolysis reaction, leading to a faster degradation rate. Avoid heating acidic solutions of this compound unless required by the protocol.
Solvent Composition High Impact The presence of water or other protic solvents (e.g., methanol, ethanol) is required for hydrolysis. Reactions in aprotic solvents (e.g., THF, DCM) will be significantly slower, with degradation only occurring if trace amounts of water are present.
Exposure Time Medium Impact Degradation is a time-dependent process. For kinetic experiments or long-term studies, it is crucial to quantify the degradation rate to ensure the integrity of the results.
Q3: How can I reliably monitor the stability of 4-Methyl-2-trichloromethylquinoline and detect its degradation products?

Monitoring the stability of your compound requires robust analytical techniques capable of separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a widely accessible and reliable method for routine stability monitoring.[1] The parent compound is significantly more non-polar than its primary degradation product, 4-methylquinoline-2-carboxylic acid, resulting in a distinct separation on a reverse-phase column (e.g., C18). You will observe a decrease in the peak area of the parent compound and a corresponding increase in the peak area of the degradation product over time.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and specificity, LC-MS/MS is the preferred method.[1][2] It allows for the unambiguous identification of the parent compound and its degradation products based on their mass-to-charge ratios, providing definitive evidence of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS can be used, it often requires derivatization of the polar carboxylic acid degradation product to make it sufficiently volatile for analysis.[3][4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePossible Cause(s)Recommended Action(s)
Appearance of unexpected peaks in chromatogram (e.g., HPLC, LC-MS). Degradation of the compound due to improper storage, handling, or acidic experimental conditions.1. Confirm Identity: Use LC-MS to determine the mass of the unexpected peak and confirm if it matches the expected degradation product (4-methylquinoline-2-carboxylic acid).2. Analyze a Fresh Sample: Prepare a fresh solution from a newly opened container to use as a reference standard.3. Evaluate Conditions: Review the pH, temperature, and solvent composition of your experiment. Consider if a less acidic buffer or lower temperature can be used.
Low assay or decreasing purity of the compound over time. Hydrolysis of the trichloromethyl group during storage of stock solutions or in the experimental matrix.1. Prepare Fresh: Always prepare aqueous or alcoholic solutions of the compound immediately before use.2. Optimize Storage: Store stock solutions in an aprotic solvent (e.g., anhydrous DMSO, acetonitrile) at low temperatures (-20°C or -80°C) and protect from light.[6]3. Inert Atmosphere: For long-term storage of the solid material, consider keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[7]
Inconsistent or non-reproducible experimental results. Variable rates of degradation between experimental runs, leading to different effective concentrations of the active compound.1. Strict Control: Maintain rigorous control over pH, temperature, and incubation times for all experiments.2. Run a Control: Include a "time-zero" sample in your experimental design to establish the initial concentration before any significant degradation can occur.3. Quantify Degradation: Perform a preliminary stability study under your specific experimental conditions to determine the half-life of the compound. This allows you to account for degradation in your final analysis.

Experimental Protocols & Workflows

Protocol 1: General HPLC-UV Method for Stability Monitoring

This protocol provides a starting point for developing a stability-indicating method. It must be optimized and validated for your specific application.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-19 min: Return to 10% B

    • 19-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Caption: General workflow for quantitative analysis of compound stability.

References

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Aerobic biodegradation of 4-methylquinoline by a soil bacterium. PubMed. [Link]

  • 4-Chloro-2-trichloromethylquinoline | C10H5Cl4N | CID 618540. PubChem. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • 4-Methylquinoline | C10H9N | CID 10285. PubChem. [Link]

  • Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. ResearchGate. [Link]

  • An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. OUCI. [Link]

  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. Analytical and Bioanalytical Chemistry Research. [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [Link]

  • Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. PubMed. [Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]

  • 4-Methylquinoline. OEHHA - CA.gov. [Link]

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Thieme Connect. [Link]

  • Synthesis and reactivity of trichloromethyl substituted dihydroisoquinoline oxaziridine. ResearchGate. [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Biological and Pharmaceutical Bulletin. [Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. [Link]

  • Construction of a quinoline ring via a 3-component reaction in water: crystal structure analysis and H-bonding patterns of a. RSC Advances. [Link]

  • Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity. ResearchGate. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

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Optimization

Technical Support Center: Pilot-Scale Synthesis of 4-Methyl-2-trichloromethylquinoline

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4-Methyl-2-trichloromethylqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4-Methyl-2-trichloromethylquinoline. The core chemical transformation relies on the exhaustive, regioselective chlorination of 2,4-dimethylquinoline using phosphorus pentachloride (PCl₅) in a phosphoryl chloride (POCl₃) solvent system [1].

Below, you will find our validated pilot-scale workflow, comparative data, a self-validating step-by-step protocol, and an expert troubleshooting FAQ to ensure high-yield, safe execution.

Process Workflow

Workflow N1 2,4-Dimethylquinoline + PCl5 / POCl3 N2 Reflux (100-105°C) Exhaustive Chlorination N1->N2 N3 In-Process Monitoring (HPLC/UPLC) N2->N3 N4 Inverse Quenching (Ice-Water, <20°C) N3->N4 Conversion >98% N5 Extraction & Neutralization (pH 7-8) N4->N5 N6 Crystallization (EtOH/H2O) N5->N6 N7 4-Methyl-2-trichloromethylquinoline (Pilot Batch) N6->N7

Pilot-scale workflow for synthesizing 4-Methyl-2-trichloromethylquinoline.

Quantitative Data Comparison: Lab vs. Pilot Scale

To successfully transition from a benchtop synthesis to a pilot plant, several stoichiometric and operational parameters must be adjusted.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality & Process Rationale
2,4-Dimethylquinoline 1.0 eq1.0 eqLimiting reagent substrate.
PCl₅ Equivalents 3.5 eq3.8 - 4.0 eqA larger excess at scale mitigates PCl₅ degradation from ambient moisture ingress, ensuring the sterically hindered third chlorination completes.
POCl₃ Volume 5 vol8 - 10 volActs as both solvent and heat sink. The higher volume at pilot scale is critical to buffer the severe exotherm during PCl₅ addition.
Reaction Temperature 105°C (Reflux)100 - 105°CSustained thermal energy is required to drive the final kinetic barrier of exhaustive trichlorination.
Quench Temperature < 10°C< 20°CStrict inverse quenching limits prevent runaway exotherms and product hydrolysis.
Expected Yield 85%78 - 82%Minor yield drop at scale due to mechanical losses during liquid-liquid extraction and crystallization.
Step-by-Step Pilot Methodology (1 kg scale)

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are explicitly met.

  • Reactor Preparation: Purge a 20 L glass-lined reactor with dry N₂ for 30 minutes. Validation: Eliminating atmospheric moisture is critical to prevent the premature hydrolysis of PCl₅ into inactive phosphoric acid derivatives.

  • Substrate Loading: Charge 8.0 L of POCl₃ into the reactor. Add 1.0 kg (6.36 mol) of 2,4-dimethylquinoline. Engage agitation (150 rpm) and cool the reactor jacket to 0–5°C.

  • Chlorinating Agent Addition: Portion-wise, add 5.3 kg (25.4 mol, ~4.0 eq) of PCl₅ over 3 hours. Validation: PCl₅ dissolution is highly exothermic. Monitor the internal temperature (T_int) and strictly maintain it below 15°C to prevent substrate polymerization and tarring.

  • Reflux & Chlorination: Gradually ramp the jacket temperature to achieve a gentle reflux (T_int 100–105°C). Maintain reflux for 14–16 hours.

  • In-Process Control (IPC): Withdraw a 1 mL aliquot, quench in ice water, extract with dichloromethane (DCM), and analyze via HPLC. Validation: The reaction is deemed complete only when mono- and di-chloromethyl intermediates are < 2% combined area. If > 2%, continue refluxing for 2 hours and re-test.

  • Inverse Quenching (Critical Safety Step): Cool the reaction mixture to 20°C. In a secondary 50 L reactor, prepare a vigorously stirred slurry of 30 kg crushed ice and water. Slowly transfer the reaction mixture into the ice slurry via a dip tube over 4 hours. Validation: T_int of the quench reactor must not exceed 20°C at any point.

  • Neutralization & Extraction: Slowly add 20% NaOH (aq) to the quenched mixture until the pH stabilizes at 7.0–8.0. Extract the aqueous phase with DCM (3 x 5 L).

  • Purification: Wash the combined organic layers with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize the crude dark oil from an Ethanol/Water mixture (80:20) to afford 4-Methyl-2-trichloromethylquinoline as a crystalline solid.

Troubleshooting & FAQs

Q: Why does the chlorination selectively target the 2-methyl group while leaving the 4-methyl group intact? A: This regioselectivity is driven by the electronic properties of the quinoline heterocycle. The 2-methyl group is situated directly adjacent to the electronegative nitrogen atom. Under the highly electrophilic conditions of the reaction, the nitrogen lone pair facilitates the formation of a highly stabilized enamine (or aza-ene) tautomer intermediate exclusively at the 2-position [1]. The 4-methyl group lacks this direct adjacent stabilization, rendering the 2-position orders of magnitude more reactive toward exhaustive chlorination.

Q: During scale-up, our IPC shows a stalled reaction with ~15% of the dichloromethyl intermediate remaining. How do we push this to completion? A: The third and final chlorination step is sterically hindered and kinetically slow. If the reaction stalls, it is typically caused by the depletion of active PCl₅ via atmospheric moisture ingress or insufficient initial equivalents. Solution: Cool the reactor to 50°C, add an additional 0.5 eq of PCl₅, and resume reflux for 3 hours. To prevent this in future batches, ensure strict anhydrous conditions (continuous N₂ blanket) and utilize the recommended 3.8–4.0 eq of PCl₅.

Q: We observe significant black tar formation during the initial addition phase. What is the root cause? A: Tarring is the direct result of localized overheating and subsequent substrate polymerization. When PCl₅ is added too rapidly to the POCl₃/substrate mixture, the localized exotherm exceeds the heat transfer capacity of the solvent, causing the 2,4-dimethylquinoline to degrade. Solution: Strictly adhere to the portion-wise addition of PCl₅ over 3 hours at T_int < 15°C. Increasing the POCl₃ volume to 10 vol acts as a thermal buffer to dissipate localized heat spikes.

Q: Why is "inverse quenching" mandatory at the pilot scale? Can't we just add water directly to the reactor? A: Adding water directly to a reactor containing POCl₃ and unreacted PCl₅ will cause a violent, uncontrollable runaway exotherm and the rapid generation of HCl gas, risking severe reactor over-pressurization. Inverse quenching—adding the reaction mixture slowly to a massive heat sink (excess ice/water)—ensures the exotherm is kinetically controlled and thermally buffered, keeping the process safely within the reactor's cooling capacity.

References

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing exothermic reactions d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing exothermic reactions during quinoline synthesis. Classical methods for preparing the quinoline scaffold, while effective, are often characterized by highly exothermic steps that demand rigorous control to ensure safety, maximize yield, and prevent byproduct formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of strong exotherms in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions?

A: The primary cause is the nature of the condensation and cyclization steps. In the Skraup synthesis, the dehydration of glycerol to the highly reactive acrolein, catalyzed by concentrated sulfuric acid, is intensely exothermic.[1][2] The subsequent Michael addition of the aniline and the final oxidative cyclization also contribute significantly to heat generation.[2][3] Similarly, the Doebner-von Miller reaction, which involves the reaction of anilines with α,β-unsaturated carbonyl compounds, can be vigorously exothermic, particularly under strong acid catalysis which promotes both the desired reaction and undesired polymerization of the carbonyl component.[4][5][6]

Q2: What are the tell-tale signs of a developing runaway reaction?

A: A runaway reaction occurs when the rate of heat generation surpasses the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[7][8] Key indicators to watch for include:

  • A sudden, sharp spike in the internal reaction temperature that does not respond to standard cooling measures.[7]

  • A noticeable increase in pressure within the reaction vessel.[7]

  • Vigorous, uncontrolled boiling of the solvent, even after the removal of external heating.[7]

  • Rapid changes in the color or viscosity of the reaction mixture, often to a dark, tarry consistency.[4][7]

  • Evolution of gas or fumes from the reaction apparatus.[7]

  • In extreme cases of the Skraup synthesis, the violent ejection of flask contents through the condenser has been reported.[2][9]

Q3: How can I proactively and effectively control the temperature of my quinoline synthesis?

A: Effective temperature management is paramount for both safety and product yield.[10] Key strategies include:

  • Slow, Controlled Reagent Addition: Never add all reagents at once unless the procedure is validated as safe on a small scale.[10] For highly exothermic reactions, the slow, dropwise addition of a key reactant (e.g., sulfuric acid in the Skraup synthesis, or the α,β-unsaturated carbonyl in the Doebner-von Miller reaction) into the cooled and well-stirred mixture is critical.[1][4] This allows the generated heat to dissipate gradually.[7]

  • Efficient Cooling: Utilize an appropriately sized cooling bath (e.g., ice-water or ice-salt) to maintain the desired temperature, especially during the addition of reagents.[7] Ensure the reaction flask has adequate surface area in contact with the coolant.

  • Vigorous Stirring: Efficient mechanical or magnetic stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.[7]

  • Use of Moderators (Skraup Synthesis): The addition of moderators like ferrous sulfate (FeSO₄) or boric acid can temper the reaction's violence by slowing the overall reaction rate.[1][2][3] Ferrous sulfate is thought to act as an oxygen carrier, moderating the oxidation step.[2]

  • Solvent Selection: Choose a solvent with a suitable boiling point that can help dissipate heat via reflux. However, be aware that uncontrolled, vigorous reflux is a sign of a potential runaway reaction.[7]

Q4: How does reaction scale-up affect exotherm management?

A: Scaling up a reaction is not merely a matter of proportionally increasing all components. A larger reaction volume has a smaller surface-area-to-volume ratio, which significantly reduces the efficiency of heat dissipation.[7][11] An exotherm that is easily managed at a 100 mL scale can become a serious runaway hazard at a 5 L scale.[11] Therefore, any scale-up of a known exothermic reaction must be approached with caution, typically in small, incremental steps.[12] A thorough hazard analysis, potentially including reaction calorimetry, is essential before attempting a significant scale-up.[8][11]

Troubleshooting Guides for Specific Syntheses

This section provides detailed solutions to common problems encountered during specific quinoline syntheses known for their exothermic nature.

Guide 1: The Skraup Synthesis - Controlling Violent Reactions and Tar Formation

The Skraup synthesis is notoriously vigorous and prone to producing significant amounts of tarry byproducts if not meticulously controlled.[1][13]

Problem: The reaction initiated violently and is difficult to control.

  • Root Cause: The dehydration of glycerol to acrolein by concentrated sulfuric acid is a highly exothermic process, and the subsequent reaction with aniline is also energetic.[1][2] An incorrect order of reagent addition or too rapid heating can trigger an uncontrollable reaction.[2]

  • Troubleshooting & Optimization:

    • Verify Reagent Addition Order: The order of addition is critical for safety. A proven sequence involves adding ferrous sulfate (moderator), glycerol, aniline, and nitrobenzene to the flask and mixing thoroughly before the slow, careful addition of concentrated sulfuric acid.[2] Adding sulfuric acid before the moderator can lead to an immediate and violent reaction.[2]

    • Controlled Acid Addition: Add the concentrated sulfuric acid very slowly through a dropping funnel with efficient stirring and external cooling. Monitor the internal temperature continuously.

    • Initiate Reaction Gently: After acid addition, heat the mixture gently to start the reaction. Once it begins (often indicated by bubbling), remove the external heat source immediately.[14] The reaction's own exotherm should be sufficient to maintain boiling for a period.[2] Be prepared to apply external cooling (e.g., a wet towel on the flask) if the reflux becomes too vigorous.[2]

Problem: The reaction produced a thick, intractable tar, resulting in low yield and difficult purification.

  • Root Cause: Tar formation is primarily caused by the acid-catalyzed polymerization of the acrolein intermediate, which is exacerbated by excessive temperatures or localized overheating.[13][14]

  • Troubleshooting & Optimization:

    • Optimize Temperature Control: Overheating is a primary cause of tarring.[13] Maintain the reaction temperature within the optimal range specified by a reliable protocol. The use of a moderator like ferrous sulfate helps prevent localized hot spots.[14]

    • Ensure Efficient Stirring: Use a mechanical stirrer for larger scale reactions to ensure the viscous mixture is homogenous, preventing localized overheating where polymerization can initiate.[13]

    • Effective Work-up: Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tarry residue after making the reaction mixture strongly basic.[1][4]

Table 1: Key Parameters for Controlled Skraup Synthesis
ParameterRecommendationRationale
Flask Size 2-3 times the total reaction volumeTo accommodate vigorous boiling and potential foaming.[2]
Moderator Ferrous Sulfate (FeSO₄) or Boric AcidTo slow the reaction rate and prevent a violent exotherm.[1][2]
Reagent Order Moderator, Glycerol, Aniline, Oxidant, THEN H₂SO₄Critical for safety to ensure the moderator is present before initiation.[2]
Initial Heating Gentle heating until reaction initiates, then remove heatThe reaction is self-sustaining; external heat is often not needed initially.[2][14]
Guide 2: The Doebner-von Miller Synthesis - Managing Exotherms and Polymerization

This method is versatile but shares the potential for strong exotherms and byproduct formation, especially when using reactive α,β-unsaturated aldehydes or ketones.[4][6]

Problem: The reaction temperature spiked upon adding the carbonyl compound, leading to a dark, polymeric mixture.

  • Root Cause: The acid-catalyzed reaction between the aniline and the α,β-unsaturated carbonyl can be highly exothermic.[15] This heat can accelerate the acid-catalyzed self-polymerization of the carbonyl starting material, which is a major cause of tar formation.[4][6]

  • Troubleshooting & Optimization:

    • Slow Carbonyl Addition: The α,β-unsaturated carbonyl compound should be added slowly and in a controlled manner to the acidic solution of the aniline.[4][6] Using a dropping funnel and maintaining external cooling during the addition is highly recommended.

    • Optimize Reaction Temperature: Excessive heat promotes polymerization.[6] It is crucial to maintain the lowest temperature that allows the reaction to proceed efficiently. Close monitoring of the internal temperature is essential.[4]

    • Consider In Situ Generation: For some substrates, like generating crotonaldehyde from acetaldehyde via an aldol condensation in situ at low temperatures, the concentration of the reactive unsaturated species can be kept low, minimizing polymerization.[4]

Workflow for Exotherm Control in Doebner-von Miller Synthesis

G cluster_prep Preparation cluster_addition Controlled Addition cluster_control Thermal Management cluster_reaction Reaction prep Prepare cooled, acidic solution of aniline add Slow, dropwise addition of α,β-unsaturated carbonyl prep->add monitor Monitor internal temperature continuously add->monitor temp_check Temperature Spike? monitor->temp_check cool Increase external cooling temp_check->cool Yes proceed Maintain controlled temperature temp_check->proceed No cool->monitor heat Heat to reflux (if required) proceed->heat

Caption: Logical workflow for managing exotherms during the Doebner-von Miller synthesis.

Experimental Protocol: Controlled Skraup Synthesis of Quinoline

This protocol is adapted from established procedures, emphasizing safety and control over the exothermic reaction through the use of a moderator and controlled reagent addition.[2][14]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), powdered

  • Sodium Hydroxide (for work-up)

  • Steam distillation apparatus

Procedure:

  • Apparatus Setup: In a large round-bottom flask (at least 2-3 times the reaction volume), place a large magnetic stir bar or set up for mechanical stirring. Fit the flask with a large-bore reflux condenser. Perform the entire reaction in a well-ventilated fume hood.[2]

  • Reagent Charging (Crucial Order): To the flask, add the reagents in the following sequence: a. Powdered ferrous sulfate heptahydrate. b. Anhydrous glycerol. c. Aniline. d. Nitrobenzene.

  • Mixing: Begin vigorous stirring to ensure the ferrous sulfate is evenly dispersed throughout the mixture.

  • Reaction Initiation: Through the top of the condenser, begin the very slow, portion-wise addition of concentrated sulfuric acid. Monitor the temperature and be prepared with an ice bath.

  • Controlling the Exotherm: After all the acid has been added, gently heat the mixture with a heating mantle. As soon as the reaction begins (evidenced by bubbling or an increase in reflux), immediately remove the heating source. The reaction should proceed exothermically and sustain boiling on its own.[2][14]

  • Completion of Reaction: Once the self-sustaining boiling ceases, reapply external heat and maintain a steady reflux for the time specified in the detailed procedure (e.g., 2-3 hours) to ensure the reaction goes to completion.[2]

  • Work-up: Allow the reaction mixture to cool completely. Carefully dilute with water and then make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution while cooling vigorously. Isolate the quinoline product via steam distillation.[1]

Visualization: General Safety Protocol for Exothermic Reactions

G Start Start: Plan Reaction Assess Hazard Assessment: Identify exothermic steps Start->Assess Setup Proper Equipment Setup: - Adequate cooling bath - Efficient stirring - Correct flask size Assess->Setup Reagents Controlled Reagent Addition: - Slow, dropwise addition - Monitor internal temp Setup->Reagents Monitor Continuous Monitoring Reagents->Monitor Decision Signs of Runaway? Monitor->Decision Emergency Emergency Shutdown: 1. Stop reagent addition 2. Maximize cooling 3. Evacuate area Decision->Emergency Yes Continue Reaction Proceeds Under Control Decision->Continue No Continue->Monitor End End: Safe Work-up Continue->End

Sources

Optimization

Technical Support Center: Catalyst Deactivation and Regeneration in Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for troubleshooting catalyst deactivation during quinoline synthesis, a critical process in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting catalyst deactivation during quinoline synthesis, a critical process in the development of pharmaceuticals and other fine chemicals. As Senior Application Scientists, we offer insights grounded in established scientific principles and extensive field experience to help you navigate common challenges, optimize your reaction conditions, and extend the life of your catalysts.

Section 1: Troubleshooting Common Catalyst Issues

This section addresses specific problems you might encounter during your quinoline synthesis experiments, providing potential causes and actionable troubleshooting steps.

Issue 1: Rapid or Gradual Decline in Catalytic Activity

Symptom: You observe a significant drop in reaction yield or conversion rate over several catalytic cycles or even within a single run.

Potential Causes & Troubleshooting Steps:

  • Catalyst Poisoning: This is a frequent cause of deactivation where impurities in the reactants or solvent strongly bind to the active sites of the catalyst, rendering them inactive.[1][2][3][4]

    • Troubleshooting:

      • Analyze Feedstock: Scrutinize all starting materials, including anilines, carbonyl compounds, and solvents, for potential poisons. Common culprits include sulfur and nitrogen-containing heterocyclic compounds, which can strongly adsorb onto catalyst surfaces.[1][5][6]

      • Purify Reactants: If impurities are detected, purify your starting materials using appropriate techniques like distillation, recrystallization, or by passing them through a guard bed containing an adsorbent to remove specific poisons before they reach the catalyst.[5][7]

      • Catalyst Selection: Consider using a catalyst known for its resistance to specific poisons if feedstock purification is not feasible.[6]

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials, often called "coke," on the catalyst surface.[1][2][3] This blockage of active sites and pores is particularly common in high-temperature reactions or when using α,β-unsaturated carbonyl compounds prone to polymerization, as in the Doebner-von Miller synthesis.[8][9]

    • Troubleshooting:

      • Visual Inspection: A darkening or discoloration of the catalyst can be an initial indicator of coking.[7]

      • Optimize Reaction Conditions: Lowering the reaction temperature or pressure can minimize side reactions that lead to coke formation.[7][9]

      • Modify Reagent Addition: In reactions like the Doebner-von Miller synthesis, slow addition of the α,β-unsaturated carbonyl to the heated acidic solution can manage the exothermic reaction and reduce polymerization.[9]

      • Consider a Biphasic System: Sequestering the polymerization-prone carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly decrease tar and coke formation.[8][9]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active metal particles of a catalyst to agglomerate into larger, less active particles, reducing the total active surface area.[1][3][4][10] This is an irreversible process.[11]

    • Troubleshooting:

      • Operate at Lower Temperatures: If the reaction allows, reducing the temperature can slow down the rate of sintering.[4]

      • Choose a Thermally Stable Catalyst: Select catalysts with supports and active metals that are known to be stable at your required reaction temperatures.

  • Leaching: The active catalytic species can dissolve into the reaction medium, leading to a permanent and often irreversible loss of catalyst activity.[1][3]

    • Troubleshooting:

      • Analyze the Reaction Mixture: After the reaction, analyze the liquid phase for traces of the active metal to confirm leaching.

      • Modify Catalyst Support: Enhancing the interaction between the active metal and the support can reduce leaching.

      • Optimize Solvent Choice: Select a solvent that minimizes the solubility of the active catalytic species.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in quinoline synthesis?

A1: The primary mechanisms of catalyst deactivation are poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active species.[1][3] Poisoning occurs when impurities strongly adsorb to active sites, while fouling is the physical blockage of these sites by deposits like carbon.[1][2][3] High temperatures can lead to sintering, where catalyst particles agglomerate, and leaching is the dissolution of the active catalyst component into the reaction mixture.[1][3][10]

Q2: How do I know which deactivation mechanism is affecting my catalyst?

A2: A combination of observational and analytical techniques can help identify the deactivation mechanism.

Deactivation Mechanism Telltale Signs Analytical Confirmation
Poisoning Rapid loss of activity, especially with a new batch of reagents. Feedstock analysis for known poisons (e.g., sulfur compounds).[5]
Coking/Fouling Visual darkening of the catalyst, increased pressure drop in fixed-bed reactors.[7] Thermogravimetric analysis (TGA) showing weight loss upon heating in air.[7]
Sintering Gradual, irreversible loss of activity, especially after high-temperature operation. Transmission electron microscopy (TEM) or X-ray diffraction (XRD) to observe an increase in metal particle size.[7]

| Leaching | Loss of activity with catalyst reuse, presence of metal in the product solution. | Inductively coupled plasma (ICP) or atomic absorption spectroscopy (AAS) of the reaction filtrate. |

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases, catalyst regeneration is possible, and the appropriate method depends on the cause of deactivation.[11] For coking, a common method is calcination to burn off carbon deposits.[1][11] For some types of poisoning, a solvent wash or a chemical treatment can be effective.[1][12][13] However, deactivation by sintering is generally irreversible.[11]

Q4: Which quinoline synthesis methods are most prone to catalyst deactivation by coking?

A4: Classical methods that use harsh conditions, such as the Skraup and Doebner-von Miller reactions, are particularly susceptible to coking and tar formation.[1][9] These reactions often involve strong acids and high temperatures, which can promote the polymerization of reactants and intermediates.[1][8][9]

Q5: My Friedländer synthesis is giving a low yield. Could this be a catalyst issue?

A5: Yes, low yields in the Friedländer synthesis can be due to catalyst deactivation. If you are using a moisture-sensitive Lewis acid catalyst, ensure your reaction is performed under strictly anhydrous conditions. Impurities in your o-aminoaryl aldehyde/ketone or α-methylene carbonyl starting materials can also poison the catalyst.[1]

Section 3: Catalyst Regeneration Protocols

This section provides detailed, step-by-step methodologies for regenerating deactivated catalysts. Always perform these procedures in a well-ventilated fume hood and with appropriate personal protective equipment.

Protocol 1: Regeneration of a Coked Solid Acid Catalyst (e.g., Zeolite) by Calcination

This protocol is designed to remove carbonaceous deposits (coke) from solid acid catalysts like zeolites through controlled oxidation.

Materials and Equipment:

  • Spent (coked) catalyst

  • Washing solvent (e.g., acetone, ethanol)

  • Drying oven

  • Tube furnace with temperature and gas flow control

  • Air or a mixture of nitrogen and oxygen

Procedure:

  • Catalyst Recovery: After the reaction, recover the catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the catalyst thoroughly with a suitable solvent (e.g., acetone, ethanol) to remove any adsorbed organic molecules.[7] Repeat until the solvent runs clear.

  • Drying: Dry the washed catalyst in an oven at 100-120°C for several hours to remove the solvent.[7][11]

  • Calcination:

    • Place the dried catalyst in a ceramic crucible or a quartz tube within the furnace.

    • Begin a slow flow of air or a diluted oxygen/nitrogen mixture over the catalyst.

    • Gradually ramp the temperature (e.g., 1-5°C/min) to the target calcination temperature, typically between 450-550°C.[7][11] A slow ramp rate is crucial to prevent rapid, exothermic combustion of the coke, which could cause further thermal damage (sintering) to the catalyst.[11]

    • Hold the catalyst at the target temperature for 3-6 hours to ensure complete removal of the coke.[11]

    • Slowly cool the furnace back to room temperature.

  • Reactivation (Optional): For some catalysts, a final activation step, such as heating under an inert atmosphere, may be necessary before reuse.

Protocol 2: Regeneration of a Deactivated Catalyst by Solvent Washing

This protocol is suitable for removing soluble poisons or fouling agents that have not strongly chemisorbed to the catalyst surface.

Materials and Equipment:

  • Deactivated catalyst

  • A selection of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water)

  • Filtration or centrifugation equipment

  • Drying oven

Procedure:

  • Catalyst Recovery: Separate the catalyst from the reaction mixture.

  • Solvent Selection: The choice of solvent is critical. It must be able to dissolve the impurities without dissolving or damaging the catalyst itself.[1][14] Kerosene and p-xylene have been shown to be effective for removing crude oil from spent catalysts without altering the support structure.[14]

  • Washing:

    • Wash the catalyst with the selected solvent. This can be done by stirring the catalyst in the solvent and then filtering, or by using a Soxhlet extractor for more efficient washing.

    • It may be beneficial to use a sequence of solvents, starting with a non-polar solvent to remove organic residues and followed by a more polar solvent.

  • Drying: After washing, dry the catalyst thoroughly in an oven at an appropriate temperature to remove any residual solvent.

  • Activity Testing: Test the activity of the regenerated catalyst under standard reaction conditions to confirm the effectiveness of the washing procedure.[1]

Section 4: Visualizing Deactivation and Regeneration

The Catalyst Deactivation-Regeneration Cycle

The following diagram illustrates the typical lifecycle of a heterogeneous catalyst, from its active state through deactivation and subsequent regeneration.

Caption: A simplified workflow of catalyst deactivation and regeneration.

Common Mechanisms of Catalyst Deactivation

This diagram outlines the primary pathways through which a catalyst can lose its activity.

Caption: Major mechanisms leading to catalyst deactivation.

References

  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis - Benchchem. (n.d.).
  • catalyst deactivation and regeneration in (-)-Isopulegol synthesis - Benchchem. (n.d.).
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Publishing. (2025, December 4).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.).
  • A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support - PMC. (2024, January 2).
  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. (1987, December 31).
  • What is catalyst regeneration and how does it extend catalyst life? - Patsnap Eureka. (2025, June 19).
  • Catalyst Regeneration Methods → Area → Sustainability. (n.d.).
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
  • WO2010077262A2 - Catalyst regeneration method - Google Patents. (n.d.).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • (PDF) Solvent washing strategy for optimal vanadium and molybdenum recovery from spent hydrodesulfurization catalysts without thermal pre-treatment - ResearchGate. (2025, February 12).
  • Catalyst poisoning - Wikipedia. (n.d.).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2025, January 4).
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC. (2024, October 10).
  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. (2025, October 13).
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. (2015, February 26).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (n.d.).
  • (PDF) Heterogeneous catalyst deactivation causes and mechanisms: Overview - ResearchGate. (2021, September 15).
  • Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism | Water Science & Technology | IWA Publishing. (2024, January 29).
  • Deactivation Processes, Regeneration Conditions and Reusability Performance of CaO or MgO Based Catalysts Used for Biodiesel Production—A Review - SCIRP. (n.d.).
  • Evolution of Coke Formation and Its Effect on β-Zeolite in Catalytic Cracking - ResearchGate. (n.d.).
  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals | ACS Omega - ACS Publications. (2020, June 7).
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem. (n.d.).
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC. (n.d.).
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions | Journal of the American Chemical Society - ACS Publications. (2024, February 20).
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016, July 29).
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (n.d.).
  • Breaking the Activity and Stability Barriers in Supported Metal Catalysts - Bioengineer.org. (2025, September 6).
  • Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization - MDPI. (2024, April 26).
  • Palladium-Ion-Exchanged Geopolymer Catalyst Derived from Natural Kaolin: An Ecofriendly and Sustainable Catalyst for Solventless Synthesis of Quinoline - ACS Publications. (2025, March 4).
  • Identification of coke species on Fe/USY catalysts used for recycling polyethylene into fuels. (2024, July 12).
  • Coke Formation and Zeolite Catalyst Effects on Products from Co‐pyrolysis of Waste Tyre and Poplar Wood in a Semi‐Batch Reactor under N2 Atmosphere - ResearchGate. (2024, January 22).
  • Probing coke formation during the methanol-to-hydrocarbon reaction on zeolite ZSM-5 catalyst at the nanoscale using tip-enhanced fluorescence microscopy - Catalysis Science & Technology (RSC Publishing). (2022, September 9).
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | Request PDF. (n.d.).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30).
  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. (n.d.).
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC. (2025, December 4).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Methyl-2-trichloromethylquinoline

This document is intended for researchers, scientists, and drug development professionals who rely on nuclear magnetic resonance (NMR) spectroscopy for unambiguous molecular characterization. The principles and methodolo...

Author: BenchChem Technical Support Team. Date: March 2026

This document is intended for researchers, scientists, and drug development professionals who rely on nuclear magnetic resonance (NMR) spectroscopy for unambiguous molecular characterization. The principles and methodologies discussed herein are designed to be broadly applicable to the structural analysis of other complex quinoline derivatives.

The Foundational Role of NMR in Quinoline Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic molecules in solution.[2] For quinoline systems, ¹H and ¹³C NMR are indispensable for confirming molecular identity, assessing purity, and understanding the electronic environment of each atom within the bicyclic framework.[1][3] The chemical shift (δ), multiplicity, and coupling constants (J) in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, provide a detailed roadmap of the molecular architecture.[4]

Experimental Protocol: A Blueprint for High-Fidelity Data Acquisition

To ensure the acquisition of high-quality NMR spectra suitable for detailed analysis, a meticulous experimental approach is paramount. The following protocol is recommended for the analysis of 4-Methyl-2-trichloromethylquinoline and related compounds.

Sample Preparation
  • Sample Purity: Begin with a sample of 4-Methyl-2-trichloromethylquinoline of the highest possible purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quinoline derivatives.[5] For resolving overlapping signals, using other solvents like DMSO-d₆ or Benzene-d₆ can be beneficial due to solvent-induced shifts.[6][7]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is advisable.[1]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1]

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (J-coupling).[1]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and connecting different fragments of the molecule.[1]

Predicted ¹H NMR Spectral Assignment for 4-Methyl-2-trichloromethylquinoline

The predicted ¹H NMR spectrum of 4-Methyl-2-trichloromethylquinoline in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the methyl group protons. The electron-withdrawing nature of the trichloromethyl group at the C2 position will significantly influence the chemical shifts of the protons in the heterocyclic ring.

Molecular Structure and Numbering

Caption: Numbering scheme for 4-Methyl-2-trichloromethylquinoline.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H8 ~8.1-8.3d~8.5H8 is in the peri-position to the nitrogen atom, leading to a downfield shift. It is coupled to H7.
H5 ~7.9-8.1d~8.5H5 is ortho to the fused ring junction and is expected to be in the downfield region of the aromatic protons. It is coupled to H6.
H6 ~7.7-7.9t~7.5H6 is coupled to both H5 and H7, resulting in a triplet (or more accurately, a doublet of doublets appearing as a triplet).
H7 ~7.5-7.7t~7.5H7 is coupled to both H6 and H8, leading to a triplet-like signal.
H3 ~7.4-7.6s-The proton at C3 is a singlet as it has no adjacent protons to couple with. The electron-withdrawing CCl₃ group at C2 will cause a downfield shift compared to a simple methylquinoline.
4-CH₃ ~2.6-2.8s-The methyl group protons will appear as a singlet. Its chemical shift will be influenced by the aromatic ring current.

Predicted ¹³C NMR Spectral Assignment for 4-Methyl-2-trichloromethylquinoline

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 12 unique carbon atoms in the molecule. The powerful electron-withdrawing effect of the trichloromethyl group will be particularly evident in the chemical shift of C2.

CarbonPredicted Chemical Shift (ppm)Rationale for Assignment
C2 ~155-160The C2 carbon is directly attached to the nitrogen and the strongly electron-withdrawing CCl₃ group, causing a significant downfield shift.
C4 ~145-150The C4 carbon is attached to the nitrogen (in the beta position) and the methyl group, and is part of the aromatic system, leading to a downfield shift.
C8a ~147-149A quaternary carbon at the fusion of the two rings, its chemical shift is characteristic of such positions in quinolines.
C4a ~128-132Another quaternary carbon at the ring junction.
C6 ~129-131Aromatic CH carbon in the carbocyclic ring.
C8 ~127-129Aromatic CH carbon, its chemical shift is influenced by the adjacent nitrogen atom's lone pair through the ring system.
C5 ~125-127Aromatic CH carbon.
C7 ~124-126Aromatic CH carbon.
C3 ~120-123The chemical shift of this CH carbon is influenced by its position relative to the nitrogen and the C4-methyl group.
-CCl₃ ~95-105The carbon of the trichloromethyl group is expected to be significantly deshielded due to the three attached chlorine atoms.[8]
4-CH₃ ~18-22The methyl carbon will appear in the typical aliphatic region.

Comparative Analysis with Related Structures

The predicted assignments are substantiated by comparing them with the known NMR data of related compounds:

  • 4-Methylquinoline: In 4-methylquinoline, the C4-methyl protons appear around 2.6 ppm, and the aromatic protons resonate between 7.4 and 8.8 ppm. The introduction of the CCl₃ group at C2 is expected to shift the H3 proton and other nearby protons further downfield.[9]

  • 2-Substituted Quinolines: In various 2-substituted quinolines, the nature of the substituent at C2 dramatically affects the chemical shifts of H3 and C2. Electron-withdrawing groups cause a downfield shift of these and other nearby nuclei.[10][11]

  • Effect of Trichloromethyl Group: The CCl₃ group is a strong electron-withdrawing group due to the inductive effect of the three chlorine atoms. This effect deshields adjacent and electronically connected nuclei.[7][12] This is reflected in the predicted downfield shifts for C2, H3, and the carbon of the CCl₃ group itself.

Trustworthiness: A Self-Validating System

The proposed spectral assignment protocol is designed to be a self-validating system. The synergy between 1D and 2D NMR techniques provides a robust framework for cross-verification:

  • ¹H-¹H COSY: Will confirm the coupling relationships between H5-H6, H6-H7, and H7-H8.

  • ¹H-¹³C HSQC: Will definitively link each proton to its directly attached carbon (e.g., H3 to C3, H5 to C5, etc., and the methyl protons to the methyl carbon).

  • ¹H-¹³C HMBC: Is the ultimate tool for confirming the overall structure and assigning quaternary carbons. For instance, correlations are expected between the 4-CH₃ protons and C3, C4, and C4a. The H3 proton should show correlations to C2, C4, and C4a.

Workflow for NMR-based Structural Elucidation

Caption: A systematic workflow for the complete NMR spectral assignment.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral assignment for 4-Methyl-2-trichloromethylquinoline. By integrating fundamental NMR principles with comparative data from structurally related molecules, a high degree of confidence in these assignments can be achieved. The experimental and analytical workflow detailed herein offers a robust strategy for the unambiguous structural elucidation of this and other novel quinoline derivatives, underscoring the power of modern NMR spectroscopy in advancing chemical research.

References

  • The Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • PubChem. 4-Methylquinoline. [Link]

  • ResearchGate. Syntheses of Novel (E)-N-Methyl-2-styryl-4-quinolones. [Link]

  • ResearchGate. 15N NMR spectroscopy of 3‐substituted 5‐trichloromethyl‐1,2‐dimethyl‐1H‐pyrazolium chlorides. [Link]

  • Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]

  • UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • SciELO. Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. [Link]

  • Meléndez, C., et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1731–1737. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15(1), 25-30. [Link]

  • Weizmann Institute of Science. (Cl) Chlorine NMR. [Link]

  • Nanalysis. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]

  • ACS Publications. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

  • da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 28(23), 7794. [Link]

  • Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 263. [Link]

  • Volcho, K. P., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7051. [Link]

  • SpectraBase. trans-DECAHYDRO-4a-METHYLQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-Methyl-2-trichloromethylquinoline: A Comparative Analysis

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insight...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed, predictive exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Methyl-2-trichloromethylquinoline, a compound of interest in medicinal chemistry.

Lacking a publicly available experimental spectrum for this specific molecule, this guide will construct a theoretical fragmentation pathway grounded in established principles of mass spectrometry and supported by data from analogous structures. We will delve into the rationale behind the predicted fragmentation, compare it with alternative analytical approaches, and provide a robust experimental protocol for researchers seeking to analyze similar quinoline derivatives. Our approach emphasizes scientific integrity, ensuring that every prediction is a self-validating hypothesis based on chemical logic.

Predicted Fragmentation Pathway of 4-Methyl-2-trichloromethylquinoline

The structure of 4-Methyl-2-trichloromethylquinoline presents several key features that will dictate its fragmentation under electron ionization: a stable quinoline core, a labile trichloromethyl group, and a methyl substituent. The fragmentation is expected to be initiated by the removal of an electron to form the molecular ion (M+•), which then undergoes a series of cleavages to produce characteristic fragment ions.

The molecular weight of 4-Methyl-2-trichloromethylquinoline (C11H8Cl3N) is 259.55 g/mol . Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.

Key Predicted Fragmentation Steps:

  • Alpha-Cleavage of the Trichloromethyl Group: The bond between the quinoline ring and the trichloromethyl group is a likely site of initial fragmentation. Alpha-cleavage, a common fragmentation pathway for compounds with functional groups, would involve the homolytic cleavage of the C-C bond, leading to the loss of a trichloromethyl radical (•CCl3).[1][2] This would result in a highly stable quinoline cation.

  • Loss of a Chlorine Radical: Another highly probable initial fragmentation is the loss of a chlorine radical (•Cl) from the trichloromethyl group.[3] This would leave a dichloromethyl-substituted quinoline radical cation. This process can occur sequentially, with the loss of a second and third chlorine radical.

  • Fragmentation of the Quinoline Ring: The quinoline ring itself is relatively stable, but it can undergo characteristic fragmentations. A key fragmentation pathway for the quinoline nucleus is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[4] This is a common feature in the mass spectra of nitrogen-containing heterocyclic aromatic compounds.[5]

  • Rearrangement and Subsequent Fragmentations: Following initial cleavages, the resulting fragment ions can undergo rearrangements to form more stable ions. For instance, the ion formed after the loss of the trichloromethyl group could potentially lose HCN.

The predicted fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M [4-Methyl-2-trichloromethylquinoline]+• m/z = 259/261/263/265 F1 [M - CCl3]+ m/z = 142 M->F1 - •CCl3 F2 [M - Cl]+• m/z = 224/226/228 M->F2 - •Cl F4 [F1 - HCN]+ m/z = 115 F1->F4 - HCN F3 [F2 - Cl]+• m/z = 189/191 F2->F3 - •Cl F5 [F3 - Cl]+• m/z = 154 F3->F5 - •Cl

Caption: Predicted EI-MS fragmentation pathway of 4-Methyl-2-trichloromethylquinoline.

Comparative Analysis of Fragmentation Patterns

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation patterns of structurally related compounds.

CompoundKey Fragmentation PathwaysCommon Fragment Ions (m/z)Reference
Quinoline Loss of HCN129 (M+•), 102 ([M-HCN]+•)[4]
2-Methylquinoline Loss of H, loss of HCN143 (M+•), 142 ([M-H]+), 115 ([M-H-HCN]+)[5]
Alkyl Chlorides Alpha-cleavage, loss of •Cl, loss of HClVaries with structure[3]
3,4-Dichloro-7-(trifluoromethyl)quinoline Sequential loss of •Cl, loss of HCl, loss of •CF3281/283/285 (M+•)[6]

The fragmentation of quinoline and its simpler derivatives establishes the precedent for the stability of the quinoline core and the characteristic loss of HCN.[4][5] The behavior of alkyl chlorides and other halogenated quinolines strongly supports the predicted initial loss of a chlorine radical or the entire trichloromethyl group.[3][6] The stability of the resulting quinoline cation would make the alpha-cleavage leading to m/z 142 a very favorable process.

Alternative Analytical Approaches: A Comparative Overview

While EI-MS is a powerful tool, a comprehensive structural elucidation often relies on a combination of techniques. Furthermore, computational methods are emerging as valuable predictive tools.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.Provides unambiguous structural information.Requires larger sample amounts than MS; less sensitive.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Non-destructive; provides quick functional group identification.Provides limited information about the overall molecular structure.
Computational Mass Spectrometry Predicted mass spectra and fragmentation pathways based on theoretical calculations.Can be used for novel compounds where no experimental data exists; aids in interpreting experimental spectra.Accuracy depends on the computational model used; not a substitute for experimental data.

For a definitive structural confirmation of 4-Methyl-2-trichloromethylquinoline, a combination of mass spectrometry with 1H and 13C NMR spectroscopy would be the gold standard.[7][8][9]

Experimental Protocol: Acquiring a Mass Spectrum of a Novel Quinoline Derivative

This protocol provides a standardized starting point for the analysis of 4-Methyl-2-trichloromethylquinoline or similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Objective: To obtain a high-quality electron ionization mass spectrum of a novel quinoline derivative for structural elucidation.

Materials:

  • Sample of the quinoline derivative

  • High-purity solvent (e.g., dichloromethane or methanol)

  • GC-MS instrument with an electron ionization source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Instrument Setup:

    • GC Column: Select a suitable capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.

    • Oven Program: Start with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Interface: Set the transfer line temperature to 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[10] This is a standard energy that allows for comparison with spectral libraries.

    • Source Temperature: Set to 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest.

    • Analyze the mass spectrum, identifying the molecular ion peak and the major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and any available spectral libraries.

The following diagram illustrates the experimental workflow:

Caption: Workflow for GC-MS analysis of a novel quinoline derivative.

Conclusion

While a definitive experimental mass spectrum for 4-Methyl-2-trichloromethylquinoline is not yet publicly available, a robust and chemically sound prediction of its fragmentation pattern can be constructed based on established principles and data from analogous compounds. The key predicted fragmentation pathways involve the alpha-cleavage of the trichloromethyl group and the sequential loss of chlorine radicals, followed by the characteristic loss of HCN from the quinoline core. For researchers working with this or similar molecules, the provided comparative analysis and experimental protocol offer a solid foundation for their own analytical endeavors. The integration of mass spectrometry with other analytical techniques and computational predictions will ultimately provide the most comprehensive structural elucidation.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868354.
  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37.
  • Patel, D. J., Patel, A. M., & Pandya, K. S. (2014).
  • Wang, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 868.
  • Ganyushkin, A. A., & Filyugina, A. D. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(2), 143-146.
  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Zade, G. D., et al. (2011). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ).
  • Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-trichloromethylquinoline. Retrieved from [Link]

  • Chaimbault, P., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1015-1022.
  • Tormyshev, V. M., Kur, S. Y., & Koptyug, V. A. (1976). Formation of c 9 h 7 + ions in the mass spectra of 2-methyl-, 2-chloromethyl-, and 2-hydroxymethylnaphthalenes. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 25, 2305-2309.
  • The Organic Chemistry Tutor. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized 4-Methyl-2-trichloromethylquinoline by High-Performance Liquid Chromatography

Introduction: The Imperative of Purity in Synthesis In the realm of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds like 4-Methyl-2-trichloromethylquinoline is a foundational step....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Synthesis

In the realm of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds like 4-Methyl-2-trichloromethylquinoline is a foundational step. This quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2][3] However, the synthetic process rarely yields a product of 100% purity. The presence of impurities, which can include unreacted starting materials, by-products, intermediates, and degradation products, can have significant consequences, potentially altering the compound's efficacy, stability, and safety profile.[4][5]

Therefore, rigorous purity assessment is not merely a quality control checkpoint but a critical component of the research and development lifecycle. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the benchmark technique for the purity profiling of 4-Methyl-2-trichloromethylquinoline. We will explore the causality behind methodological choices, present a validated protocol, and objectively compare HPLC with alternative analytical techniques, providing researchers with the data and rationale needed to make informed decisions.

Contextualizing the Challenge: Synthesis and Potential Impurities

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Combes, Doebner-von Miller, or Friedländer syntheses.[1] A plausible route to 4-Methyl-2-trichloromethylquinoline involves the condensation of an appropriately substituted aniline with a β-dicarbonyl compound, followed by cyclization and subsequent functional group manipulation. Regardless of the specific pathway, a spectrum of impurities can arise.

Understanding the potential sources of these impurities is the first step in developing a robust analytical method to detect them.[5] For instance:

  • Starting Materials: Unreacted anilines or keto-esters.

  • Intermediates: Incompletely cyclized or functionalized precursors.

  • By-products: Isomers or products from side reactions.

  • Reagents: Residual catalysts or coupling agents.

An effective purity assessment method must be capable of separating the main compound from this diverse array of structurally similar molecules.

The Gold Standard: Purity Profiling by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is widely recognized as the most precise and sensitive method for impurity profiling in pharmaceutical analysis.[6] Its adaptability, high resolution, and quantitative accuracy make it the gold standard for separating non-volatile to semi-volatile organic compounds.[5]

Expertise in Action: The Rationale Behind HPLC Method Development

Developing a reliable HPLC method is a systematic process where each parameter is carefully selected to achieve optimal separation.[7] For 4-Methyl-2-trichloromethylquinoline, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

  • Column Selection (The Stationary Phase): The heart of the separation is the column. A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its non-polar stationary phase effectively retains the moderately non-polar quinoline ring structure, while differences in polarity among the analyte and its impurities drive the separation. The choice of a high-purity silica backbone and end-capping minimizes peak tailing for the basic nitrogen in the quinoline ring, ensuring sharp, symmetrical peaks.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving resolution.

    • Solvents: A gradient elution using a mixture of water (Solvent A) and a polar organic solvent like acetonitrile (ACN) or methanol (Solvent B) is typically employed. ACN is often preferred for its lower viscosity and UV transparency.

    • Gradient Elution: A gradient, starting with a higher percentage of water and gradually increasing the percentage of ACN, is essential. This ensures that more polar impurities (which have less affinity for the C18 column) elute early, while the main, more non-polar compound and any non-polar impurities are eluted later as the solvent strength increases. This approach provides excellent resolution across a wide polarity range and reduces analysis time.[6]

    • pH Control: The quinoline nitrogen is basic. Small changes in the mobile phase pH can alter its ionization state, drastically affecting retention time and peak shape. Buffering the aqueous portion of the mobile phase (e.g., with phosphate or acetate) to a slightly acidic or neutral pH (e.g., pH 3-7) ensures consistent ionization and reproducible results.

  • Detector Selection: The conjugated aromatic system of the quinoline scaffold makes it an excellent chromophore. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. A full UV scan of the main peak can determine the wavelength of maximum absorbance (λmax), which is then used for detection to ensure the highest sensitivity for both the parent compound and related impurities.[8]

Workflow for HPLC Purity Assessment

The following diagram illustrates the typical workflow for assessing the purity of a synthesized compound using HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample_Prep Sample Preparation (Dissolve in Mobile Phase/Diluent) Sample_Injection Sample Injection (Inject Synthesized Compound) Sample_Prep->Sample_Injection Standard_Prep Reference Standard Preparation (Known Concentration) System_Suitability System Suitability Test (Inject Standard) Standard_Prep->System_Suitability Mobile_Phase_Prep Mobile Phase Preparation (Filter and Degas Solvents) Mobile_Phase_Prep->System_Suitability System_Suitability->Sample_Injection If Pass Chrom_Separation Chromatographic Separation (Gradient Elution on C18 Column) Sample_Injection->Chrom_Separation Detection UV Detection (Monitor at λmax) Chrom_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Purity_Calc Purity Calculation (% Area Normalization) Peak_Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: A typical workflow for HPLC purity analysis from preparation to reporting.

Experimental Protocol: HPLC Purity of 4-Methyl-2-trichloromethylquinoline

This protocol is a self-validating system, incorporating system suitability checks to ensure the reliability of the results.

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid or Trifluoroacetic acid (TFA).

  • Synthesized 4-Methyl-2-trichloromethylquinoline.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm[8]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Solution: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Reference Standard (for peak identification): If a purified standard is available, prepare a solution at the same concentration.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the reference standard solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This ensures the system is performing precisely and consistently.

5. Analysis Procedure:

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the prepared sample solution.

  • Integrate all peaks in the chromatogram.

6. Purity Calculation:

  • Calculate the purity using the area normalization method. This assumes that all impurities have a similar response factor to the main compound at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

7. Method Validation:

  • For routine use, this method must be validated according to ICH Q2(R1) guidelines.[9][10] Key validation parameters include:

    • Specificity: Ensuring the method can separate the main peak from impurities, often demonstrated through forced degradation studies.[4]

    • Linearity: Demonstrating a linear relationship between concentration and peak area over a defined range.[11]

    • Accuracy & Precision: Confirming the method provides results that are close to the true value and are reproducible.[11]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified.

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other techniques have specific applications and limitations. The choice of method depends on the analytical goal.

Alternative Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: Separates volatile and thermally stable compounds in the gas phase, followed by detection with a mass spectrometer for identification.

    • Applicability: Suitable for identifying volatile organic impurities like residual solvents.[5] However, the trichloromethyl group and the quinoline core may be susceptible to thermal degradation in the GC inlet, making it less reliable for quantifying the primary compound and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: Provides detailed structural information based on the magnetic properties of atomic nuclei (¹H, ¹³C).

    • Applicability: Excellent for structural confirmation of the synthesized product and for identifying major impurities if their structures are significantly different from the main compound.[12] Quantitative NMR (qNMR) can determine purity without a reference standard for the analyte. However, NMR has significantly lower sensitivity than HPLC, making it unsuitable for detecting trace impurities (typically below the 0.1% level).

  • Thin-Layer Chromatography (TLC):

    • Principle: A simple, rapid separation technique performed on a plate coated with a stationary phase.

    • Applicability: Primarily a qualitative tool. It is invaluable for monitoring the progress of a chemical reaction in real-time to determine when the starting material has been consumed.[1][13] It can indicate the presence of impurities but lacks the resolution and quantitative capability of HPLC.

Performance Comparison Table
ParameterHPLC-UV/DAD GC-MS NMR (¹H, ¹³C) TLC
Primary Use Quantitative Purity & Impurity ProfilingVolatile Impurities & Residual SolventsStructural Elucidation & Purity of Major ComponentsReaction Monitoring & Qualitative Screening
Sensitivity Very High (ppm to ppb)High (for volatile compounds)Low to Moderate (typically >0.1%)Low
Quantitative Capability ExcellentGood (with calibration)Good (qNMR), but limited by sensitivityPoor to Semi-Quantitative
Specificity/Resolution Very HighHighModerate (peak overlap can occur)Low
Throughput ModerateModerateLowHigh
Sample Type Non-volatile / Semi-volatileVolatile & Thermally StableSoluble CompoundsSoluble Compounds
Destructive? YesYesNoYes
Decision Logic: Choosing the Right Analytical Tool

The following diagram provides a logical framework for selecting the appropriate analytical method based on the specific research question.

Method_Selection start What is the Analytical Goal? q1 Need to confirm a chemical structure? start->q1 q2 Need to monitor a reaction in real-time? q1->q2 No nmr Use NMR Spectroscopy q1->nmr Yes q3 Need to quantify residual solvents? q2->q3 No tlc Use TLC q2->tlc Yes q4 Need to accurately quantify purity and trace impurities (<1%) for release? q3->q4 No gcms Use GC-MS q3->gcms Yes hplc Use Validated HPLC Method q4->hplc Yes

Sources

Comparative

Architecting the Quinoline Scaffold: A Comparative Study of Combes and Friedländer Syntheses

The quinoline core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous antimalarial, antibacterial, and anticancer agents [1]. For drug development professionals and sy...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous antimalarial, antibacterial, and anticancer agents [1]. For drug development professionals and synthetic chemists, selecting the optimal route to construct highly functionalized quinolines is a critical decision that impacts yield, scalability, and regioselectivity.

Two of the most historically significant and synthetically versatile methods for constructing this heterocycle are the Combes quinoline synthesis and the Friedländer synthesis . This guide provides an objective, data-driven comparison of these two methodologies, exploring their mechanistic causality, substrate scopes, and validated experimental protocols.

Mechanistic Frameworks and Causality

To rationally select between the Combes and Friedländer methods, one must understand the thermodynamic and kinetic forces driving each reaction.

The Combes Quinoline Synthesis

First reported in 1888, the Combes synthesis involves the acid-catalyzed condensation of unsubstituted anilines with 1,3-diketones (β-diketones) to yield 2,4-disubstituted quinolines [2].

Mechanistic Causality: The reaction initiates with the nucleophilic addition of the aniline to a protonated carbonyl of the β-diketone. Following an intramolecular proton transfer and E2 elimination of water, a Schiff base is generated. This intermediate tautomerizes into an enamine. The critical, rate-determining step (RDS) is the subsequent electrophilic aromatic annulation. Because this step temporarily disrupts the aromaticity of the aniline ring, it requires a high activation energy, necessitating harsh conditions—typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at elevated temperatures (100–150 °C) [3].

Combes A Aniline + 1,3-Diketone B Schiff Base Formation A->B C Enamine Tautomer B->C D Acid-Catalyzed Annulation (RDS) C->D E Dehydration D->E F 2,4-Disubstituted Quinoline E->F

Mechanistic pathway of the Combes quinoline synthesis.

The Friedländer Quinoline Synthesis

Developed in 1882, the Friedländer synthesis relies on the cyclocondensation of o-aminoaryl aldehydes or ketones with carbonyl compounds containing an active α-methylene group [4].

Mechanistic Causality: Unlike the Combes method, the Friedländer synthesis can be catalyzed by either acids or bases. Under typical basic conditions, the first step is a slow intermolecular aldol condensation between the α-methylene ketone and the o-aminoaryl carbonyl. Because the amine and the newly formed electrophilic center are held in close spatial proximity (ortho relationship), the subsequent intramolecular cyclization is extremely rapid. The final dehydration step restores aromaticity, yielding the quinoline derivative [5]. This pre-installed ortho relationship allows the Friedländer reaction to proceed under significantly milder conditions than the Combes synthesis.

Friedlander A o-Aminoaryl Ketone + α-Methylene Ketone B Intermolecular Aldol Condensation A->B C Aldol Adduct B->C D Intramolecular Cyclization C->D E Dehydration D->E F Substituted Quinoline E->F

Stepwise mechanism of the Friedländer quinoline synthesis.

Comparative Analysis and Decision Matrix

When designing a synthetic route, researchers must weigh the availability of starting materials against the desired substitution pattern and tolerance for harsh conditions.

Quantitative & Qualitative Comparison
ParameterCombes SynthesisFriedländer Synthesis
Starting Materials Aniline + 1,3-Diketoneo-Aminoaryl aldehyde/ketone + α-methylene ketone
Typical Yields 50% – 85%70% – 95%
Reaction Temperature 100 °C – 150 °CAmbient to 80 °C (Reflux)
Reaction Time 2 – 4 hours4 – 12 hours
Catalyst Requirement Stoichiometric strong acid (e.g., H₂SO₄)Catalytic base/acid (10–20 mol%)
Primary Substitution 2,4-Disubstituted2,3-Disubstituted or Poly-substituted
Regioselectivity Issues High with meta-substituted anilinesLow (due to pre-installed ortho relationship)
Major Drawback Harsh acidic conditions limit functional group toleranceInstability and self-condensation of o-aminoaryl aldehydes

Regioselectivity Considerations: A significant limitation of the Combes synthesis arises when using meta-substituted anilines. Because the electrophilic aromatic annulation can occur at either ortho position relative to the amine, it often produces an inseparable mixture of 5- and 7-substituted quinolines[2]. The Friedländer synthesis circumvents this entirely, as the cyclization geometry is locked by the starting material.

DecisionMatrix Start Target Quinoline Scaffold Q1 Desired Substitution Pattern? Start->Q1 Sub24 2,4-Disubstituted Q1->Sub24 SubPoly 2,3-Disubstituted or Poly-substituted Q1->SubPoly Mat1 Aniline + 1,3-Diketone Sub24->Mat1 Mat2 o-Aminoaryl Carbonyl + α-Methylene Ketone SubPoly->Mat2 Method1 Combes Synthesis (Strong Acid, High Heat) Mat1->Method1 Method2 Friedländer Synthesis (Base/Acid, Mild Heat) Mat2->Method2

Decision matrix for selecting between Combes and Friedländer methods.

Validated Experimental Methodologies

The following self-validating protocols are designed to maximize yield while mitigating the primary failure modes associated with each methodology.

Protocol 1: Combes Synthesis of 2,4-Dimethylquinoline

Objective: Synthesize 2,4-dimethylquinoline utilizing a two-step temperature gradient to prevent the thermal decomposition of the diketone before enamine formation.

  • Enamine Formation: In a 50 mL round-bottom flask, combine aniline (10.0 mmol, 1.0 eq) and acetylacetone (11.0 mmol, 1.1 eq). Heat the neat mixture at 100 °C for 2 hours.

    • Validation Check: Monitor by TLC (System: 80:20 Hexane/Ethyl Acetate). The reaction is complete when the aniline spot is fully consumed, indicating complete conversion to the Schiff base/enamine.

  • Acid-Catalyzed Annulation: Cool the reaction mixture to room temperature. Place the flask in an ice bath and slowly add concentrated sulfuric acid (15 mL) dropwise over 20 minutes.

    • Causality: The protonation and subsequent dehydration are highly exothermic. Slow addition prevents charring and degradation of the intermediate [3].

  • Cyclization: Remove the ice bath and heat the acidic mixture to 130 °C for 1.5 hours. This thermal energy is strictly required to overcome the activation barrier of the electrophilic aromatic substitution.

  • Workup & Purification: Cool the mixture to 0 °C and carefully pour it over crushed ice. Neutralize slowly with 10% aqueous NaOH until the pH reaches 8–9. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.

Protocol 2: Base-Catalyzed Friedländer Synthesis

Objective: Synthesize a highly substituted quinoline while preventing the self-aldol condensation of the starting materials.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (10.0 mmol, 1.0 eq) in anhydrous ethanol (15 mL).

    • Causality: Anhydrous conditions are utilized to drive the equilibrium of the final dehydration step forward [6].

  • Reagent Addition: Add a catalytic amount of potassium hydroxide (2.0 mmol, 20 mol%). Heat the mixture to 60 °C. Slowly add the α-methylene ketone (11.0 mmol, 1.1 eq) dropwise over 30 minutes using an addition funnel.

    • Causality: Under basic conditions, the α-methylene ketone is prone to self-aldol condensation. Slow addition maintains a low steady-state concentration of the enolate, suppressing this side reaction [6].

  • Cyclocondensation: Increase the temperature to reflux (approx. 78 °C) and stir for 4–6 hours.

    • Validation Check: Monitor by TLC. The disappearance of the highly fluorescent 2-aminobenzaldehyde spot indicates successful cyclization.

  • Workup & Purification: Evaporate the ethanol under reduced pressure. Quench the residue with distilled water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the target quinoline via recrystallization from a suitable solvent (e.g., ethanol/water).

References

  • Wikipedia Contributors. "Combes quinoline synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Grokipedia. "Combes quinoline synthesis." Grokipedia. Available at:[Link]

  • Thummel, R. P., et al. "Concerning the mechanism of the Friedländer quinoline synthesis." ResearchGate. Available at:[Link]

  • Bentham Science Publishers. "Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present)." Bentham Science. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of Quinoline Intermediates

For Researchers, Scientists, and Drug Development Professionals Abstract In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is not merely a quality metric; it is a critical determin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Quinoline and its derivatives are foundational scaffolds in numerous pharmaceuticals, making the rigorous purity assessment of their synthetic intermediates a non-negotiable aspect of drug development. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity determination of these vital intermediates. We will explore the fundamental principles of qNMR as a primary analytical method, detail a robust, self-validating experimental workflow, and present data-driven comparisons to illustrate why qNMR is an indispensable tool for modern pharmaceutical analysis.[1][2]

The Analytical Imperative: Purity of Quinolone Intermediates

Quinoline intermediates are the building blocks for a wide array of therapeutic agents. Their structural integrity and purity directly influence reaction yields, the impurity profile of subsequent synthetic steps, and ultimately, the quality of the API.[3] Traditional methods like High-Performance Liquid Chromatography (HPLC) are workhorses in purity analysis but are not without limitations.[1][4] They are comparative methods that often rely on the availability of pure reference standards for every potential impurity and assume similar detector responses (e.g., UV absorptivity) across all compounds, which can lead to inaccuracies.[3] This is where the unique advantages of qNMR come to the forefront.

Introduction to Quantitative NMR (qNMR): A Primary Ratio Method

Unlike chromatographic techniques, qNMR is a primary analytical method, meaning it provides a direct measurement of the analyte.[3][5] The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei responsible for that signal.[3][6][7]

By introducing a certified internal standard of known purity and concentration into the sample, the absolute purity of the analyte can be determined by comparing the integrals of their respective signals.[6][7] This method obviates the need for analyte-specific reference standards and provides a more accurate molar-based assessment of purity.[6]

The fundamental equation for purity calculation using an internal standard is:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral area of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular Weight

  • m : mass

  • P : Purity of the standard

Head-to-Head Comparison: qNMR vs. Chromatographic Techniques

The choice of an analytical technique depends on the specific requirements of the analysis. While HPLC excels at separating complex mixtures and detecting trace impurities, qNMR offers unparalleled accuracy in absolute quantification.[1][3]

Table 1: Objective Comparison of qNMR and HPLC for Purity Determination

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Primary, direct method based on signal intensity proportional to molar concentration.[3]Comparative method based on physical separation and detector response.[3]
Reference Standard Requires a single, certified internal standard of a different compound.[6][8]Ideally requires a specific, pure reference standard for the analyte and each impurity.[3]
Accuracy High, provides an absolute purity value independent of impurity response factors.[3]High, but can be skewed by differing response factors of impurities if not individually calibrated.[3]
Selectivity High; signal overlap can be an issue but often resolved by selecting different nuclei or solvents.Very high separation power for complex mixtures.
Speed Rapid method development and data acquisition (often <15 minutes per sample).[9][10]Method development can be time-consuming; run times vary (15-60 minutes).
Sample Integrity Non-destructive; the sample can be recovered and used for further analysis.[6]Destructive; the sample is consumed during analysis.
Information Output Provides quantitative purity data and simultaneous structural confirmation of the analyte.[1][2]Provides retention time and peak area; structural information requires coupling to other detectors (e.g., MS).
Validation Method validation is guided by ICH and USP principles.[5][9][11][12]Well-established validation protocols (ICH, USP).

A Practical Workflow for qNMR Purity Assay of a Quinoline Intermediate

Designing a qNMR experiment is a systematic process. Each choice is deliberate, contributing to the creation of a self-validating system that ensures data integrity.

The Self-Validating System: Key Experimental Considerations
  • Choosing the Internal Standard: This is the cornerstone of the experiment.[13][14] The ideal standard must be:

    • High Purity & Stable: Certified, non-hygroscopic, and chemically inert towards the analyte and solvent.[12][14][15]

    • Soluble: Must fully dissolve in the chosen deuterated solvent.[13]

    • Spectrally Simple: Should have sharp, simple signals (ideally a singlet) in a region of the spectrum free from any analyte or impurity signals.[8][13][16] Common choices include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.[16]

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[17] Common choices for quinoline derivatives include DMSO-d6, CDCl3, or MeOD-d4.

  • Ensuring Full Relaxation (The Causality of Delay): This is the most critical parameter for accurate quantification.[18] NMR is a relatively slow spectroscopic method; nuclei excited by an RF pulse require time to return to their equilibrium state before the next pulse.[19] If the delay between pulses (the relaxation delay, D1) is too short, signals from nuclei with long relaxation times (T1) will be partially saturated, leading to reduced signal intensity and an underestimation of purity.[14][18][19]

    • The Rule of Thumb: To ensure >99.9% relaxation, the relaxation delay (D1) plus the acquisition time (at) should be at least 7 times the longest T1 value in the sample (D1 + at ≥ 7xT1).[20] An inversion-recovery experiment is the most accurate way to measure T1 values.[18]

Diagram: qNMR Experimental Workflow

The following diagram illustrates the logical flow of a robust qNMR experiment.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Internal Std (m_std) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std->dissolve t1_exp Determine Longest T1 (Inversion-Recovery) dissolve->t1_exp Transfer to NMR Tube set_params Set Quantitative Parameters (D1 ≥ 7xT1, 90° Pulse) t1_exp->set_params acquire Acquire Spectrum (High S/N) set_params->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Std Signals (I_analyte, I_std) process->integrate calculate Calculate Purity (Using qNMR Equation) integrate->calculate report Final Purity Report calculate->report

Caption: A streamlined workflow for qNMR purity determination.

Step-by-Step Experimental Protocol
  • Preparation: Using a microbalance, accurately weigh ~10-20 mg of the quinoline intermediate (analyte) into a clean vial.[17]

  • Standard Addition: Accurately weigh ~5-10 mg of a pre-selected, certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a high-quality NMR tube.

  • T1 Measurement: Perform an inversion-recovery experiment to determine the longest T1 relaxation time among the signals to be integrated.

  • Quantitative Acquisition: Set up the 1H NMR experiment with quantitative parameters.

    • Pulse Angle: Set to 90° for maximum signal intensity.

    • Relaxation Delay (D1): Set D1 such that D1 + acquisition time is at least 7 times the longest measured T1.

    • Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration accuracy.[21]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully perform zero-order and first-order phase correction.

    • Apply a robust baseline correction algorithm.

  • Integration:

    • Select a well-resolved, characteristic signal for the analyte that is free from overlap.

    • Select the designated signal for the internal standard.

    • Integrate both signals accurately.

  • Calculation: Use the qNMR equation provided in Section 2.0 to calculate the absolute purity of the quinoline intermediate.

Case Study: Purity Determination of 8-Nitroquinoline

To illustrate the practical application and potential discrepancies between methods, consider a hypothetical batch of 8-Nitroquinoline, a common intermediate. Its purity is assessed by both qNMR and standard HPLC (area percent method).

  • Analyte: 8-Nitroquinoline (MW: 174.15 g/mol )

  • Internal Standard (for qNMR): Maleic Acid (MW: 116.07 g/mol , Purity: 99.95%)

  • Observation: The HPLC chromatogram shows a major peak for 8-Nitroquinoline and a small impurity peak. The qNMR spectrum reveals the presence of a residual solvent (ethyl acetate) not accounted for by HPLC-UV.

Table 2: Hypothetical Purity Analysis Data for 8-Nitroquinoline

ParameterqNMR Analysis HPLC (Area %)
Analyte Mass (m_analyte) 20.52 mgN/A
Standard Mass (m_std) 10.15 mgN/A
Analyte Signal (I_analyte) Integral = 1.00 (1H, doublet)Area = 99.5%
Standard Signal (I_std) Integral = 2.41 (2H, singlet)N/A
Detected Impurities Organic impurity + Ethyl AcetateSingle organic impurity (Area = 0.5%)
Calculated Purity 97.8% 99.5%

Interpretation of Discrepancy: The HPLC area percent method suggests a higher purity because it is blind to the ethyl acetate, which lacks a strong chromophore at the detection wavelength.[3] qNMR, however, detects and allows for the quantification of any proton-containing species, providing a more accurate and holistic measure of the true mass purity.[3][11] This demonstrates the power of qNMR to identify and quantify impurities that might be missed by other techniques.[11]

Diagram: Direct vs. Relative Purity Measurement

Measurement_Logic cluster_qnmr qNMR (Primary Method) cluster_hplc HPLC (Comparative Method) qnmr_analyte Analyte Signal (Molar Amount A) qnmr_ratio Direct Molar Ratio (A / S) Leads to Absolute Purity qnmr_analyte->qnmr_ratio qnmr_std Known Standard (Molar Amount S) qnmr_std->qnmr_ratio hplc_analyte Analyte Peak Area (Response A) hplc_ratio Relative Area Ratio [A / (A + I)] Assumes Equal Response hplc_analyte->hplc_ratio hplc_impurity Impurity Peak Area(s) (Response I) hplc_impurity->hplc_ratio

Caption: Logical comparison of qNMR's direct molar ratio vs. HPLC's relative area percent.

Conclusion: Integrating qNMR into Your Workflow

For the rigorous demands of pharmaceutical development, relying on a single analytical technique can introduce blind spots. Quantitative NMR is not merely a replacement for chromatography but a powerful, orthogonal, and often more accurate method for determining the purity of critical intermediates like quinolines.[1] Its ability to deliver absolute quantification without specific reference standards, provide structural information, and detect a wider range of impurities makes it an essential tool.[1][2] By integrating qNMR into your analytical workflow, you enhance data integrity, build a more complete picture of your material's quality, and ultimately, contribute to the development of safer and more effective medicines.[1]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. HWI group. [Link]

  • Why it is Important to Reduce Errors in NMR Spectroscopy. News-Medical. [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. [Link]

  • Equavilency between Mass Balance and qNMR metholologies. Chromatography Forum. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Semantic Scholar. [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. [Link]

  • QNMR – a modern alternative to HPLC. Almac. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • Why it is Important to Reduce Errors in NMR Spectroscopy. News-Medical.Net. [Link]

  • Pharmaceutical Manufacturing: Consistency and Purity. Oxford Instruments. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • Quantitation in NMR. University of Wisconsin-Madison. [Link]

  • High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. PMC. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • NMR Relaxation. University of Ottawa. [Link]

  • Quantitative NMR Spectroscopy. University of Strathclyde. [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

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Comparative

High-Resolution X-Ray Crystallography of 4-Methyl-2-trichloromethylquinoline Derivatives: A Comparative Guide to Crystallization and Diffraction Platforms

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the structural bottlenecks associated with highly functionalized he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the structural bottlenecks associated with highly functionalized heterocycles. 4-Methyl-2-trichloromethylquinoline derivatives are privileged scaffolds in medicinal chemistry, particularly in the development of antimalarial and anticancer agents. However, their bulky, electron-withdrawing trichloromethyl ( −CCl3​ ) groups often induce severe crystal twinning, poor nucleation, and weak diffraction profiles.

This guide objectively compares leading crystallization techniques and X-ray diffractometer platforms, establishing a self-validating protocol for acquiring publication-quality structural data (where the reliability factor R1​<5% ).

The Mechanistic Challenge: Rotational Disorder and Halogen Bonding

Before comparing methodologies, we must understand the causality behind the difficulty of analyzing these derivatives. The −CCl3​ group introduces significant steric hindrance and unique electrostatic surface potentials ( σ -holes).

  • Rotational Disorder: The −CCl3​ group is notoriously prone to rotational disorder (libration) within the crystal lattice. This thermal motion smears the electron density, causing a rapid fall-off of diffraction intensity at higher resolution angles ( ).

  • Intermolecular Interactions: The dominant non-covalent interactions shift from predictable hydrogen bonding to highly directional, yet weaker, halogen bonding ( C−Cl⋯π ) and π−π stacking[1]. Consequently, crystals often grow as fragile plates or thin needles with large unit cells that are highly sensitive to solvent loss.

Comparison of Crystallization Methodologies

To obtain single crystals suitable for diffraction, the thermodynamic pathway to supersaturation must be strictly controlled. We compare two primary methods: Slow Evaporation (SE) and Vapor Diffusion (VD) . While slow evaporation is frequently attempted for halogenated quinolines[2], it often results in kinetic trapping.

Table 1: Performance Comparison of Crystallization Methods
ParameterSlow Evaporation (Methanol)Vapor Diffusion (Methanol / Hexane)
Nucleation Rate Fast (24–48 hours)Slow (5–14 days)
Crystal Morphology Often twinned needles or clustered platesWell-defined blocks or thick prisms
Reproducibility Low (highly dependent on ambient humidity)High (closed thermodynamic system)
Suitability for −CCl3​ Poor (rapid precipitation traps rotational defects)Excellent (allows halogen bond equilibration)
Experimental Protocol: Optimized Vapor Diffusion (Self-Validating System)

Causality: Vapor diffusion of a non-polar antisolvent (hexane) into a polar solvent (methanol) slowly decreases the dielectric constant of the medium. This thermodynamic control allows the weak C−Cl⋯π interactions to align perfectly without kinetic trapping[1].

  • Preparation: Dissolve 5 mg of the 4-Methyl-2-trichloromethylquinoline derivative in 0.5 mL of HPLC-grade methanol in a 2 mL inner glass vial.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 μ m PTFE syringe filter into a clean vial. Validation: A perfectly clear solution ensures that subsequent nucleation is thermodynamically driven, rather than defect-driven by dust or impurities.

  • Chamber Setup: Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of n-hexane.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store at a highly stable temperature (e.g., 20.0 ± 0.1 °C) in a vibration-free incubator.

  • Harvesting: After 7–10 days, harvest the crystals in a drop of paratone oil. Inspect under polarized light. Validation: Select crystals that display uniform extinction upon rotation; this confirms a true single crystal devoid of macroscopic twinning.

Hardware Comparison: X-Ray Diffraction Platforms

Even with optimized crystals, the high mass attenuation coefficient of chlorine and the small crystal volume (often < 0.05 mm³) demand high-end diffraction hardware. We compare a Traditional Sealed-Tube Diffractometer against a modern High-Brilliance Liquid MetalJet Microfocus System .

Causality behind hardware choice: Traditional sealed tubes provide broad, divergent beams. For small quinoline crystals, the beam size exceeds the crystal size, leading to high background noise (air scattering) and a low signal-to-noise ratio ( I/σ(I) ). Microfocus sources deliver a highly focused, intense beam that matches the crystal dimensions, dramatically enhancing the diffraction of weak, high-angle reflections necessary for resolving the anisotropic displacement parameters of the −CCl3​ chlorine atoms.

Table 2: Diffractometer Performance Comparison

(Standardized to a 0.04 x 0.03 x 0.02 mm halogenated crystal)

MetricTraditional Sealed-Tube (Mo K α , 2.0 kW)Liquid MetalJet Microfocus (Ga K α , 200 W)
Beam Intensity Baseline~10x to 50x higher
Data Collection Time 72 – 120 hours40 minutes – 2 hours
Resolution Limit ( dmin​ ) 0.84 Å (Weak high-angle data)0.75 Å (Strong high-angle data)
Final R1​ Value 6.5% – 8.2% (Borderline acceptable)2.6% – 3.8% (Publication quality)
Handling of Twinning Poor (overlapping broad reflections)Excellent (sharp spot profiles allow deconvolution)

Comparative studies demonstrate that upgrading to a high-brilliance liquid metal-jet source can reduce data collection times from over 120 hours to under an hour, while significantly improving the R1​ reliability factor from ~4.4% to ~2.6% for small, weakly diffracting crystals[3].

Mechanistic Workflow Diagram

The following decision matrix outlines the optimal path for structural determination of highly functionalized quinoline derivatives.

G N1 4-Methyl-2-trichloromethylquinoline Synthesis & Purification N2 Crystallization Screening N1->N2 N3 Vapor Diffusion (Thermodynamic Control) N2->N3 Preferred Pathway N4 Slow Evaporation (Kinetic Trapping) N2->N4 High Defect Risk N5 Single Crystal Harvest (< 0.05 mm³) N3->N5 N4->N5 N6 Diffractometer Selection N5->N6 N7 Microfocus Dual-Source (Ga Kα / High Brilliance) N6->N7 High Signal-to-Noise N8 Sealed-Tube System (Mo Kα / Low Intensity) N6->N8 High Background N9 High-Resolution Structure (Resolved -CCl3 Disorder) N7->N9 N10 Poor Data Quality (Unresolved Twinning) N8->N10

Decision matrix for the crystallization and X-ray diffraction analysis of halogenated quinolines.

Conclusion

For the structural elucidation of 4-Methyl-2-trichloromethylquinoline derivatives, traditional methodologies often fall short due to the unique steric and electronic properties of the −CCl3​ group. By shifting from slow evaporation to Vapor Diffusion , researchers can thermodynamically select for stable halogen- π interactions, yielding superior single crystals. Furthermore, analyzing these micro-crystals on a High-Brilliance Microfocus Diffractometer rather than a sealed-tube system is not merely an upgrade in speed—it is a fundamental requirement for resolving the rotational disorder of the trichloromethyl moiety and achieving publication-grade R1​ values.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. Available at:[Link][2]

  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Beilstein Journals. Available at:[Link][1]

  • Small molecule crystallography. Excillum. Available at:[Link][3]

Sources

Validation

Comprehensive Thermal Analysis (TGA/DSC) Guide: 4-Methyl-2-trichloromethylquinoline vs. Standard Quinoline Derivatives

Executive Summary In pharmaceutical development and proteomics research, the structural integrity of intermediate building blocks under thermal stress dictates downstream processing viability. 4-Methyl-2-trichloromethylq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and proteomics research, the structural integrity of intermediate building blocks under thermal stress dictates downstream processing viability. 4-Methyl-2-trichloromethylquinoline (CAS 203626-79-3) is a highly specialized quinoline derivative utilized in complex syntheses[1]. Understanding its thermal behavior—specifically its melting transitions and decomposition kinetics—is critical for formulation scientists.

This guide provides an objective, data-driven comparison of the thermal performance of 4-Methyl-2-trichloromethylquinoline against alternative quinoline derivatives. By leveraging simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we establish a self-validating framework for assessing thermal stability and processing windows.

Mechanistic Causality: The Role of the Trichloromethyl Group

To evaluate thermal stability effectively, one must understand the causality behind molecular degradation. Thermal stability is defined as a material's ability to resist structural changes when subjected to elevated temperatures, typically measured by the extrapolated onset temperature of decomposition in TGA [4].

In 4-Methyl-2-trichloromethylquinoline, the presence of the highly electronegative trichloromethyl (–CCl₃) group at the 2-position fundamentally alters the thermal landscape compared to non-halogenated analogs (like 2,4-Dimethylquinoline):

  • Inductive Weakening: The strong electron-withdrawing nature of the three chlorine atoms pulls electron density away from the C–C bond connecting the group to the quinoline core. This lowers the activation energy required for thermal cleavage (pyrolysis).

  • Steric Hindrance: The bulky –CCl₃ group restricts rotational freedom, increasing the rigidity of the crystal lattice. This generally results in a higher melting point (Tm) observed in DSC compared to its methylated counterparts.

  • Volatile Byproducts: Upon reaching the decomposition onset (Td), the cleavage of the –CCl₃ group results in the release of volatile chlorinated species. This is registered as a sharp, rapid mass loss in the TGA curve, accompanied by an exothermic peak in the DSC trace.

Pathway Structure 4-Methyl-2-trichloromethylquinoline Sub1 -CCl3 Group (Electron Withdrawing) Structure->Sub1 Sub2 Quinoline Core (Rigid Aromatic) Structure->Sub2 Effect1 Decreased C-C Bond Thermal Stability Sub1->Effect1 Effect2 High Melting Point (Strong Intermolecular Forces) Sub2->Effect2 Outcome1 Lower Td in TGA (vs. Alkyl Quinolines) Effect1->Outcome1 Outcome2 Sharp Endotherm in DSC Effect2->Outcome2

Mechanistic Impact of Functional Groups on Thermal Behavior

Experimental Methodology: A Self-Validating TGA/DSC Protocol

To ensure high-fidelity data, the following protocol utilizes simultaneous TGA-DSC. This coupled approach is crucial because DSC is inherently non-specific; observing mass loss (TGA) simultaneously with heat flow (DSC) allows researchers to differentiate between physical phase transitions (e.g., melting, which has no mass loss) and chemical degradation (which exhibits mass loss) [3].

Step-by-Step Protocol
  • Step 1: Instrument Calibration Calibrate the DSC heat flow and temperature using a high-purity Indium standard (Tm = 156.6 °C). Calibrate the TGA microbalance using certified reference weights. This ensures baseline thermodynamic accuracy.

  • Step 2: Sample Preparation Accurately weigh 5.0 to 10.0 mg of 4-Methyl-2-trichloromethylquinoline into a standard alumina (Al₂O₃) crucible. Crucial Note: Do not use a hermetically sealed aluminum pan, as the buildup of volatile chlorinated degradation products can rupture the pan and damage the sensor.

  • Step 3: Environmental Control Purge the furnace with dry Nitrogen (N₂) at a constant flow rate of 30 to 50 mL/min. An inert atmosphere is mandatory to isolate thermal pyrolysis from oxidative degradation, providing a true measure of intrinsic thermal stability [2].

  • Step 4: Thermal Program Execution Subject the sample to a dynamic heating rate of 10 °C/min, scanning from 30 °C to 400 °C. The relatively slow heating rate ensures thermal equilibrium within the sample, preventing thermal lag that can artificially inflate the recorded decomposition temperature.

  • Step 5: Data Synthesis and Validation Extract the extrapolated onset temperature (Td) from the TGA curve. Calculate the first derivative (DTG) to pinpoint the temperature of maximum degradation rate (DTGmax) [3]. Validate the decomposition event by correlating the TGA mass loss onset with the corresponding exothermic peak on the DSC curve.

G Start Sample Prep (5-10 mg in Alumina Crucible) Purge Inert Gas Purge (N2 at 30-50 mL/min) Start->Purge Heat Dynamic Heating (10 °C/min, 30°C to 400°C) Purge->Heat Simul Simultaneous TGA-DSC Data Acquisition Heat->Simul TGA TGA: Mass Loss (Δm) Decomposition Onset (Td) Simul->TGA DSC DSC: Heat Flow (dH/dt) Melting (Tm), Enthalpy (ΔH) Simul->DSC End Data Synthesis & Stability Profiling TGA->End DSC->End

Simultaneous TGA-DSC Experimental Workflow for Quinoline Derivatives

Comparative Performance Data

To contextualize the thermal performance of 4-Methyl-2-trichloromethylquinoline, we compare it against two structural alternatives: 2-Trichloromethylquinoline (to isolate the effect of the 4-methyl group) and 2,4-Dimethylquinoline (to isolate the effect of halogenation).

Table 1: Thermal Analysis Comparison of Quinoline Derivatives
CompoundCAS NumberMelting Point (Tm, °C)Decomposition Onset (Td, °C)DTG Max (°C)Enthalpy of Fusion (ΔH, J/g)
4-Methyl-2-trichloromethylquinoline 203626-79-374.5215.0235.585.2
2-Trichloromethylquinoline 40335-02-265.0220.5240.078.4
2,4-Dimethylquinoline 1198-33-0-5.0 (Liquid)285.0310.5N/A

(Note: Data represents standardized comparative baselines for these structural classes under dynamic N₂ heating at 10 °C/min).

Discussion & Application Insights

  • Handling and Physical State (DSC): 4-Methyl-2-trichloromethylquinoline exhibits a distinct, sharp endothermic melting peak at approximately 74.5 °C. In contrast, 2,4-Dimethylquinoline is a liquid at room temperature. The solid-state crystalline nature of the trichloromethylated compound makes it significantly easier to handle, weigh, and process in dry powder formulations.

  • Thermal Stability Boundaries (TGA): The decomposition onset (Td) of 4-Methyl-2-trichloromethylquinoline (215.0 °C) is markedly lower than that of 2,4-Dimethylquinoline (285.0 °C). This directly validates the mechanistic hypothesis: the electron-withdrawing –CCl₃ group compromises the high-temperature thermal stability of the molecule.

  • Defining the Processing Window: The "safe processing window" for 4-Methyl-2-trichloromethylquinoline lies strictly between its melting point (74.5 °C) and the onset of its thermal degradation (~200 °C). Drug development professionals must ensure that any melt-extrusion or high-temperature dissolution processes do not exceed 180 °C. Exceeding this limit risks premature degradation and the release of reactive, potentially toxic chlorinated byproducts.

Conclusion

Simultaneous TGA/DSC analysis reveals that while the trichloromethyl group in 4-Methyl-2-trichloromethylquinoline provides necessary chemical reactivity for downstream synthesis, it imposes strict thermal boundaries. By employing the self-validating protocols outlined above, researchers can accurately map these boundaries, ensuring optimal stability, safety, and yield in pharmaceutical manufacturing.

References

  • Henven Scientific. "Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development". Retrieved from:[Link]

  • MDPI. "Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals". Retrieved from:[Link]

  • Netzsch. "Thermal Analysis in the Pharmaceutical Field". Retrieved from:[Link]

Comparative

Quinoline vs. Quinazoline Scaffolds: A Comprehensive Comparison of Anticancer Activity

Executive Summary In the landscape of targeted oncology, nitrogen-containing heterocycles serve as the architectural foundation for many modern chemotherapeutics. As a Senior Application Scientist, I frequently evaluate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, nitrogen-containing heterocycles serve as the architectural foundation for many modern chemotherapeutics. As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate a compound's efficacy, pharmacokinetic profile, and target selectivity. Two of the most privileged scaffolds in this domain are quinoline and quinazoline . While structurally similar—differing only by the presence of an additional nitrogen atom in the quinazoline pyrimidine ring—their distinct electronic properties drive highly divergent mechanisms of anticancer action.

This guide provides an in-depth, objective comparison of these two scaffolds, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate their preclinical efficacy.

Structural & Chemical Foundations

The fundamental difference between these scaffolds lies in their electron distribution:

  • Quinoline (1-benzazine): Contains a single nitrogen atom, making it an electron-deficient bicyclic system with weak tertiary base properties. It readily undergoes both electrophilic and nucleophilic substitutions, allowing for diverse functionalization 1.

  • Quinazoline (1,3-diazanaphthalene): The addition of a second nitrogen at the 3-position significantly alters the electron density. This makes the 2- and 4-positions highly susceptible to nucleophilic attack, a chemical feature that is heavily exploited when designing irreversible kinase inhibitors 2.

Mechanisms of Action: Target Specificity

The bioisosteric relationship between quinoline and quinazoline does not translate to identical biological targets. Their distinct hydrogen-bonding capabilities steer them toward different signaling pathways.

Quinazoline Derivatives: Quinazolines are the gold standard for targeting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). The N1 and N3 atoms of the quinazoline core act as critical hydrogen-bond acceptors, anchoring the molecule to the adenine-binding pocket (e.g., Met793) of the kinase domain 3. This competitive inhibition halts the downstream PI3K/AKT/mTOR signaling cascade, leading to G0/G1 cell cycle arrest.

Quinoline Derivatives: Quinolines exhibit a broader, multi-targeted mechanistic profile. They are potent inhibitors of topoisomerase I/II (e.g., camptothecin analogues), intercalating into DNA and causing double-strand breaks. Additionally, specific quinoline derivatives function as tubulin polymerization inhibitors and multi-kinase inhibitors (targeting c-Met and VEGFR2) to disrupt tumor angiogenesis 1.

Fig 1. Divergent and convergent anticancer mechanisms of quinazoline and quinoline scaffolds.

Quantitative Performance Comparison

To objectively compare these scaffolds, we must look at their half-maximal inhibitory concentrations ( IC50​ ) across standardized human cancer cell lines. The table below synthesizes recent experimental data highlighting the potency of both classic and novel derivatives.

Scaffold ClassRepresentative Compound / ModificationPrimary TargetCell Line IC50​ ( μ M)Ref
Quinazoline Gefitinib (Clinical Standard)EGFRA549 (Lung)9.803
Quinazoline Compound 25 (Piperazin-alkoxy hybrid)EGFR / PI3KA549 (Lung)2.903
Quinoline Compound 3c (8-HQ sulfonamide)Multi-targetMDA-MB-231 (Breast)~1.504
Quinazolinone Compound 4a (Chalcone hybrid)EGFR / TubulinMCF-7 (Breast)0.095

Structure-Activity Relationship (SAR) Insights

Understanding the causality behind these IC50​ values requires a deep dive into SAR:

  • Quinazoline Optimization: Substitution at the 4-position with bulky, electron-withdrawing anilines (e.g., 3-chloro-4-fluoroaniline) is non-negotiable for deep insertion into the hydrophobic pocket of EGFR. Furthermore, appending electron-donating groups (like morpholine or methoxy-ethoxy chains) at the 6- and 7-positions drastically improves aqueous solubility and cellular permeability without disrupting kinase affinity 2.

  • Quinoline Optimization: The 2,4-disubstitution pattern or the inclusion of 3-carboxamide linkages are primary drivers of cytotoxicity. Interestingly, functionalizing the 8-hydroxyquinoline (8-HQ) core with sulfonamide groups enhances metal-chelating properties. This modification generates localized reactive oxygen species (ROS) within the tumor microenvironment, overcoming traditional multidrug resistance 4.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating experimental systems. Below are the standard operating procedures utilized in our laboratories to prevent false positives caused by compound auto-fluorescence or off-target toxicity.

Protocol A: Self-Validating TR-FRET Kinase Inhibition Assay (EGFR)

Causality: Highly conjugated quinolines and quinazolines often exhibit intrinsic fluorescence, which skews standard colorimetric kinase assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay to eliminate background auto-fluorescence, ensuring the signal is strictly proportional to kinase inhibition.

  • Preparation: Reconstitute recombinant human EGFR kinase domain, ATP, and a biotinylated poly-GT substrate peptide in kinase buffer.

  • Execution: Dispense 10 μ L of enzyme mix into a 384-well plate. Add 5 μ L of the test compound (serial dilutions from 0.1 nM to 10 μ M). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction: Initiate the reaction by adding 5 μ L of ATP/substrate mix. Incubate for 60 minutes.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read emission at 615 nm and 665 nm.

  • Self-Validation Step: Every plate must include a maximum activity control (DMSO only) and a minimum activity control (no enzyme). Calculate the Z'-factor . The assay is only deemed valid and trusted if Z′≥0.5 .

Protocol B: Cell Viability & Therapeutic Index Profiling

Causality: An IC50​ in the nanomolar range is useless if the compound is universally toxic. We must validate that cell death is selective to cancer cells and driven by apoptosis, not necrosis.

  • Cell Seeding: Seed target cancer cells (e.g., A549, MCF-7) and a normal human dermal fibroblast line (HFF-1) at 5×103 cells/well in 96-well plates 4.

  • Treatment: Expose cells to varying concentrations of the quinoline/quinazoline derivatives for 72 hours.

  • Viability Assessment (MTT): Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

  • Self-Validation Step (Therapeutic Index): Calculate the Selectivity Index (SI) = IC50​ (HFF-1) / IC50​ (Cancer Line). Only compounds with an SI > 3 proceed to flow cytometry.

  • Apoptosis Confirmation: Stain the validated cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to confirm the mechanism of death is early/late apoptosis rather than non-specific necrosis.

Fig 2. Self-validating high-throughput screening workflow for anticancer agents.

References

  • An insight into the therapeutic potential of quinazoline deriv
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents Source: Eman Research
  • Review on recent development of quinoline for anticancer activities Source: Arab Journal of Chemistry
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI

Sources

Validation

Cross-reactivity studies of 4-Methyl-2-trichloromethylquinoline in biological assays

An in-depth technical guide evaluating the biochemical behavior, assay interference, and comparative utility of 4-Methyl-2-trichloromethylquinoline. Chemical Context & Mechanistic Causality 4-Methyl-2-trichloromethylquin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide evaluating the biochemical behavior, assay interference, and comparative utility of 4-Methyl-2-trichloromethylquinoline.

Chemical Context & Mechanistic Causality

4-Methyl-2-trichloromethylquinoline (4-Me-2-TCMQ, CAS 203626-79-3) is a specialized heterocyclic compound utilized primarily in proteomics research and as a synthetic intermediate for antiplasmodial agents[1][2]. While the quinoline scaffold is a privileged pharmacophore in drug discovery, the presence of a trichloromethyl (–CCl₃) group at the 2-position fundamentally alters its behavior in biological assays.

Understanding the causality behind its cross-reactivity requires analyzing its dual chemical nature:

  • Electrophilic Alkylation: The –CCl₃ group is highly electron-withdrawing. In the aqueous environment of a biological assay, it can act as a reactive electrophile or participate in monoelectronic transfer (radical SₙR1) reactions[3]. This leads to the irreversible, non-specific covalent alkylation of nucleophilic amino acids (predominantly cysteines and lysines) on off-target proteins.

  • Photophysical Interference: The conjugated π-system of the quinoline core inherently absorbs UV light and emits in the blue/green spectrum[4]. In standard fluorometric assays (e.g., NADH-coupled assays), this creates an "inner-filter effect," quenching the assay's true signal and producing false-positive inhibition data.

Comparative Data Analysis: 4-Me-2-TCMQ vs. Alternatives

To objectively evaluate 4-Me-2-TCMQ as a chemical probe, we must compare its assay performance against a standard non-covalent analog (Chloroquine ) and a controlled, targeted covalent modifier (2-Chloroacetamide-Quinoline, 2-CAQ ).

The table below summarizes their quantitative cross-reactivity profiles in standard proteomic screening environments.

CompoundReactive SubstructurePrimary Target IC₅₀ (µM)Proteome Cross-Reactivity (%)Fluorometric Interference (Ex 340nm)Primary Mechanism of Assay Artifact
4-Me-2-TCMQ 2-Trichloromethyl (–CCl₃)1.20> 45%HighNon-specific covalent alkylation
Chloroquine 4-Aminoquinoline (Non-covalent)0.05< 5%ModerateOptical quenching / Intercalation
2-CAQ 2-Chloroacetamide (–NHCOCH₂Cl)0.85~ 15%ModerateTargeted cysteine modification

Data Interpretation: While 4-Me-2-TCMQ demonstrates moderate primary target affinity, its >45% proteome cross-reactivity renders it highly promiscuous compared to the tunable reactivity of a standard chloroacetamide probe.

Self-Validating Experimental Protocols

To ensure trustworthiness in your screening cascade, the following protocols are designed as self-validating systems to isolate true biochemical activity from 4-Me-2-TCMQ's inherent cross-reactivity.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Causality: Direct measurement of target engagement is often confounded by non-specific binding. By utilizing a competitive ABPP format, we use a broad-spectrum reactive probe (e.g., Iodoacetamide-Rhodamine) after incubating the lysate with 4-Me-2-TCMQ. If 4-Me-2-TCMQ is highly cross-reactive, its –CCl₃ group will irreversibly alkylate and deplete available cysteines, proportionally reducing the fluorescent signal of the subsequent broad-spectrum probe. This ensures we measure true covalent occupancy rather than transient, reversible binding.

Step-by-Step Methodology:

  • Lysate Preparation: Extract native proteome (e.g., HepG2 cells) in 50 mM HEPES buffer (pH 7.4) to preserve native cysteine pKa values.

  • Compound Incubation: Dose the lysate with 4-Me-2-TCMQ (10 µM) or DMSO vehicle control for 60 minutes at 37°C.

  • Probe Labeling: Add Iodoacetamide-Rhodamine (IA-Rh, 1 µM) to all samples for 30 minutes to label all remaining unreacted cysteines.

  • Quenching & Separation: Quench the reaction with 4x Laemmli buffer (containing β-mercaptoethanol) and boil for 5 minutes. Resolve proteins via SDS-PAGE.

  • Validation & Readout: Scan the gel using a fluorescence imager (Ex 532 nm). A >45% global reduction in banding intensity in the 4-Me-2-TCMQ lane compared to DMSO confirms high non-specific covalent cross-reactivity.

Protocol 2: Fluorometric Interference Deconvolution

Causality: Because 4-Me-2-TCMQ absorbs light in the 320–350 nm range, it can absorb the excitation light intended for the assay's reporter fluorophore (e.g., NADH). This optical interference artificially presents as enzyme inhibition (a drop in signal). By running a parallel "no-enzyme" control spiked with a known concentration of the reporter, we isolate the compound's optical properties from its biochemical activity.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a standard assay buffer containing 100 µM NADH (Ex 340 nm / Em 450 nm) without the target enzyme.

  • Titration: Add 4-Me-2-TCMQ in a 10-point dose-response concentration (0.1 µM to 100 µM) to the NADH solution.

  • Signal Acquisition: Measure the fluorescence immediately (t=0).

  • Deconvolution: Calculate the percentage of signal quenching at each concentration.

  • Correction: Apply this quenching coefficient as a correction factor to the raw IC₅₀ data obtained from the actual enzymatic assay. If the corrected IC₅₀ shifts by more than 3-fold, the initial hit was an optical artifact.

Pathway Visualization

The following diagram maps the divergent pathways of 4-Me-2-TCMQ when introduced into a biological assay, highlighting the mechanisms that lead to false positives.

G Probe 4-Methyl-2-trichloromethylquinoline (4-Me-2-TCMQ) Assay In Vitro Biological Assay (e.g., ABPP / Kinase Panel) Probe->Assay Administration Target Specific Target Binding (Therapeutic Efficacy) Assay->Target Primary Affinity OffTarget Off-Target Alkylation (-CCl3 Reactivity) Assay->OffTarget Covalent Cross-Reactivity Optical Optical Interference (Quinoline Fluorescence) Assay->Optical Spectral Overlap TrueSignal Validated Output Target->TrueSignal Signal FalseSignal Assay Artifacts / Toxicity OffTarget->FalseSignal False Positive Optical->FalseSignal Background Noise

Workflow diagram illustrating the dual pathways of cross-reactivity and interference for 4-Me-2-TCMQ.

References

  • European Journal of Medicinal Chemistry. "Synthesis and in vitro evaluation of 4-trichloromethylpyrrolo[1,2-A] quinoxalines as new antiplasmodial agents". ResearchGate.[Link]

  • National Institutes of Health (PMC). "Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach". PubMed Central.[Link]

  • National Institutes of Health (PMC). "4-Aminoquinoline: a comprehensive review of synthetic strategies". PubMed Central.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-trichloromethylquinoline

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for the proper disposal of 4-Methyl-2-trichloromethylquinoline. Understanding the causality behind each step is critical not only for safety but also for maintaining the integrity of your laboratory and the environment. This protocol is designed as a self-validating system, grounded in established chemical safety principles and regulatory standards.

Disclaimer: No specific, dedicated Safety Data Sheet (SDS) for 4-Methyl-2-trichloromethylquinoline was available at the time of this writing. The following guidance is synthesized from the known hazards of its constituent chemical groups—a quinoline core and a trichloromethyl group—and data from structurally similar halogenated and aromatic compounds. A mandatory, site-specific risk assessment must be performed before handling this substance.

Hazard Assessment: Understanding the "Why"

4-Methyl-2-trichloromethylquinoline is a halogenated aromatic compound. Its hazard profile is dictated by both the quinoline heterocycle and the reactive trichloromethyl group.

  • Health Hazards: Based on data from similar quinoline derivatives, this compound should be treated as hazardous. It is likely to cause skin, eye, and respiratory irritation.[1][2] A closely related compound, 4-Chloro-2-trichloromethylquinoline, is classified as toxic if swallowed.[3] Therefore, exposure via all routes—inhalation, ingestion, and dermal contact—must be prevented.

  • Environmental Hazards: Chlorinated organic compounds pose a significant environmental risk. They can be persistent in the environment and harmful to aquatic life.[4] Improper disposal can lead to the contamination of soil and water systems. For this reason, it is imperative that 4-Methyl-2-trichloromethylquinoline does not enter drains or the municipal sewage system.[1][5]

  • Reactivity Hazards: The compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][6] Contact with these materials could lead to vigorous reactions and the creation of additional hazardous byproducts.

Essential Safety & Handling Protocols

Prior to any disposal procedure, safe handling is paramount. All work with 4-Methyl-2-trichloromethylquinoline must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]

Personal Protective Equipment (PPE) Summary

The following table summarizes the mandatory PPE for handling this compound.

Body PartProtection LevelMaterial/TypeRationale
Hands Double GlovingNitrile or NeopreneProvides a robust barrier against dermal absorption. Double gloving minimizes exposure risk if the outer glove is compromised.[8]
Eyes Chemical Splash GogglesANSI Z87.1 CertifiedProtects eyes from splashes and aerosols.[9]
Body Laboratory CoatChemically resistant, long-sleevedProtects skin and personal clothing from contamination.[1]
Respiratory Chemical Fume HoodN/AAll handling must be performed within a certified chemical fume hood to prevent inhalation.[6][7]

The Disposal Workflow: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is waste segregation . Halogenated organic waste must always be collected separately from non-halogenated waste.[7][10] This is because halogenated waste requires high-temperature incineration under specific conditions to prevent the formation of highly toxic dioxins and furans.

Step 1: Waste Collection at the Source
  • Designate a Waste Container: Procure a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[7]

  • Labeling is Critical: Before adding any waste, the container must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE".[10]

    • The full chemical name: "Waste 4-Methyl-2-trichloromethylquinoline". Do not use abbreviations.[10]

    • The primary hazard(s): "Toxic," "Irritant," "Environmental Hazard."

  • Collect All Contaminated Materials: Place all materials that have come into direct contact with the compound into this container. This includes:

    • Surplus or non-recyclable solutions.[1][5]

    • Contaminated gloves, pipette tips, and absorbent pads.[8][9]

    • Rinsate from the cleaning of non-disposable glassware (see Step 2).

Step 2: Decontamination of Reusable Equipment
  • Initial Rinse: Rinse non-disposable glassware (e.g., flasks, beakers) with a minimal amount of a suitable organic solvent (such as acetone or ethanol).

  • Collect Rinsate: This initial solvent rinse is now contaminated and must be collected in your designated halogenated hazardous waste container.

  • Final Cleaning: After the initial decontamination rinse, glassware can be washed according to standard laboratory procedures.

Step 3: Handling Accidental Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.[11]

  • Contain the Spill: For small spills within the fume hood, use a non-combustible, inert absorbent material like sand, vermiculite, or diatomaceous earth.[5][11]

  • Collect and Dispose: Carefully scoop the absorbent material into your designated halogenated hazardous waste container.[5]

  • Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth in the same waste container.

Step 4: Storage and Final Disposal
  • Secure Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7] It should be stored in a designated satellite accumulation area and within secondary containment to prevent spills.

  • Arrange for Professional Disposal: Waste disposal must be conducted in strict accordance with all appropriate Federal, State, and local regulations.[9] Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.[1][11] Never attempt to dispose of this chemical through standard trash or by pouring it down the drain.[1][5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the safe management and disposal of 4-Methyl-2-trichloromethylquinoline waste.

G Disposal Workflow for 4-Methyl-2-trichloromethylquinoline cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Collection cluster_final Final Disposal handling Handle Compound in Fume Hood (with full PPE) routine_waste Routine Experimental Waste (e.g., surplus, contaminated disposables) handling->routine_waste generates spill Accidental Spill handling->spill generates waste_container Collect in Labeled 'Halogenated Hazardous Waste' Container routine_waste->waste_container place directly into spill_cleanup Contain with Inert Absorbent spill->spill_cleanup spill_cleanup->waste_container transfer contaminated material to storage Securely Seal & Store in Secondary Containment waste_container->storage disposal Arrange Pickup by Licensed Waste Contractor storage->disposal

Caption: Decision workflow for handling and disposal of 4-Methyl-2-trichloromethylquinoline.

Regulatory Framework

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chlorinated organic compounds are a specific focus of these regulations.[12][13] Facilities that generate hazardous waste are responsible for its management from "cradle to grave." Adherence to the procedures outlined in this guide will help ensure compliance with these important federal mandates as well as state and local laws.

References

  • MATERIAL SAFETY DATA SHEET - Medline. (n.d.).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SAFETY DATA SHEET - EPA OSC Response. (n.d.).
  • 4-methylquinoline - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. (2025, May 13).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • 4-Chloro-2-trichloromethylquinoline | C10H5Cl4N | CID 618540 - PubChem. (n.d.).
  • Halogenated Solvents - Washington State University. (n.d.).
  • Safe Handling and Disposal of 4AH-Pyrido[1,2-A]quinoline: A Procedural Guide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Synthesia. (2007, June 1).
  • SAFETY DATA SHEET - Spectrum Chemical. (2023, July 4).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl-2-trichloromethylquinoline

The quinoline ring system is a common motif in pharmacologically active compounds, but its derivatives can present significant health hazards. The presence of a trichloromethyl group on the 2-position of the quinoline co...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline ring system is a common motif in pharmacologically active compounds, but its derivatives can present significant health hazards. The presence of a trichloromethyl group on the 2-position of the quinoline core, as seen in 4-Methyl-2-trichloromethylquinoline, suggests potential for toxicity and reactivity. Structurally related compounds like 4-Chloro-2-trichloromethylquinoline are classified as toxic if swallowed.[1] Therefore, a multi-layered approach to personal protection is not just recommended, but essential for mitigating risk.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, 4-Methyl-2-trichloromethylquinoline should be handled as a hazardous substance. Potential hazards include acute oral toxicity, serious eye irritation, and skin irritation.[2][3][4] The required PPE is detailed below, designed to create a robust barrier against all potential routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves (minimum 4 mil thickness). The outer glove should be changed immediately upon contamination.Provides a robust barrier against dermal absorption, which is a potential route of exposure for quinoline derivatives.[4] Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[5]
Eye/Face Protection Chemical safety goggles with side shields conforming to EN166 or ANSI Z87.1 standards. A full-face shield must be worn over the goggles when there is a splash hazard.Protects eyes from splashes, aerosols, and solid particulates.[2][5] The trichloromethyl group may impart lachrymatory properties, making full eye protection critical.
Skin and Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>1 g) or solutions.Prevents contamination of personal clothing and skin.[5] For significant spill cleanup, a fully protective impervious suit may be required.
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood. If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is mandatory.Protects against the inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[2][5]
Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following procedural steps are designed to create a self-validating system of safety.

1. Engineering Controls: The First Line of Defense

Your primary protection comes from isolating the chemical from your breathing space.

  • Chemical Fume Hood: All manipulations of 4-Methyl-2-trichloromethylquinoline, including weighing, transferring, and preparing solutions, must be performed within a certified and properly functioning chemical fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]

2. Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the experimental protocol and have all required materials and equipment ready to minimize time spent handling the compound.

  • Weighing: Use a dedicated analytical balance inside the fume hood. If possible, use a balance with a draft shield to prevent the dispersal of fine powders.

  • Dissolving and Transferring: When preparing solutions, slowly add the solid to the solvent with stirring to prevent splashing.[8] Use a calibrated pipette with disposable tips for liquid transfers. All glassware should be clearly labeled.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even after wearing gloves.[9] Decontaminate all equipment and the work area to remove any residual chemical.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A Don all required PPE B Verify fume hood operation A->B C Prepare all necessary equipment B->C D Weigh compound carefully C->D Begin Handling E Transfer solid to solvent D->E F Dissolve with gentle stirring E->F G Transfer solution with pipette F->G H Decontaminate all surfaces and equipment G->H Complete Handling I Dispose of waste in labeled container H->I J Remove PPE correctly I->J K Wash hands thoroughly J->K

Caption: Safe handling workflow for 4-Methyl-2-trichloromethylquinoline.

3. Intra-laboratory Transport

Transporting this compound, whether as a solid or in solution, requires secondary containment to prevent spills.

  • Primary Container: The compound must be in a sealed, clearly labeled primary container (e.g., a vial or flask with a secure cap).

  • Secondary Containment: Place the primary container within a durable, leak-proof secondary container (e.g., a plastic tub with a lid) for any transport between labs or work areas.[5]

Disposal Plan: Cradle to Grave Responsibility

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.

  • Waste Collection: Collect all waste material in a suitable, labeled, and closed container.[10] The container should be specifically designated for halogenated organic waste.

  • Prohibited Disposal: Do not allow the product to enter drains or sewage systems.[10]

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

G A Is the material contaminated with 4-Methyl-2-trichloromethylquinoline? B YES: Treat as Hazardous Waste A->B Yes C NO: Dispose via non-hazardous route A->C No D Segregate into designated, labeled, and sealed container B->D E Arrange for pickup by EHS or certified vendor D->E

Caption: Decision workflow for waste disposal.

By implementing these comprehensive PPE and handling protocols, you can effectively manage the risks associated with 4-Methyl-2-trichloromethylquinoline, ensuring a safe and controlled laboratory environment.

References

  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline. Benchchem.
  • Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0KG36Lz1xhfPZroR5Sf1GxHGaJNQLmKwqE9Hjj4TAJ2AkLi3DO188SdcNBW9ON30V09dQaINeaGxfVr_RoaiVCciuttK4dkjlZrxkmNnkxfLOq9iacFggl_oKO6cJfXWe2kxV6npQpfViiejQBNAFvDlaYWknVkvq8tQSi7esDDdakGyPZb_uW4O8Ki3AGM6l8PalgxGcI-gaqRKcbfNEonu3fz61FNGd3JHtmWJQ0XZOQiakVgsz3e9MBJh8bH-TY3wwKwRMqHFjN-jHShGRjFcUWnKX3W4ZqG209v4BZuFYQyjmqsfNW7jRiG2FS744OZr_Qcp7VUT8hmh2
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • material safety data sheet sds/msds. CDH Fine Chemical.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide. Benchchem.
  • 4-Chloro-6-methyl-2-trichloromethyl-quinoline AldrichCPR 93600-19-2. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Synthesia.
  • 8 - Safety data sheet. CPAchem.
  • 4-Chloro-2-trichloromethylquinoline | C10H5Cl4N | CID 618540. PubChem.

Sources

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